FPR Agonist 43
Description
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-3-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-13(2)18-17(23-20(27)22-15-11-9-14(21)10-12-15)19(26)25(24(18)3)16-7-5-4-6-8-16/h4-13H,1-3H3,(H2,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEBEUZTAPIOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903895-98-7 | |
| Record name | 3-(4-Chlorophenyl)-1-(1-methyl-3-oxo-2-phenyl-5-propan-2-ylpyrazol-4-yl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903895987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-CHLOROPHENYL)-1-(1-METHYL-3-OXO-2-PHENYL-5-PROPAN-2-YLPYRAZOL-4-YL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T77D5438IM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
FPR Agonist 43: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPR Agonist 43, also known as Compound 43, is a synthetic small molecule that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its signaling pathways, quantitative pharmacological data, and detailed experimental protocols. The compound has demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling cascades in immune cells, making it a molecule of interest for therapeutic development in inflammatory diseases.
Introduction
The formyl peptide receptor family, comprising FPR1, FPR2, and FPR3, are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response. They recognize N-formylated peptides derived from bacteria and mitochondria, as well as a variety of other endogenous and exogenous ligands, to mediate inflammatory responses. This compound has emerged as a potent modulator of these receptors, exhibiting a complex pharmacological profile that includes the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory responses.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating FPR1 and FPR2. While it is a dual agonist, some evidence suggests a preference for FPR1 in human neutrophils.[1] Upon activation, these receptors couple to inhibitory G proteins (Gαi), initiating a cascade of intracellular signaling events that ultimately modulate cellular functions such as chemotaxis, cytokine production, and osteoclastogenesis.
A primary mechanism of action for this compound involves the inhibition of the Nuclear Factor of Activated T-cells c1 (NFATc1) signaling pathway. In the context of rheumatoid arthritis models, this compound has been shown to suppress Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclastogenesis by inhibiting the activity of NFATc1. This, in turn, reduces the expression of osteoclast-associated genes.
Furthermore, this compound modulates inflammatory cytokine production. In lipopolysaccharide (LPS)-stimulated microglial cells, it has been shown to attenuate the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) while promoting the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10). Similarly, in macrophages, it inhibits the production of Interleukin-6 (IL-6).
Another key aspect of its mechanism is the induction of cross-desensitization of other chemoattractant receptors on human neutrophils.[3] Pre-stimulation of neutrophils with this compound renders them unresponsive to subsequent stimulation by chemokines such as IL-8, C5a, and leukotriene B4, thereby inhibiting neutrophil chemotaxis towards these inflammatory mediators.[3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: Receptor Activity
| Assay | Receptor | Cell Line | Value (IC50/EC50) | Reference |
| cAMP Assay | FPR2/ALX | CHO (over-expressing human FPR2) | 11.6 ± 1.9 nM (IC50) | [1] |
| GTPγ Binding Assay | - | - | 207 ± 51 nM (IC50) | [1] |
| Calcium Mobilization | FPR2/ALX | CHO (over-expressing human FPRL1) | 44 nM (EC50) | [4] |
Table 2: Functional Activity
| Assay | Cell Type | Value (IC50) | Reference |
| Inhibition of IL-8 induced Neutrophil Migration | Human Neutrophils | 1 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
cAMP Assay
This protocol is based on the methodology used to determine the IC50 of this compound in CHO cells over-expressing human FPR2/ALX.[1]
Objective: To measure the ability of this compound to inhibit the forskolin-induced accumulation of cyclic AMP.
Materials:
-
CHO cells stably over-expressing human FPR2/ALX
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)
-
96-well white opaque microplates
Procedure:
-
Cell Seeding: Seed the FPR2/ALX-CHO cells in a 96-well white opaque microplate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the wells.
-
Add the diluted this compound to the respective wells.
-
Add a fixed concentration of forsklin (e.g., 10 µM) to all wells except the negative control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of forskolin-induced cAMP production for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the agonist and determine the IC50 value using a non-linear regression analysis.
-
NFATc1 Luciferase Reporter Assay
This protocol is a generalized method for assessing NFATc1 activity in RAW 264.7 macrophage-like cells, which can be adapted for studying the effects of this compound.
Objective: To determine the effect of this compound on RANKL-induced NFATc1 transcriptional activity.
Materials:
-
RAW 264.7 cells stably transfected with an NFATc1-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM)
-
This compound
-
Recombinant RANKL
-
Luciferase assay system (e.g., Dual-Luciferase Reporter Assay System, Promega)
-
96-well white clear-bottom microplates
Procedure:
-
Cell Seeding: Seed the NFATc1-reporter RAW 264.7 cells in a 96-well white clear-bottom microplate at a density of approximately 30,000 cells per well and incubate overnight.[5]
-
Cell Treatment:
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a sub-maximal concentration of RANKL (e.g., 50 ng/mL) for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol for the luciferase assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Calculate the percentage of inhibition of RANKL-induced NFATc1 activity for each concentration of this compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Western Blot for RANKL-Induced NFATc1 Expression
This protocol describes the general steps for detecting changes in protein expression in RAW 264.7 cells, which is applicable to studying the effect of this compound on NFATc1.
Objective: To assess the effect of this compound on the protein expression of NFATc1 in RANKL-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
This compound
-
Recombinant RANKL
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-NFATc1, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound for 1-2 hours before stimulating with RANKL for the desired time (e.g., 24-48 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-NFATc1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the NFATc1 band intensity to the loading control.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol outlines a standard method for assessing neutrophil migration in response to chemoattractants.
Objective: To evaluate the inhibitory effect of this compound on neutrophil chemotaxis towards various chemoattractants.
Materials:
-
Human peripheral blood neutrophils (isolated from healthy donors)
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
This compound
-
Chemoattractants (e.g., IL-8, C5a, LTB4)
-
Boyden chamber with a polycarbonate membrane (e.g., 3-5 µm pore size)
-
Calcein-AM (or other cell viability stain)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Labeling: Label the isolated neutrophils with Calcein-AM.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
In the upper wells, add the Calcein-AM labeled neutrophils that have been pre-incubated with or without this compound for 30-60 minutes at 37°C.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each condition treated with this compound compared to the control.
-
Experimental Workflows
Workflow for Investigating the Anti-inflammatory Effects of this compound in Macrophages
Caption: Workflow for macrophage inflammation studies.
Conclusion
This compound is a dual FPR1/FPR2 agonist with potent anti-inflammatory effects. Its mechanism of action is centered on the inhibition of key pro-inflammatory signaling pathways, such as NFATc1, and the modulation of cytokine production in immune cells. Furthermore, its ability to induce cross-desensitization of other chemoattractant receptors highlights a novel mechanism for dampening the inflammatory response. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting formyl peptide receptors. Further research is warranted to fully elucidate the binding kinetics of this compound to both FPR1 and FPR2 and to explore its efficacy in a broader range of in vivo inflammatory models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
FPR Agonist 43 (Compound 43): A Technical Guide to Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR Agonist 43, also known as Compound 43, is a synthetic, small-molecule agonist that exhibits dual activity towards Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX).[1] These G protein-coupled receptors (GPCRs) are pivotal in mediating innate immune responses, inflammation, and host defense. Compound 43 has garnered significant interest within the research community for its potential therapeutic applications in inflammatory diseases. This technical guide provides an in-depth overview of the core signaling pathways modulated by this compound, supported by quantitative data and detailed experimental protocols.
Core Signaling Mechanisms
This compound elicits cellular responses through the activation of FPR1 and FPR2, which are primarily coupled to inhibitory G proteins (Gαi). This interaction initiates a cascade of intracellular events, including the modulation of key second messengers and the activation of downstream kinase pathways.
G Protein-Coupled Signaling
Upon binding of this compound, the Gαi subunit of the heterotrimeric G protein dissociates from the βγ subunits. This dissociation leads to two primary signaling events:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
-
GTPγS Binding: The activation of the G protein can be measured by the binding of a non-hydrolyzable GTP analog, GTPγS, to the Gαi subunit.[1]
Calcium Mobilization
Activation of FPRs by Compound 43 also leads to an increase in intracellular calcium concentration ([Ca2+]i). This is a hallmark of FPR signaling and is crucial for various cellular functions, including chemotaxis and degranulation.
Downstream Kinase Cascades and Immunomodulation
While direct experimental evidence specifically detailing the entire MAPK/ERK and PI3K/Akt pathways for Compound 43 is limited, the known downstream effects of this agonist and the general understanding of FPR signaling suggest their involvement. FPR activation is known to trigger these pathways, which play critical roles in cell migration, proliferation, and cytokine production.
This compound has been shown to exert significant immunomodulatory effects. In lipopolysaccharide (LPS)-stimulated microglial cells, it attenuates the release of the pro-inflammatory mediators Tumor Necrosis Factor-alpha (TNF-α) and Nitric Oxide (NO), while simultaneously promoting the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). Furthermore, it has been observed to inhibit the activity of the transcription factors NFAT (Nuclear Factor of Activated T-cells) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which are key regulators of inflammatory gene expression.
Signaling Pathway Diagrams
References
FPR Agonist 43: A Technical Guide on its Dual Agonism for FPR1 and FPR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic, orally available pyrazolone (B3327878) derivative that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[1][2][3][4] Initially identified as a selective agonist for FPR2 (also known as FPRL1), further studies revealed its potent activity at both FPR1 and FPR2.[5][6] This dual agonism allows it to modulate a wide range of cellular responses, particularly in immune cells like neutrophils, making it a valuable tool for studying inflammatory processes and a potential candidate for therapeutic development.[7][8][9]
Formyl peptide receptors are a family of G-protein coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides from bacteria and mitochondria, as well as other endogenous and exogenous ligands.[10][11] Activation of these receptors on phagocytic leukocytes triggers critical host defense functions, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[12][13][14] FPR1 and FPR2, while sharing sequence homology, can trigger distinct and sometimes opposing biological effects, ranging from pro-inflammatory to pro-resolving and anti-inflammatory responses.[15][16][17] The ability of this compound to engage both receptors highlights its complex pharmacology and potential for nuanced immunomodulation.
This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, detailed experimental protocols, and key signaling pathways.
Chemical Properties
| Property | Value |
| IUPAC Name | N-(4-chlorophenyl)-N′-[2,3-dihydro-1-methyl-5-(1-methylethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]-urea[6] |
| Synonyms | Compound 43, Cpd43, FPRL1 Agonist II, C43[18] |
| CAS Number | 903895-98-7[1][18] |
| Molecular Formula | C₂₀H₂₁ClN₄O₂[1][6][18] |
| Molecular Weight | 384.86 g/mol [1][6][18] |
| Appearance | White to light yellow solid[1] or light brown powder[18] |
| Solubility | DMSO: 37.5 mg/mL (97.44 mM)[1], 50 mg/mL[18] |
Mechanism of Action and Signaling Pathways
As a dual agonist, this compound binds to and activates both FPR1 and FPR2. These receptors are coupled to Gᵢ/ₒ proteins.[15] Upon agonist binding, the heterotrimeric G-protein dissociates into its α and βγ subunits, initiating multiple downstream signaling cascades.[12]
FPR1 Signaling: Activation of FPR1 typically leads to a pro-inflammatory response. Key signaling events include:
-
Gβγ-mediated activation of Phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[19]
-
DAG activates Protein Kinase C (PKC) .
-
Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway , including ERK1/2.[13][16]
These pathways collectively orchestrate cellular responses such as chemotaxis, NADPH oxidase activation for ROS production, and degranulation.[13][14]
Caption: FPR1 Signaling Pathway Activation.
FPR2 Signaling: FPR2 signaling is more complex, as it can mediate both pro- and anti-inflammatory effects depending on the specific ligand.[12][15][16] Similar to FPR1, it canonically couples to Gᵢ proteins, activating PLC, PI3K/Akt, and MAPK pathways.[15][16] However, FPR2 activation by certain ligands, often termed "pro-resolving," can also:
-
Involve β-arrestin recruitment , which can mediate receptor internalization and G-protein-independent signaling, impacting processes like chemotaxis.[15]
-
Promote FPR1-FPR2 heterodimerization , which may reduce the availability of FPR1 for pro-inflammatory signaling.[15]
-
Activate AMP-activated protein kinase (AMPK) , leading to anti-inflammatory macrophage polarization.[15]
This compound has been shown to promote anti-inflammatory and pro-resolving effects through FPR2.[15][20]
Caption: FPR2 Signaling Pathway Activation.
Quantitative Biological Data
The following table summarizes the reported in vitro activities of this compound on human and mouse FPR1 and FPR2.
| Assay Type | Receptor Target | Cell Line | Parameter | Value | Reference |
| Calcium Mobilization | Human FPR2 (hFPRL1) | CHO cells (+ Gα15, aequorin) | EC₅₀ | 44 nM | [6][18][21] |
| cAMP Accumulation | Human FPR2/ALX | CHO cells | IC₅₀ | 11.6 ± 1.9 nM | [1] |
| GTPγS Binding | Not specified | Not specified | IC₅₀ | 207 ± 51 nM | [1] |
| Neutrophil Migration | Human FPRs | Polymorphonuclear (PMN) neutrophils | IC₅₀ (vs. fMLP) | 0.64 µM (640 nM) | [6] |
| Neutrophil Migration | Human FPRs | Polymorphonuclear (PMN) neutrophils | IC₅₀ (vs. IL-8) | 0.24 µM (240 nM) | [6] |
| Degranulation | Mouse Fpr1 | RBL-2H3 cells | - | Active | [22] |
| Degranulation | Mouse Fpr2 | RBL-2H3 cells | - | Active | [22] |
Note: EC₅₀ (half maximal effective concentration) and IC₅₀ (half maximal inhibitory concentration) values indicate the potency of the compound. A lower value signifies higher potency.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC₅₀) of this compound in activating FPR1 or FPR2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells are stably transfected to express the human FPR1 or FPR2 receptor, along with a promiscuous G-protein subunit (e.g., Gα15 or Gα16) to couple the receptor to the PLC pathway, and a calcium-sensitive photoprotein like aequorin.[6]
-
Cell Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) or coelenterazine (B1669285) (for aequorin-based assays) in a buffer solution.
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Measurement: The baseline fluorescence or luminescence of the cell suspension is measured using a fluorometer or luminometer.
-
Stimulation: The prepared dilutions of this compound are added to the cells.
-
Data Acquisition: The change in fluorescence or luminescence, corresponding to the intracellular calcium flux, is recorded over time.
-
Analysis: The peak response for each concentration is determined. The data are then plotted on a dose-response curve to calculate the EC₅₀ value.[6]
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay assesses the ability of a compound to either induce or inhibit the directed migration of cells, such as neutrophils.
Objective: To determine the effect of this compound on neutrophil migration towards a chemoattractant.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Pre-treatment: Neutrophils are pre-incubated with various concentrations of this compound or a vehicle control.[7][8]
-
Assay Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two wells separated by a microporous membrane. The lower well is filled with a known chemoattractant (e.g., fMLP, IL-8, C5a, or LTB₄).[7][8]
-
Cell Seeding: The pre-treated neutrophils are placed in the upper well.
-
Incubation: The chamber is incubated for a set period (e.g., 60-90 minutes) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower well or adhered to the underside of the membrane is quantified, typically by microscopy and cell counting after staining.
-
Analysis: The inhibitory effect of this compound is determined by comparing the number of migrated cells in the treated groups to the control group. An IC₅₀ value for the inhibition of chemotaxis can be calculated.[6]
cAMP Accumulation Assay
This assay measures the inhibition of cyclic AMP (cAMP) production, a hallmark of Gᵢ-coupled receptor activation.
Objective: To confirm Gᵢ coupling and determine the potency (IC₅₀) of this compound.
Methodology:
-
Cell Culture: CHO cells expressing the target receptor (e.g., FPR2/ALX) are used.[1]
-
Stimulation: Cells are first treated with an agent that elevates intracellular cAMP levels, such as Forskolin (an adenylyl cyclase activator).
-
Compound Addition: Concurrently or subsequently, cells are incubated with varying concentrations of this compound.[1]
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often based on ELISA or HTRF (Homogeneous Time-Resolved Fluorescence) technology.
-
Analysis: Activation of the Gᵢ-coupled FPR2 by the agonist inhibits adenylyl cyclase, leading to a dose-dependent decrease in Forskolin-stimulated cAMP levels. The results are used to calculate an IC₅₀ value.[1]
Biological Effects and Therapeutic Potential
This compound exhibits significant anti-inflammatory properties in various models. A key mechanism is the inhibition of neutrophil chemotaxis. By activating FPR1 and FPR2, Cpd43 can induce cross-desensitization of other chemoattractant receptors, such as CXCR1, CXCR2, and the C5a receptor.[7][8] This renders neutrophils unresponsive to multiple inflammatory signals, effectively halting their recruitment to sites of inflammation.[7][8]
Furthermore, in vivo studies have demonstrated that oral administration of this compound can reduce ear swelling in mouse models of inflammation.[6][21] It has also been shown to modulate cytokine release, attenuating pro-inflammatory cytokines while promoting anti-inflammatory ones.[20]
The dual agonism of this compound, particularly its ability to engage the pro-resolving pathways of FPR2 while potentially dampening excessive pro-inflammatory signaling, makes it an attractive candidate for treating a range of inflammatory disorders. Its oral bioavailability further enhances its therapeutic potential.[18]
Conclusion
This compound is a potent small-molecule dual agonist of FPR1 and FPR2. Its ability to activate both receptors allows it to exert complex and powerful immunomodulatory effects, primarily characterized by the inhibition of neutrophil function and the promotion of anti-inflammatory responses. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers utilizing this compound to investigate the intricate roles of formyl peptide receptors in health and disease. The unique signaling profile of this compound underscores its value as a research tool and highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. amsbio.com [amsbio.com]
- 5. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Formyl Peptide Receptor 1 and 2 Dual Agonist Inhibits Human Neutrophil Chemotaxis by the Induction of Chemoattractant Receptor Cross-desensitization [jstage.jst.go.jp]
- 8. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [myskinrecipes.com]
- 10. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 14. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. FPRL1 Agonist II, C43 | Sigma-Aldrich [sigmaaldrich.com]
- 19. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 21. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 22. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FPR Agonist 43 in Modulating Inflammatory Responses: A Technical Guide
Abstract
This technical guide provides an in-depth examination of Formyl Peptide Receptor (FPR) Agonist 43, also known as Compound 43 (Cpd43), a synthetic small molecule designed to modulate the body's inflammatory and immune responses. FPRs, particularly FPR2 (also known as ALX), are key G-protein coupled receptors that recognize a variety of ligands to orchestrate the resolution of inflammation. Cpd43 has emerged as a significant tool in inflammation research, demonstrating potent anti-inflammatory and immunomodulatory properties across various preclinical models. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the critical signaling pathways and workflows. The findings presented herein underscore the therapeutic potential of targeting the FPR2 pathway with synthetic agonists like Cpd43 for a range of inflammatory disorders, including neuroinflammation and rheumatoid arthritis.
Introduction to Formyl Peptide Receptors (FPRs)
The Formyl Peptide Receptor family consists of G-protein coupled receptors (GPCRs) that are critical players in the innate immune system.[1] Initially identified on phagocytic leukocytes, they are now known to be expressed on a wide variety of cell types.[2] The two most studied members in humans are FPR1 and FPR2. These receptors are considered "pattern recognition receptors" as they bind to N-formyl peptides, such as fMLF, which are derived from bacteria or damaged mitochondria, typically initiating a pro-inflammatory response.[2][3]
However, FPR2 is uniquely versatile, binding not only to pro-inflammatory ligands but also to endogenous pro-resolving mediators like Annexin A1 (AnxA1) and Lipoxin A4 (LXA4).[4][5] This dual nature allows FPR2 to act as a molecular switch, capable of transitioning an inflammatory response towards a state of resolution and tissue repair.[6][7] Activation of FPR2 by pro-resolving ligands generally leads to the suppression of pro-inflammatory signaling cascades and the promotion of anti-inflammatory pathways, making it an attractive therapeutic target.[5]
FPR Agonist 43: A Modulator of Inflammatory Pathways
This compound (Cpd43) is a synthetic, low molecular weight pyrazolone (B3327878) derivative developed as an agonist for FPRs.[6][8] While initially characterized as an FPR2 agonist, subsequent research has shown it can activate both FPR1 and FPR2, classifying it as a dual agonist in some contexts.[8][9][10] Its primary therapeutic action stems from its ability to mimic the effects of endogenous pro-resolving ligands, thereby dampening excessive inflammation and promoting a return to homeostasis.[4][11] Cpd43 has been shown to inhibit neutrophil chemotaxis, reduce pro-inflammatory cytokine production, and stimulate the release of anti-inflammatory mediators in various experimental models.[4][6][11]
In Vitro Efficacy: Modulation of Microglial and Macrophage Responses
Studies using immortalized murine microglial cells (BV-2) and macrophage cell lines (RAW 264.7) have been pivotal in elucidating the anti-inflammatory effects of Cpd43. In these models, inflammation is typically induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria.
In LPS-stimulated BV-2 microglial cells, Cpd43 demonstrated a significant ability to modulate the production of key inflammatory mediators.[11] Treatment with Cpd43 attenuated the release of the pro-inflammatory markers Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α).[11] Concurrently, it promoted the production of the anti-inflammatory cytokine Interleukin-10 (IL-10), suggesting that Cpd43 not only suppresses inflammation but also actively promotes a resolving phenotype.[11] These effects highlight its potential in treating neuroinflammatory conditions where microglial activation is a key pathological feature.[11]
Data Presentation: In Vitro Effects
Table 1: Effects of this compound on LPS-Stimulated BV-2 Microglial Cells
| Parameter Measured | Stimulus | Treatment | Concentration | Time Point | Outcome | Reference |
|---|---|---|---|---|---|---|
| TNF-α Release | LPS (50 ng/ml) | Cpd43 | 100 nM | 24h | ~25% reduction compared to LPS alone | [11] |
| Nitric Oxide (NO) Release | LPS (50 ng/ml) | Cpd43 | 100 nM | 24h | ~25% reduction compared to LPS alone | [11] |
| IL-10 Release | LPS (50 ng/ml) | Cpd43 | 100 nM | 48h | ~4-fold increase compared to untreated cells |[11] |
Similarly, in RAW 264.7 mouse macrophages, Cpd43 significantly suppressed LPS-induced release of Interleukin-6 (IL-6), a major pro-inflammatory cytokine.[4]
Experimental Protocols: In Vitro Inflammation
Protocol 1: LPS-Induced Inflammation in BV-2 Microglial Cells [11]
-
Cell Culture: BV-2 cells are seeded onto 96-well or 12-well plates at a density of 1x10⁵ cells/cm².
-
Adhesion and Starvation: Cells are allowed to adhere, followed by serum starvation in Dulbecco's Modified Eagle's Medium (DMEM) for 24 hours.
-
Inflammatory Stimulus: Cells are pre-exposed to LPS (50 ng/ml in DMEM) for 1 hour to induce an inflammatory state.
-
Treatment: Following LPS stimulation, cells are treated with Cpd43 at desired concentrations (e.g., 10 nM, 100 nM) or vehicle control (DMEM).
-
Incubation and Sample Collection: Supernatants are collected at 24 and 48 hours for cytokine and NO analysis.
-
Analysis:
-
Nitric Oxide (NO): Measured using the Griess reagent.
-
Cytokines (TNF-α, IL-10): Quantified using commercial ELISA kits according to the manufacturer's instructions.
-
-
Statistical Analysis: Data are analyzed using a two-way ANOVA with a post-hoc test such as Tukey's HSD.
Mandatory Visualization: In Vitro Workflow
References
- 1. Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Inflammation and Oxidative Stress by Formyl Peptide Receptors in Cardiovascular Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Formyl-peptide receptor type 2 activation mitigates heart and lung damage in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Investigating the Effects of FPR Agonist 43 on Neutrophil Chemotaxis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of Formyl Peptide Receptor (FPR) Agonist 43, also known as Compound 43 (Cpd43), on neutrophil chemotaxis. FPR Agonist 43 is a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), G-protein coupled receptors that play a critical role in the innate immune response by guiding neutrophils to sites of inflammation.[1][2] Paradoxically, while being an agonist, Compound 43 has been shown to inhibit neutrophil migration towards other chemoattractants.[1][3] This document details the underlying mechanism of this inhibition, presents quantitative data from relevant studies, provides detailed experimental protocols for assessing neutrophil chemotaxis, and visualizes the key signaling pathways involved. The primary mechanism of action for the inhibitory effect of this compound on neutrophil chemotaxis is the induction of cross-desensitization of other chemoattractant receptors.[1][3][4]
Introduction to this compound and Neutrophil Chemotaxis
Neutrophil chemotaxis is the directed movement of neutrophils along a chemical gradient of chemoattractants, a fundamental process in the inflammatory response.[5] Formyl peptide receptors, particularly FPR1 and FPR2, are key players in initiating this process, recognizing formylated peptides of bacterial and mitochondrial origin.[6][7] this compound is a synthetic, non-peptidyl small molecule that acts as a dual agonist for both FPR1 and FPR2.[1][4] While activation of these receptors is typically associated with pro-inflammatory responses, including chemotaxis, this compound exhibits a unique characteristic: it can render neutrophils unresponsive to subsequent stimulation by other chemoattractants, effectively inhibiting their migration.[1][3] This phenomenon, known as cross-desensitization, suggests a potential therapeutic application for this compound in controlling excessive neutrophil accumulation in inflammatory conditions.[3][4]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.
Table 1: Agonistic Activity of this compound on Mouse Formyl Peptide Receptors
| Receptor | EC50 (nM) | Assay |
| mFpr1 | 0.84 | Calcium Mobilization |
| mFpr2 | 1.1 | Calcium Mobilization |
Data extracted from a study on mouse neutrophils, indicating the concentration at which this compound elicits 50% of its maximal agonistic effect.[4]
Table 2: Inhibitory Effect of this compound Pre-treatment on Mouse Neutrophil Chemotaxis towards Various Chemoattractants
| Chemoattractant | This compound Pre-treatment Concentration (nM) | % Inhibition of Chemotaxis (Mean ± SE) |
| Keratinocyte-derived cytokine (KC) (1 µg/ml) | 1 | ~40% |
| 10 | ~75% | |
| 100 | ~90% | |
| mC5a (10 ng/ml) | 1 | ~30% |
| 10 | ~60% | |
| 100 | ~85% | |
| Leukotriene B4 (LTB4) (10 nM) | 1 | ~25% |
| 10 | ~55% | |
| 100 | ~80% |
This table illustrates the dose-dependent inhibitory effect of pre-incubating mouse neutrophils with this compound on their subsequent migration towards different chemoattractants.[4]
Signaling Pathways
The interaction of this compound with FPR1 and FPR2 initiates a signaling cascade that leads to both neutrophil activation and the subsequent desensitization of other chemoattractant receptors.
FPR Agonist-Induced Signaling Pathway for Chemotaxis
Activation of FPR1 and FPR2 by an agonist typically leads to the dissociation of the coupled heterotrimeric G-protein into Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of phosphoinositide 3-kinase (PI3K) and downstream effectors like Rac and Cdc42, lead to actin polymerization and cytoskeletal rearrangement, driving cell migration.
Cross-Desensitization Signaling Pathway Induced by this compound
The inhibitory effect of this compound stems from its ability to induce cross-desensitization of other chemoattractant receptors, such as CXCR1/2 (for IL-8), C5aR (for C5a), and BLT1 (for LTB4).[1] This process is thought to be mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins. Upon activation by this compound, GRKs phosphorylate the intracellular domains of not only the activated FPRs but also other nearby chemoattractant receptors. This phosphorylation promotes the binding of β-arrestin, which sterically hinders the coupling of the G-protein to the receptor and promotes receptor internalization, thereby rendering the cell unresponsive to other chemoattractants.
Experimental Protocols
This section provides a detailed methodology for a standard in vitro neutrophil chemotaxis assay to investigate the effects of this compound.
Isolation of Human Neutrophils
-
Blood Collection: Collect whole blood from healthy human donors into collection tubes containing an anticoagulant (e.g., EDTA).
-
Dextran Sedimentation: Mix the blood with an equal volume of 3% Dextran T-500 in saline and allow erythrocytes to sediment for 30-45 minutes at room temperature.
-
Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
-
Ficoll-Paque Density Gradient Centrifugation: Layer the leukocyte-rich plasma onto Ficoll-Paque PLUS and centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Cell Pellet Collection: After centrifugation, aspirate the upper layers, leaving the neutrophil-erythrocyte pellet at the bottom.
-
Red Blood Cell Lysis: Resuspend the pellet in a hypotonic red blood cell lysis buffer for 5-10 minutes to lyse remaining erythrocytes.
-
Washing: Wash the neutrophil pellet twice with sterile phosphate-buffered saline (PBS).
-
Cell Counting and Viability: Resuspend the final neutrophil pellet in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA). Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. Purity can be assessed by flow cytometry using a neutrophil-specific marker like CD15.
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)
This assay measures the migration of neutrophils through a porous membrane towards a chemoattractant.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay medium.
-
Prepare solutions of various chemoattractants (e.g., IL-8, C5a, LTB4) in the assay medium.
-
-
Pre-incubation with this compound:
-
Incubate the isolated neutrophils (typically 1 x 10^6 cells/mL) with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Setting up the Chemotaxis Chamber:
-
Add the chemoattractant solution to the lower wells of a 24-well plate.
-
Place Transwell® inserts with a 3-5 µm pore size polycarbonate membrane into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Cell Counting: Lysing the cells in the lower chamber and counting them using a hemocytometer.
-
Fluorescence/Luminescence-based Assays: Using a DNA-intercalating dye (e.g., CyQUANT) or an ATP-based assay (e.g., CellTiter-Glo) to quantify the number of migrated cells.
-
-
-
Data Analysis:
-
Calculate the chemotactic index (number of migrated cells in the presence of chemoattractant / number of migrated cells in the absence of chemoattractant).
-
Determine the percent inhibition of chemotaxis for each concentration of this compound.
-
Experimental Workflow Diagram
Conclusion
This compound demonstrates a complex dual role in modulating neutrophil activity. While it acts as a direct agonist for FPR1 and FPR2, its more significant effect in the context of inflammation may be its ability to inhibit neutrophil chemotaxis towards a range of other pro-inflammatory chemoattractants. This inhibition is achieved through a mechanism of cross-desensitization, providing a novel avenue for the development of anti-inflammatory therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar compounds in controlling inflammatory diseases characterized by excessive neutrophil infiltration. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
- 1. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SCFAs Induce Mouse Neutrophil Chemotaxis through the GPR43 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
The Immunomodulatory Role of FPR Agonist 43: A Technical Guide to its Impact on Cytokine Release from Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1] These receptors are key players in the innate immune response, and their activation can trigger a range of cellular functions, including chemotaxis, degranulation, and cytokine release. This technical guide provides an in-depth analysis of the current understanding of this compound's impact on cytokine secretion from various immune cell populations. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.
Introduction to this compound and its Targets
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that recognize N-formylated peptides derived from bacteria and mitochondria, as well as a variety of other endogenous and exogenous ligands.[2] In humans, the family includes FPR1, FPR2, and FPR3, which are primarily expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[3] this compound has been identified as a dual agonist of FPR1 and FPR2, with a preference for FPR1 in human neutrophils.[1][4] Its ability to engage these receptors makes it a potent modulator of inflammatory responses.
Impact on Cytokine Release: A Quantitative Overview
This compound has demonstrated significant immunomodulatory effects by altering the cytokine release profiles of various immune cells. Generally, it tends to suppress the production of pro-inflammatory cytokines while in some cases promoting the release of anti-inflammatory mediators. The following tables summarize the key quantitative findings from published studies.
Table 1: Effect of this compound on Cytokine Release from Microglia
| Cell Line | Inflammatory Stimulus | Agonist Concentration | Cytokine/Mediator | Effect | Reference |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) (50 ng/mL) | 100 nM | Tumor Necrosis Factor-alpha (TNF-α) | ~25% reduction at 24h | |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) (50 ng/mL) | 100 nM | Nitric Oxide (NO) | ~25% reduction at 24h | |
| BV-2 (murine microglia) | Lipopolysaccharide (LPS) (50 ng/mL) | 100 nM | Interleukin-10 (IL-10) | ~4-fold increase at 48h |
Table 2: Effect of this compound on Cytokine Release from Macrophages
| Cell Line/Type | Inflammatory Stimulus | Agonist Concentration | Cytokine | Effect | Reference |
| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | Dose-dependent | Interleukin-6 (IL-6) | Significant suppression | [5] |
| THP-1 (human monocyte-derived macrophages) | Lipopolysaccharide (LPS) | Not specified | Interleukin-6 (IL-6) | Significant inhibition | [5] |
Table 3: Effect of this compound on Cytokine Release from Other Immune Cells
| Cell Type | Inflammatory Stimulus | Agonist Concentration | Cytokine | Effect | Reference |
| Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | Endogenous | Dose-dependent | Interleukin-6 (IL-6) | Inhibition | [5] |
Signaling Pathways Activated by this compound
The binding of this compound to FPR1 and FPR2 initiates a cascade of intracellular signaling events that ultimately regulate gene expression and cytokine secretion. Key pathways implicated in the action of FPR agonists include the nuclear factor-kappa B (NF-κB) and nuclear factor of activated T-cells (NFAT) pathways.
Caption: this compound signaling cascade.
Experimental Protocols
This section provides a generalized methodology for investigating the effect of this compound on cytokine release from immune cells, based on protocols described in the literature.[5]
Cell Culture
-
Microglia: BV-2 cells are seeded at a density of 1x10^5 cells/cm^2 in 12- or 96-well plates and maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Macrophages: RAW 264.7 or THP-1 cells are cultured in appropriate media (e.g., RPMI-1640 for THP-1) with standard supplements. THP-1 monocytes are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).
Inflammatory Challenge and Agonist Treatment
-
After reaching adherence, cells are typically serum-starved for 24 hours in DMEM or other suitable media.
-
To induce an inflammatory state, cells are pre-exposed to Lipopolysaccharide (LPS) at a concentration of 50 ng/mL for 1 hour.
-
Following LPS stimulation, cells are treated with this compound at the desired concentrations (e.g., 10 nM, 100 nM) or a vehicle control.
-
Supernatants are collected at specified time points (e.g., 24 and 48 hours) for cytokine analysis.
Cytokine and Nitric Oxide Measurement
-
ELISA: Concentrations of cytokines such as TNF-α, IL-6, and IL-10 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Griess Assay: Nitric oxide (NO) production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatants using the Griess reagent.
Caption: Generalized experimental workflow.
Discussion and Future Directions
The available data strongly suggest that this compound is a potent immunomodulatory agent with the ability to skew the immune response towards a less inflammatory and more pro-resolving phenotype. Its capacity to decrease the production of key pro-inflammatory cytokines like TNF-α and IL-6, while simultaneously increasing the anti-inflammatory cytokine IL-10, highlights its therapeutic potential for inflammatory disorders.[5]
Further research is warranted to fully elucidate the context-dependent effects of this compound on different immune cell subsets and in various disease models. A deeper understanding of its biased agonism at FPR1 and FPR2 could pave the way for the development of more targeted and effective anti-inflammatory and pro-resolving therapies. The methodologies and data presented in this guide provide a solid foundation for future investigations into this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential of FPR Agonist 43 in Rheumatoid Arthritis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Current therapeutic strategies, while effective for many, are not without limitations, necessitating the exploration of novel therapeutic targets. One such emerging target is the Formyl Peptide Receptor (FPR) family, particularly FPR2, which is implicated in the resolution of inflammation. FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic small molecule agonist for both FPR1 and FPR2, with its anti-inflammatory effects in RA models being primarily attributed to its action on FPR2.[1][2] This technical guide provides an in-depth overview of the function of this compound in preclinical models of rheumatoid arthritis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Data Presentation: In Vivo and In Vitro Efficacy of this compound
The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in various rheumatoid arthritis models.
Table 1: In Vivo Efficacy of this compound in the K/BxN Serum Transfer-Induced Arthritis Model
| Parameter | Treatment Group | Day of Measurement | Result | % Reduction vs. Vehicle | Reference |
| Clinical Arthritis Score | Vehicle | 8 | 8.5 ± 0.5 | - | [3] |
| Cpd43 (30 mg/kg, i.p.) | 8 | 5.0 ± 0.7 | 41.2% | [3] | |
| Paw Swelling (mm) | Vehicle | 8 | 3.8 ± 0.1 | - | [3] |
| Cpd43 (30 mg/kg, i.p.) | 8 | 3.3 ± 0.1 | 13.2% | [3] |
*p < 0.05 vs. Vehicle
Table 2: In Vitro Effects of this compound on Inflammatory Responses
| Cell Type | Stimulus | Parameter Measured | Cpd43 Concentration | % Inhibition | Reference |
| RAW 264.7 Macrophages | LPS | IL-6 Secretion | 1 µM | ~50% | [3] |
| LPS | NF-κB Luciferase Activity | 1 µM | ~40% | [3] | |
| LPS | NFATc1 Luciferase Activity | 1 µM | ~35% | [3] | |
| Human RA Fibroblast-Like Synoviocytes (FLS) | IL-1β | IL-6 Secretion | 1 µM | ~45% | [3] |
*Approximate values estimated from graphical data, p < 0.05
Experimental Protocols
K/BxN Serum Transfer-Induced Arthritis in Mice
This model induces an acute inflammatory arthritis that shares key features with human RA.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction: Administer 150 µL of pooled K/BxN mouse serum intraperitoneally (i.p.) on day 0 and day 2.
-
Treatment: Administer this compound (e.g., 30 mg/kg) or vehicle (e.g., DMSO/saline) i.p. daily from day 0 to day 4.
-
Assessment:
-
Clinical Arthritis Score: Score each paw daily on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema of one digit, 2 = moderate swelling/erythema of multiple digits, 3 = severe swelling/erythema of the entire paw, 4 = maximal swelling/erythema and joint rigidity). The total score is the sum of all four paws (maximum score of 16).
-
Paw Swelling: Measure the thickness of the ankle joint daily using a digital caliper.
-
-
Endpoint: On day 8, euthanize mice and collect joint tissue for histological analysis and RNA extraction for gene expression analysis of inflammatory markers (e.g., TNF-α, IL-6).
In Vitro Osteoclastogenesis Assay with RAW 264.7 Cells
This assay assesses the effect of compounds on the differentiation of macrophages into bone-resorbing osteoclasts.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Differentiation: Seed cells at a density of 1x10^4 cells/well in a 96-well plate. Stimulate with 50 ng/mL of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to induce osteoclast differentiation.
-
Treatment: Concurrently treat cells with varying concentrations of this compound or vehicle.
-
Assessment (after 5-7 days):
-
TRAP Staining: Fix cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
-
Quantification: Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
-
Gene Expression Analysis: At earlier time points (e.g., 24-48 hours), lyse cells to extract RNA and perform qRT-PCR for key osteoclastogenic transcription factors such as NFATc1.
Cytokine Inhibition Assay in Macrophages and Synoviocytes
This assay measures the ability of a compound to suppress the production of pro-inflammatory cytokines.
-
Cell Culture:
-
RAW 264.7 cells: Culture as described above.
-
Human RA FLS: Isolate from synovial tissue of RA patients and culture in DMEM/F12 medium with 10% FBS.
-
-
Stimulation:
-
RAW 264.7 cells: Pre-treat with this compound for 1 hour, then stimulate with 100 ng/mL of lipopolysaccharide (LPS).
-
Human RA FLS: Pre-treat with this compound for 1 hour, then stimulate with 10 ng/mL of Interleukin-1β (IL-1β).
-
-
Sample Collection: Collect cell culture supernatants after 24 hours.
-
Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using a commercially available ELISA kit.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
References
FPR Agonist 43: A Novel Therapeutic Avenue in Cardiovascular Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
The global burden of cardiovascular disease necessitates the exploration of novel therapeutic strategies. One such promising avenue lies in the modulation of the inflammatory response, a key pathological driver in conditions such as myocardial infarction and hypertension. Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors, have emerged as critical regulators of inflammation. This technical guide delves into the potential of FPR Agonist 43, a dual agonist of Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), in the context of cardiovascular disease research. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Concepts: Formyl Peptide Receptors and Their Role in Inflammation
FPRs are a group of seven-transmembrane G protein-coupled receptors that were initially identified for their role in recognizing N-formyl peptides derived from bacteria and damaged mitochondria, thereby initiating an immune response.[1][2] In humans, this family primarily includes FPR1, FPR2 (also known as ALX, lipoxin A4 receptor), and FPR3.[2] These receptors are predominantly expressed on immune cells like neutrophils and monocytes/macrophages.[1][3]
Activation of FPRs can trigger a dual-faceted inflammatory response. While some ligands acting on FPR1 can initiate pro-inflammatory cascades, FPR2 is often associated with pro-resolving and anti-inflammatory pathways.[3][4][5] This dual functionality makes FPRs, particularly FPR2, an attractive therapeutic target for diseases with a significant inflammatory component, including cardiovascular disorders.[3]
This compound: A Dual Modulator of the Inflammatory Response
This compound (also referred to as Compound 43) is a small molecule that acts as an agonist for both FPR1 and FPR2.[6] Its ability to engage both receptors suggests a potential to modulate both the initiation and resolution phases of inflammation, offering a unique therapeutic profile. Research has indicated its potential in various inflammatory conditions, and its role in cardiovascular disease is an active area of investigation.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
| Parameter | Value | Cell Type/Model | Reference |
| IC50 (cAMP assay) | 11.6 ± 1.9 nM | CHO cells over-expressing FPR2/ALX | [6] |
| IC50 (GTPγ binding assay) | 207 ± 51 nM | N/A | [6] |
Table 1: In Vitro Potency of this compound
| Study Focus | Animal Model | Treatment Regimen | Key Findings | Reference |
| Myocardial Infarction | Murine model | Not specified | Provides a high degree of protection in a model of heart failure.[5] | [5] |
| Myocardial Infarction | Rodent models | Long-term oral treatment | Improved left ventricle and infarct structure, and preserved cardiac function post-myocardial infarction.[8] | [8] |
| Arthritis (as a model of inflammation) | Wild-type mice | 6 or 30 mg·kg−1 i.p. for 4 days | Reduced clinical disease severity and attenuated synovial TNF-α.[7] | [7] |
Table 2: In Vivo Efficacy of this compound in Disease Models
Signaling Pathways and Mechanism of Action
Upon binding to FPR1 and FPR2, this compound initiates a cascade of intracellular signaling events. These pathways are crucial for mediating its effects on inflammation and cellular function.
Caption: this compound Signaling Cascade.
The binding of this compound to FPRs, which are G-protein coupled receptors, triggers the dissociation of the Gα and Gβγ subunits.[4][9] This event activates several downstream signaling pathways, including:
-
Phospholipase C (PLC): Leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization.[2][4]
-
Phosphoinositide 3-kinase (PI3K): Activates the Akt signaling pathway, which is involved in cell survival and anti-inflammatory responses.[4]
-
Mitogen-activated protein kinase (MAPK): This includes the activation of ERK1/2, p38, and JNK, which regulate a variety of cellular processes including inflammation and apoptosis.[1]
In the context of cardiovascular disease, the activation of these pathways by this compound is thought to contribute to its protective effects by promoting the resolution of inflammation, reducing tissue damage, and improving cardiac function.[5][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
In Vitro cAMP Accumulation Assay
This assay is used to determine the ability of an agonist to inhibit adenylyl cyclase activity through a Gi-coupled receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Workflow for cAMP Accumulation Assay.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human FPR2/ALX receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent the degradation of cAMP.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Stimulation: Cells are co-incubated with the test compound and a known adenylyl cyclase activator (e.g., forskolin) for a defined period (e.g., 30 minutes).
-
Cell Lysis and Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is then measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The results are plotted as a concentration-response curve, and the IC50 value is calculated, representing the concentration of the agonist that causes a 50% inhibition of the forskolin-induced cAMP accumulation.
In Vivo Myocardial Infarction Model
This protocol outlines a common procedure to induce myocardial infarction in rodents to study the therapeutic effects of this compound.
Caption: Experimental Workflow for Myocardial Infarction Model.
Detailed Steps:
-
Animal Preparation: Adult male mice or rats are used. The animals are anesthetized, and their body temperature is maintained.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is permanently ligated with a suture to induce myocardial infarction. Successful ligation is confirmed by the observation of myocardial blanching.
-
Post-operative Care: The chest is closed, and the animal is allowed to recover. Analgesics are administered to minimize post-surgical pain.
-
Drug Administration: this compound or vehicle is administered to the animals according to the specific study protocol (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and frequency.
-
Cardiac Function Assessment: Cardiac function is assessed at various time points post-MI using non-invasive techniques such as echocardiography to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: At the end of the study, animals are euthanized, and their hearts are harvested. The hearts are then processed for histological staining (e.g., Masson's trichrome) to assess infarct size and fibrosis.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for cardiovascular diseases, primarily through its modulation of inflammatory and pro-resolving pathways. Its dual agonism on FPR1 and FPR2 may offer a balanced approach to controlling the detrimental effects of inflammation while promoting tissue repair. The data presented in this guide highlights its potential, but further research is warranted. Future studies should focus on elucidating the precise downstream signaling events in specific cardiovascular cell types, optimizing dosing and delivery strategies, and ultimately, translating these preclinical findings into clinical applications for the treatment of heart failure, atherosclerosis, and other cardiovascular pathologies.
References
- 1. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 2. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 3. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preservation of Post-Infarction Cardiac Structure and Function via Long-Term Oral Formyl Peptide Receptor Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of Compound SC-43: A SHP-1 Agonist and STAT3 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Compound SC-43 is an orally active, small-molecule agonist of the Src homology region 2 domain-containing phosphatase-1 (SHP-1), a critical negative regulator of cellular signaling pathways implicated in cancer and fibrosis.[1][2] Derived from the multi-kinase inhibitor sorafenib, SC-43 has been identified as a potent inhibitor of STAT3 phosphorylation, a key downstream target of SHP-1.[1][2] Preclinical studies have demonstrated its anti-proliferative and pro-apoptotic effects in various cancer cell lines, as well as anti-fibrotic activity in animal models.[1][3] This document provides a comprehensive overview of the initial discovery and characterization of SC-43, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
SC-43 functions as an allosteric activator of SHP-1 phosphatase.[1] It directly binds to the N-terminal SH2 domain of SHP-1, which is believed to relieve the autoinhibition of the phosphatase's catalytic domain.[1][2] This enhanced SHP-1 activity leads to the dephosphorylation of key signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3).[1][4]
The constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers and is associated with tumor cell proliferation, survival, and inflammation.[1][4] By activating SHP-1, SC-43 effectively inhibits both constitutive and IL-6-induced STAT3 phosphorylation.[4] This blockade of the STAT3 pathway results in the downregulation of downstream targets like cyclin B1 and Cdc2, leading to cell cycle arrest and apoptosis.[1]
Data Presentation
In Vitro Activity
SC-43 has demonstrated potent anti-proliferative effects across a range of cancer cell lines. The tables below summarize the available quantitative data.
| Cell Line | Cancer Type | Assay Type | Endpoint | Result | Time (hours) | Reference |
| HuCCT-1 | Cholangiocarcinoma | Cell Viability | Inhibition | Dose-dependent | 24, 48, 72 | [2] |
| KKU-100 | Cholangiocarcinoma | Cell Viability | Inhibition | Dose-dependent | 24, 48, 72 | [2] |
| CGCCA | Cholangiocarcinoma | Cell Viability | Inhibition | Dose-dependent | 24, 48, 72 | [2] |
| HCT-116 | Colorectal Cancer | Cell Viability | IC50 | Not specified | Not specified | [4] |
| HT-29 | Colorectal Cancer | Cell Viability | IC50 | Not specified | Not specified | [4] |
| HSC (Rat, Human, Mouse) | Hepatic Stellate Cells | Proliferation Assay | Inhibition | Significant inhibition | Not specified | [3] |
| Cell Line | Cancer Type | Effect | Biomarker(s) | Concentration | Time (hours) | Reference |
| HuCCT-1 | Cholangiocarcinoma | Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 0-10 µM | 24 | [2] |
| KKU-100 | Cholangiocarcinoma | Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 0-10 µM | 24 | [2] |
| CGCCA | Cholangiocarcinoma | Apoptosis Induction | Increased cleaved Caspase-3 & PARP | 0-10 µM | 24 | [2] |
| HuCCT-1 | Cholangiocarcinoma | Cell Cycle Arrest | Increased Sub-G1 and G2-M arrest | 0-10 µM | 24 | [2] |
| KKU-100 | Cholangiocarcinoma | Cell Cycle Arrest | Increased Sub-G1 and G2-M arrest | 0-10 µM | 24 | [2] |
| CGCCA | Cholangiocarcinoma | Cell Cycle Arrest | Increased Sub-G1 and G2-M arrest | 0-10 µM | 24 | [2] |
| HCT-116 | Colorectal Cancer | STAT3 Inhibition | Decreased p-STAT3 | Not specified | Not specified | [4] |
| HT-29 | Colorectal Cancer | STAT3 Inhibition | Decreased p-STAT3 | Not specified | Not specified | [4] |
In Vivo Data
SC-43 has shown significant anti-tumor and anti-fibrotic efficacy in mouse models.
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Pharmacokinetics | ||||
| Cmax | Not specified | Not specified | Not specified | |
| Tmax | Not specified | Not specified | Not specified | |
| Half-life (t1/2) | Not specified | Not specified | Not specified | |
| Bioavailability | Orally Active | Mice | Oral Gavage | [1][2] |
| Efficacy | ||||
| Tumor Growth Inhibition | Significant | Male NCr athymic nude mice (Xenograft) | 10-30 mg/kg, daily, oral gavage for 23 days | [2] |
| Reduction in Liver Fibrosis | Significant | CCl4-induced and Bile Duct Ligation mouse models | 10 mg/kg, daily | [5] |
| Improved Survival | Significant | CCl4-induced fibrosis mouse model | 10 mg/kg, daily | [5] |
Experimental Protocols
Western Blot Analysis of STAT3 Phosphorylation
This protocol describes the semi-quantitative measurement of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cells treated with SC-43.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., HuCCT-1, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of SC-43 (e.g., 0-10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed for β-actin or GAPDH.
4. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of phosphorylation.
In Vivo Xenograft Tumor Model
This protocol outlines the evaluation of SC-43's anti-tumor efficacy in a mouse xenograft model.
1. Animal Model:
-
Use immunodeficient mice, such as male NCr athymic nude mice.
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 HuCCT-1 cells) into the flank of each mouse.
2. Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer SC-43 orally via gavage at desired doses (e.g., 10, 30 mg/kg) daily.
-
Administer vehicle control to the control group.
3. Efficacy Evaluation:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study (e.g., 23 days), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tumor tissue can be collected for further analysis (e.g., Western blot for p-STAT3, immunohistochemistry).
4. Data Analysis:
-
Calculate tumor growth inhibition for each treatment group compared to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial characterization of a novel compound like SC-43.
Conclusion
Compound SC-43 is a promising preclinical candidate that has been characterized as a potent, orally active agonist of SHP-1 and an effective inhibitor of STAT3 signaling. Its ability to induce apoptosis in cancer cells and ameliorate liver fibrosis in animal models highlights its therapeutic potential.[1][3][5] The data summarized in this document provide a solid foundation for its continued investigation and development as a potential treatment for cancers with aberrant STAT3 activity and fibrotic diseases. Further studies are warranted to fully elucidate its pharmacokinetic profile, safety, and efficacy in more advanced preclinical models.
References
- 1. Src-homology protein tyrosine phosphatase-1 agonist, SC-43, reduces liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Two novel SHP-1 agonists, SC-43 and SC-78, are more potent than regorafenib in suppressing the in vitro stemness of human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-homology protein tyrosine phosphatase-1 agonist, SC-43, reduces liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
FPR Agonist 43: A Modulator of NF-κB and NFATc1 Signaling Pathways in Inflammatory and Osteoclastogenic Processes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1][2][3][4] Emerging research has highlighted its potent anti-inflammatory and anti-osteolytic properties, primarily through the modulation of key intracellular signaling pathways.[5][6] This document provides a comprehensive overview of the effects of this compound on the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1) signaling cascades. It consolidates findings from key studies, presenting detailed experimental methodologies, quantitative data, and visual representations of the underlying molecular mechanisms.
Introduction to this compound and its Targets
This compound is a small molecule that activates both FPR1 and FPR2, G protein-coupled receptors predominantly expressed on immune cells such as neutrophils and macrophages.[2][7] These receptors are crucial mediators of the innate immune response, recognizing both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[8] While activation of FPRs can initiate pro-inflammatory responses like chemotaxis, degranulation, and production of reactive oxygen species, certain agonists, including this compound, have been shown to promote pro-resolving and anti-inflammatory effects.[7][9] This dual functionality makes the FPR signaling axis a compelling target for therapeutic intervention in inflammatory diseases.
Core Signaling Pathways: NF-κB and NFATc1
The NF-κB and NFATc1 transcription factors are pivotal regulators of immune responses, inflammation, and cellular differentiation.
-
NF-κB Signaling: This pathway is a cornerstone of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Its activation is tightly regulated and can be triggered by various stimuli, including lipopolysaccharide (LPS).
-
NFATc1 Signaling: NFATc1 is a master regulator of osteoclastogenesis, the process of bone resorption by osteoclasts. Its activation is essential for the differentiation of osteoclast precursors into mature, bone-resorbing cells, a process stimulated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).
Effect of this compound on NF-κB and NFATc1 Signaling
Recent studies have elucidated the distinct modulatory effects of this compound on these two critical pathways, revealing a stimulus-dependent mechanism of action.
In the Context of Osteoclastogenesis (RANKL-induced Signaling)
In models of osteoclastogenesis, this compound demonstrates a targeted inhibitory effect on the NFATc1 pathway without impacting NF-κB. A key study utilizing RAW 264.7 cells, a murine macrophage cell line, found that Cpd43 significantly inhibited RANKL-induced NFATc1 activity.[5] This inhibition of NFATc1, a crucial transcription factor for osteoclast differentiation, contributes to the observed suppression of osteoclastogenesis by the compound.[5] Notably, in the same experimental setting, Cpd43 did not affect RANKL-induced NF-κB activation, suggesting a selective mechanism of action in this context.[5]
In the Context of Inflammatory Response (LPS-induced Signaling)
Conversely, when inflammation is induced by LPS, this compound exhibits a broader inhibitory profile. In RAW 264.7 cells stimulated with LPS, Cpd43 significantly suppressed the activation of both NF-κB and NFATc1, as measured by luciferase reporter assays.[5] This dual inhibition likely underlies the compound's ability to attenuate the release of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[5]
The following diagram illustrates the differential effect of this compound on these pathways based on the initial stimulus.
Quantitative Data Summary
The inhibitory effects of this compound on cytokine production and transcription factor activity have been quantified in several studies. The tables below summarize key findings.
Table 1: Effect of this compound on Cytokine Secretion
| Cell Type | Stimulus | Agonist Conc. | Cytokine | % Reduction / Fold Increase | Reference |
| Microglial Cells | LPS (50ng/ml) | 100nM | TNF-α | ~25% Reduction | [10] |
| Microglial Cells | LPS (50ng/ml) | 100nM | Nitric Oxide | ~25% Reduction | [10] |
| Microglial Cells | LPS (50ng/ml) | 100nM | IL-10 | ~4x Increase | [10] |
| RAW 264.7 Cells | LPS | Not specified | IL-6 | Significant Suppression | [5] |
| Human RA FLS | Not specified | Dose-dependent | IL-6 | Dose-dependent Inhibition | [5] |
Table 2: Effect of this compound on Transcription Factor Activity
| Cell Line | Stimulus | Reporter Construct | Effect of Cpd43 | Reference |
| RAW 264.7 | RANKL | NFATc1 Luciferase | Significant Inhibition | [5] |
| RAW 264.7 | RANKL | NF-κB Luciferase | No Effect | [5] |
| RAW 264.7 | LPS | NFATc1 Luciferase | Significant Inhibition | [5] |
| RAW 264.7 | LPS | NF-κB Luciferase | Significant Inhibition | [5] |
Experimental Protocols
This section details the methodologies employed in the key studies investigating the effects of this compound.
Cell Culture and Treatment
-
RAW 264.7 Cells: Murine macrophages were cultured in appropriate media. For osteoclastogenesis assays, cells were stimulated with RANKL (e.g., 100 ng/mL). For inflammation studies, cells were stimulated with LPS. This compound was added at various concentrations, often in a dose-dependent manner.[5]
-
Bone Marrow Macrophages (BMMs): Murine BMMs were cultured in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) for several days (e.g., 7 days) to induce osteoclast differentiation. This compound was added at indicated concentrations, typically after initial stimulation (e.g., on day 3).[5]
-
Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA FLS): FLS were isolated from RA patients and cultured. The effect of Cpd43 on cytokine secretion (e.g., IL-6) was assessed.[5]
Luciferase Reporter Assays for Transcription Factor Activity
This workflow is used to quantify the activation of NF-κB and NFATc1.
Osteoclastogenesis Assay
-
Cell Seeding: BMMs or RAW 264.7 cells are seeded in multi-well plates.
-
Differentiation: Cells are treated with M-CSF and RANKL to induce differentiation into osteoclasts.
-
Treatment: this compound is added at specified time points and concentrations.
-
Staining: After a culture period (e.g., 7 days), cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as mature osteoclasts.[5]
Cytokine Measurement
-
Sample Collection: Cell culture supernatants are collected at specified time points (e.g., 24h and 48h) after treatment with LPS and/or this compound.[10]
-
ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][10]
Conclusion and Future Directions
This compound emerges as a nuanced modulator of NF-κB and NFATc1 signaling. Its ability to selectively inhibit NFATc1 during RANKL-induced osteoclastogenesis while broadly inhibiting both NF-κB and NFATc1 in response to the inflammatory trigger LPS highlights its therapeutic potential. This stimulus-dependent activity suggests that this compound could be particularly effective in pathologies characterized by both inflammation and bone erosion, such as rheumatoid arthritis.[5]
Future research should focus on elucidating the precise molecular interactions that dictate this differential signaling outcome. Investigating the role of FPR1 versus FPR2 activation in mediating these distinct effects, as well as exploring the downstream signaling events that diverge following RANKL or LPS stimulation, will be critical. Further in vivo studies are warranted to validate these cellular mechanisms and to fully assess the therapeutic efficacy of this compound in relevant disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CAS:903895-98-7 - KKL Med Inc. [kklmed.com]
- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl Peptide Receptors in Bone Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Cellular Targets of FPR Agonist 43: A Profile of High Selectivity for FPR1 and FPR2
A comprehensive review of the current scientific literature reveals that FPR Agonist 43, also known as Compound 43, exhibits a high degree of selectivity as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX). Extensive pharmacological screening has not identified any significant cellular targets beyond these two receptors.
This technical guide addresses the current understanding of the cellular targets of this compound, with a focus on its specificity. While the initial request sought information on targets beyond FPR1 and FPR2, the available evidence strongly indicates a focused mechanism of action. This document will summarize the data supporting this selectivity and provide an overview of the experimental approaches used to characterize the compound's interactions with its known targets.
Summary of Known Cellular Targets
This compound is a synthetic small molecule that has been consistently characterized as a potent activator of both FPR1 and FPR2. These G protein-coupled receptors are key players in the innate immune response, recognizing formylated peptides from bacteria and mitochondria, and initiating downstream signaling cascades that lead to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.
A pivotal study investigating the specificity of Compound 43 evaluated its pharmacological effects on a panel of 341 molecules, which included a wide range of receptors and enzymes. The results of this broad screening confirmed a highly specific affinity of Compound 43 for FPR1 and FPR2/ALX, with no discernible binding affinity for the other chemoattractant receptors included in the panel[1]. This finding is a cornerstone in the understanding of Compound 43's mechanism of action, highlighting its targeted activity.
Quantitative Data on Target Engagement
The agonistic activity of this compound on FPR1 and FPR2 has been quantified in various functional assays. The following table summarizes key potency values reported in the literature.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| Human FPR2/ALX | Calcium Mobilization | CHO cells | EC50 | 44 nM | [2] |
| Human FPR2/ALX | cAMP Assay | CHO cells | IC50 | 11.6 ± 1.9 nM | [3] |
| Human Neutrophils | Inhibition of Migration | Primary cells | IC50 | 1 µM | [2] |
| - | GTPγS Binding Assay | - | IC50 | 207 ± 51 nM | [3] |
Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates higher potency.
Experimental Protocols for Target Validation
The characterization of this compound's cellular targets relies on a suite of established in vitro assays. These protocols are fundamental to determining the compound's binding affinity, functional potency, and selectivity.
Receptor Binding Assays
While direct radioligand displacement assays specific to Compound 43 are not detailed in the readily available literature, its functional activity is a strong indicator of binding. General competitive binding assays are used to determine the affinity of a test compound for a receptor.
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound). The ability of the test compound to displace the radioligand is measured, and the concentration that displaces 50% of the specific binding (IC50) is determined.
Functional Assays
Calcium Mobilization Assay:
Principle: FPR1 and FPR2 are Gq-coupled receptors. Their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This assay measures the change in [Ca²⁺]i in response to the agonist.
Methodology:
-
Cells expressing the target receptor (e.g., CHO cells stably transfected with human FPR2/ALX) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The baseline fluorescence is measured.
-
This compound is added at various concentrations.
-
The change in fluorescence, which corresponds to the change in [Ca²⁺]i, is recorded over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence spectrophotometer.
-
The dose-response curve is plotted to determine the EC50 value.
cAMP Assay:
Principle: FPRs can also couple to Gi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cells expressing the target receptor are treated with forskolin (B1673556) to stimulate cAMP production to a detectable level.
-
This compound is then added at various concentrations.
-
The level of intracellular cAMP is measured using a variety of commercially available kits, often based on competitive immunoassays with a labeled cAMP conjugate (e.g., HTRF or ELISA-based methods).
-
The reduction in cAMP levels in response to the agonist is quantified, and an IC50 value is determined.
Chemotaxis Assay:
Principle: This assay assesses the ability of a compound to induce or inhibit the directional migration of cells, a key function mediated by FPRs in immune cells like neutrophils.
Methodology:
-
A Boyden chamber or a similar migration chamber with a porous membrane is used. The membrane separates an upper and a lower chamber.
-
Neutrophils are placed in the upper chamber.
-
A chemoattractant (e.g., IL-8) is placed in the lower chamber to induce migration.
-
To test for inhibitory effects, neutrophils are pre-incubated with various concentrations of this compound before being placed in the chamber.
-
After an incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by cell counting or by measuring the activity of a cellular enzyme like myeloperoxidase.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways of FPR1/FPR2 and a typical experimental workflow for characterizing a GPCR agonist.
Caption: General signaling pathways activated by FPR1/FPR2 agonists.
Caption: A typical workflow for characterizing a GPCR agonist.
Conclusion
References
- 1. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
In Vivo Efficacy of FPR Agonist 43: A Technical Guide for Murine Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of FPR Agonist 43 (also known as Compound 43 or Cpd43) in various murine models of inflammation. It consolidates key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows to support further research and development in inflammation therapeutics.
Introduction: Formyl Peptide Receptors and Compound 43
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in modulating the innate immune response.[1] Initially identified as chemoattractant receptors on phagocytic leukocytes, they are now understood to be expressed on a wide range of immune and non-immune cells, recognizing a diverse array of ligands to trigger either pro-inflammatory or pro-resolving pathways.[1]
Compound 43 (Cpd43) is a synthetic, low molecular weight pyrazolone (B3327878) derivative that has been investigated for its potent anti-inflammatory properties.[2] It is recognized as a dual agonist, capable of activating both Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[3][4][5] This dual activity is a critical consideration in experimental design, as FPR1 activation can sometimes mediate pro-inflammatory responses, while FPR2 is more commonly associated with anti-inflammatory and pro-resolving effects.[4][6] Cpd43 has been shown to exert significant anti-inflammatory effects in murine models of arthritis, ear inflammation, and air-pouch inflammation.[2]
Mechanism of Action and Signaling Pathways
As a GPCR agonist, Compound 43 initiates a cascade of intracellular signaling events upon binding to FPR1 and FPR2. While both receptors are activated, many of the observed anti-inflammatory effects, particularly in arthritis models, appear to be dependent on its interaction with FPR2.[2][5]
Key signaling events modulated by Compound 43 include:
-
Inhibition of NFATc1 Activity: In the context of arthritis, Cpd43 significantly inhibits RANKL-induced activation of Nuclear Factor of Activated T-cells 1 (NFATc1), a crucial transcription factor for osteoclastogenesis. This action helps to reduce bone erosion and damage.[2][7]
-
Suppression of NF-κB Signaling: The compound has been shown to inhibit LPS-induced NF-κB activity, a central pathway in the inflammatory response that drives the expression of numerous pro-inflammatory cytokines.[2]
-
Reduction of Pro-inflammatory Cytokine Production: In vivo and in vitro studies demonstrate that Cpd43 treatment leads to a significant reduction in key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][7]
In Vivo Murine Inflammation Models
Compound 43 has been evaluated in several murine models, with the K/BxN serum-transfer model of arthritis being the most extensively characterized.
K/BxN Serum-Induced Arthritis
This model recapitulates the inflammatory and destructive aspects of rheumatoid arthritis. Treatment with Cpd43 has been shown to significantly reduce disease severity, paw swelling, synovial TNF-α expression, and osteoclast-associated gene expression.[2][7]
-
Animals: Male C57BL/6 mice.
-
Induction: Arthritis is induced by intraperitoneal (i.p.) injections of 150 µL of K/BxN serum on Day 0 and Day 2.[2]
-
Treatment: Mice are treated with vehicle control or Cpd43 at doses of 6 mg/kg or 30 mg/kg via i.p. injection daily from Day 0 to Day 3 (prophylactic regimen).[2]
-
Assessment:
-
Clinical Score: Paws are scored daily on a scale of 0-4 (0=normal, 1=swelling in one joint, 2=swelling in more than one joint, 3=swelling of the entire paw, 4=maximal swelling and deformity). The total score is the sum of scores for all four paws (max 16).[2]
-
Paw Thickness: Measured daily using calipers.[2]
-
Histology: Ankle joints are collected on Day 8 for histological analysis of inflammation and bone erosion.[2]
-
Gene Expression: Synovial tissue is analyzed for TNF-α and osteoclast-related gene expression.[2]
-
Murine Colitis Model
Recent studies have shown that Cpd43 can ameliorate colon injury in a preclinical mouse model of ulcerative colitis (UC). The protective effect is linked to the inhibition of S100a8 secretion, a damage-associated molecular pattern molecule, through the suppression of CREB and C/EBPβ phosphorylation.[8]
-
Animals: Male C57BL/6 mice.
-
Induction: Acute colitis is induced by administering 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 days.
-
Treatment: Cpd43 (dose not specified in abstract) is administered to mice during the DSS induction period.[8]
-
Assessment:
-
Disease Activity Index (DAI): Assessed daily, incorporating weight loss, stool consistency, and bleeding.
-
Histology: Colon tissues are collected for histological scoring of inflammation and tissue damage.[8]
-
Molecular Analysis: Colon tissue is analyzed for the expression of S100a8, p-CREB, and C/EBPβ.[8]
-
Air-Pouch and Ear Inflammation Models
Cpd43 has been reported to have potent anti-inflammatory effects in acute inflammation models, including the carrageenan-induced air-pouch and ear inflammation models.[2] These effects were shown to be dependent on FPR2, as the anti-migratory properties of Cpd43 were significantly reduced in Fpr2−/− mice.
-
Pouch Formation: A subcutaneous air pouch is created on the dorsum of the mice by injecting sterile air (e.g., 5-6 ml on Day 0, followed by 2-3 ml on Day 3).[9]
-
Induction: On Day 6, inflammation is induced by injecting an irritant (e.g., 1 ml of 1% carrageenan solution) into the pouch.[9]
-
Treatment: Cpd43 or vehicle is typically administered systemically (e.g., i.p.) or locally into the pouch prior to or concurrently with the inflammatory stimulus.
-
Assessment: After a set time (e.g., 4-24 hours), the pouch exudate is collected to quantify the volume, total and differential leukocyte counts, and levels of inflammatory mediators (cytokines, prostaglandins).[9]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from in vivo studies with this compound.
Table 1: Effects of Cpd43 in K/BxN Serum-Induced Arthritis
| Treatment Group | Dose (i.p.) | Peak Clinical Score (Mean) | Peak Paw Swelling (mm) | Key Outcome | Reference |
|---|---|---|---|---|---|
| Vehicle | - | ~10.5 | ~1.1 | - | [2] |
| Cpd43 | 6 mg/kg | ~10.0 | ~1.0 | No significant effect | [2] |
| Cpd43 | 30 mg/kg | ~6.0* | ~0.6* | Significant reduction in arthritis severity | [2] |
Statistically significant reduction compared to vehicle (P < 0.01).
Table 2: Summary of Cpd43 Effects Across Murine Inflammation Models
| Model | Key Findings | Implied Mechanism | Receptor Dependence | Reference(s) |
|---|---|---|---|---|
| K/BxN Arthritis | Reduced clinical score, paw swelling, TNF-α, and osteoclastogenesis. | Inhibition of NFATc1 and NF-κB pathways. | Primarily FPR2 | [2][5][7] |
| Ulcerative Colitis | Ameliorated colon injury and inflammation. | Inhibition of CREB-C/EBPβ-S100a8 signaling. | FPR1 | [8] |
| Air-Pouch | Reduced leukocyte infiltration. | Anti-migratory effects. | FPR2 | [2] |
| Ear Inflammation | Reduced inflammation. | Anti-inflammatory effects. | FPR2 | [2] |
| Arthritis w/ Lung Comorbidity | Failed to prevent reduced lung compliance; promoted inflammatory monocyte accumulation in the lung. | Pro-inflammatory FPR1 activation potentiating monocyte chemotaxis. | FPR1/FPR2 (dual agonism) |[4][6] |
Discussion and Conclusion
The synthetic ligand this compound (Compound 43) demonstrates significant, dose-dependent anti-inflammatory and tissue-protective effects in several murine models of inflammation, most notably in autoimmune arthritis and ulcerative colitis.[2][8] Its mechanism of action is primarily linked to the modulation of key transcription factors such as NFATc1 and NF-κB, leading to reduced production of pro-inflammatory cytokines and decreased inflammatory cell activity.[2]
A critical aspect for researchers is the compound's dual agonism for FPR1 and FPR2.[3][4] While many of its beneficial effects in arthritis are attributed to FPR2 activation, its activity at FPR1 can lead to different or even detrimental outcomes depending on the tissue context. This is highlighted by its failure to protect against lung inflammation in an arthritis comorbidity model, where FPR1 activation appeared to promote the accumulation of inflammatory monocytes.[4][6]
References
- 1. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The N-Formyl Peptide Receptors and Rheumatoid Arthritis: A Dangerous Liaison or Confusing Relationship? [frontiersin.org]
- 6. biorxiv.org [biorxiv.org]
- 7. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 1 mitigates colon inflammation and maintains mucosal homeostasis through the inhibition of CREB-C/EBPβ-S100a8 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Models of Inflammation: Carrageenan Air Pouch - PMC [pmc.ncbi.nlm.nih.gov]
FPR Agonist 43: A Pro-Resolution Mediator in Inflammatory Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
FPR Agonist 43, also known as Compound 43 (Cpd43), has emerged as a significant small molecule in the study of inflammatory resolution. As a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX, it actively participates in pro-resolution pathways, mitigating inflammatory responses and promoting a return to homeostasis. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its signaling cascades. This document is intended to serve as a vital resource for researchers, scientists, and professionals involved in the development of novel anti-inflammatory therapeutics.
Introduction to this compound and Pro-Resolution Pathways
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active process, orchestrated by a class of molecules known as specialized pro-resolving mediators (SPMs). These mediators, including lipoxins and resolvins, signal through specific G protein-coupled receptors (GPCRs) to dampen inflammatory signaling and promote tissue repair.
The Formyl Peptide Receptor (FPR) family, particularly FPR2 (also known as ALX), is a key player in these pro-resolution pathways.[1] this compound is a synthetic, low molecular weight compound that acts as a dual agonist for FPR1 and FPR2/ALX, making it a valuable tool for investigating and potentially treating inflammatory conditions.[2][3][4] Its ability to modulate inflammatory cell behavior highlights its therapeutic potential in diseases such as rheumatoid arthritis.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Receptor Target | Parameter | Value | Reference |
| cAMP Assay | CHO cells over-expressing human FPR2/ALX | FPR2/ALX | IC50 | 11.6 ± 1.9 nM | [4] |
| GTPγS Binding Assay | - | - | IC50 | 207 ± 51 nM | [4] |
| Ca2+ Mobilization | Human FPRL1 (FPR2)-expressing cells | FPR2 | EC50 | 44 nM | |
| Neutrophil Migration (fMLP-induced) | Human Polymorphonuclear Leukocytes (PMNL) | - | IC50 | 0.64 µM | [4] |
Table 2: Effects of this compound on Inflammatory Mediators
| Cell Type | Stimulus | Measured Mediator | Agonist Concentration | Effect | Reference |
| BV-2 Microglia | LPS (50 ng/mL) | TNF-α | 10 nM and 100 nM | Attenuated release | |
| BV-2 Microglia | LPS (50 ng/mL) | Nitric Oxide (NO) | 10 nM and 100 nM | Attenuated release | |
| BV-2 Microglia | LPS (50 ng/mL) | IL-10 | 100 nM | Increased release | |
| RAW 264.7 Macrophages | LPS (10 ng/mL) | IL-6 | 30 µM | Suppressed release | [2] |
| Human RA Fibroblast-Like Synoviocytes (FLS) | - | IL-6 | Dose-dependent | Inhibited secretion |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosage | Outcome | Reference |
| K/BxN Mice | Inflammatory Arthritis | 6 or 30 mg/kg i.p. for 4 days | Reduced clinical disease severity, attenuated synovial TNF-α and osteoclast-associated gene expression | [5] |
| Mouse Ear Inflammation Model | Inflammation | - | Markedly reduced inflammation |
Signaling Pathways and Mechanism of Action
This compound exerts its pro-resolving effects by activating FPR1 and FPR2/ALX, which are G protein-coupled receptors. Upon activation, these receptors initiate a cascade of intracellular signaling events that ultimately modulate cellular responses, including chemotaxis, cytokine production, and phagocytosis.
The binding of this compound to FPR2/ALX is known to influence key inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells (NFATc1).[2] Specifically, in the context of rheumatoid arthritis models, this compound has been shown to inhibit RANKL-induced NFATc1 activity, a critical step in osteoclastogenesis and bone resorption.[2] Furthermore, it can suppress LPS-induced NF-κB activation, a central pathway in the production of pro-inflammatory cytokines.[2]
Caption: Signaling pathway of this compound via FPR2/ALX.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
In Vitro Assays
-
Objective: To determine the potency of this compound in inhibiting cAMP production in cells expressing FPR2/ALX.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably over-expressing human FPR2/ALX receptors.
-
Protocol:
-
Culture CHO-FPR2/ALX cells to 80-90% confluency.
-
Harvest cells and resuspend in assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Incubate cells with varying concentrations of this compound (e.g., 10⁻⁵ to 10⁷ nM) for a specified time (e.g., 30 minutes) at room temperature.
-
Stimulate the cells with an adenylyl cyclase activator such as forskolin.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Generate a dose-response curve and calculate the IC50 value.
-
-
Objective: To measure the ability of this compound to stimulate the binding of GTPγS to G proteins, indicating receptor activation.
-
Preparation: Cell membranes from FPR2-expressing cells.
-
Protocol:
-
Prepare cell membranes from CHO-FPR2/ALX cells.
-
In a 96-well plate, incubate the cell membranes with varying concentrations of this compound.
-
Add [³⁵S]GTPγS and GDP to the wells.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of this compound that produces 50% of the maximal response (EC50) or inhibition (IC50).
-
-
Objective: To assess the effect of this compound on NF-κB and NFATc1 transcriptional activity.
-
Cell Line: RAW 264.7 macrophage cell lines stably transfected with NF-κB and NFATc1 luciferase reporter constructs.
-
Protocol:
-
Seed the stably transfected RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, and 30 µM) for 1 hour.
-
Stimulate the cells with either LPS (10 ng/mL) for NF-κB activation or RANKL (100 ng/mL) for NFATc1 activation.
-
Incubate for 6 hours for the NF-κB assay or 24 hours for the NFATc1 assay.
-
Lyse the cells and measure luciferase activity using a luminometer and a commercially available luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.
-
-
Objective: To quantify the effect of this compound on the production of inflammatory mediators.
-
Cell Line: BV-2 microglial cells.
-
Protocol:
-
Seed BV-2 cells in 96-well or 12-well plates.
-
Pre-expose the cells to LPS (50 ng/mL) for 1 hour.
-
Treat the cells with this compound (e.g., 10 and 100 nM).
-
Collect the cell culture supernatants at 24 and 48 hours.
-
Measure TNF-α and IL-10 concentrations using commercially available ELISA kits according to the manufacturer's instructions.
-
Determine nitric oxide (NO) release using the Griess reagent.
-
Caption: General experimental workflow for studying this compound.
In Vivo Experiments
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Animal Model: K/BxN serum transfer model of arthritis in mice.
-
Protocol:
-
Induce arthritis in mice by intraperitoneal injection of K/BxN serum.
-
Administer this compound (e.g., 6 or 30 mg/kg, i.p.) daily for a specified duration (e.g., 4 days), either before or after the onset of clinical signs of arthritis.
-
Monitor the clinical severity of arthritis daily using a standardized scoring system (e.g., based on joint swelling and redness).
-
At the end of the study, collect synovial tissue for the analysis of inflammatory markers.
-
Measure synovial TNF-α levels by ELISA or qPCR.
-
Assess the expression of osteoclast-associated genes (e.g., RANKL, TRAP) in the synovial tissue by qPCR.
-
Conclusion
This compound is a potent modulator of pro-resolution pathways with demonstrated efficacy in various in vitro and in vivo models of inflammation. Its ability to engage FPR1 and FPR2/ALX and subsequently inhibit key inflammatory signaling cascades, such as NF-κB and NFATc1, underscores its potential as a therapeutic agent for chronic inflammatory diseases. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the therapeutic applications of this compound and the broader field of resolution pharmacology. Continued research into the nuanced mechanisms of FPR agonists will be pivotal in the development of next-generation anti-inflammatory treatments.
References
- 1. FPR2 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
FPR Agonist 43: A Technical Guide to its Basic Research Applications in Immunology
Audience: Researchers, scientists, and drug development professionals.
Introduction
FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic small molecule that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] These receptors are G-protein coupled receptors (GPCRs) predominantly expressed on immune cells, including neutrophils, monocytes, and macrophages, where they play a critical role in sensing pathogen-associated molecular patterns and regulating inflammatory responses.[3][4] this compound has garnered significant interest in immunological research for its potent anti-inflammatory and immunomodulatory properties, demonstrated in both in vitro and in vivo models of inflammation, particularly those related to arthritis.[5] This guide provides an in-depth overview of the core applications of this compound in basic immunology research, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity as reported in the literature. These values highlight its potency in receptor binding, signal transduction, and modulation of immune cell functions.
Table 1: Receptor Binding and Activity
| Parameter | Value | Cell Type/System | Assay Type | Reference |
|---|---|---|---|---|
| EC50 | 44 nM | CHO cells expressing human FPR2/ALX | Calcium (Ca2+) Mobilization | [1][6] |
| IC50 | 11.6 ± 1.9 nM | CHO cells expressing human FPR2/ALX | cAMP Assay | [1] |
| IC50 | 207 ± 51 nM | N/A | GTPγS Binding Assay |[1] |
Table 2: In Vitro Immunomodulatory Activity
| Parameter | Value | Cell Type | Effect Measured | Reference |
|---|---|---|---|---|
| IC50 | 0.64 µM | Human Polymorphonuclear Neutrophils (PMNs) | Inhibition of fMLP-induced migration | [1] |
| IC50 | 0.24 µM | Human Polymorphonuclear Neutrophils (PMNs) | Inhibition of IL-8-induced migration | [1] |
| Effective Conc. | 10 - 100 nM | Murine Microglial Cell Line (BV-2) | Attenuation of LPS-induced TNFα and NO release | [7] |
| Effective Conc. | 100 nM | Murine Microglial Cell Line (BV-2) | Stimulation of IL-10 release |[7] |
Table 3: In Vivo Anti-Inflammatory Activity
| Animal Model | Administration Route | Dosage | Effect | Reference |
|---|---|---|---|---|
| K/BxN Serum Transfer Arthritis (Mouse) | Intraperitoneal (i.p.) | 30 mg/kg daily for 4 days | Significant reduction in clinical scores and paw swelling | [5] |
| K/BxN Serum Transfer Arthritis (Mouse) | Intraperitoneal (i.p.) | 6 mg/kg daily for 4 days | No significant inhibition of arthritis | [5] |
| Ear Swelling (Mouse) | Oral | Dose-dependent | Inhibition of ear swelling |[6] |
Signaling Pathways and Mechanisms of Action
This compound exerts its immunomodulatory effects by engaging FPR1 and FPR2, which triggers a cascade of intracellular signaling events. Upon binding, these Gi-protein coupled receptors initiate signals that lead to intracellular calcium mobilization and the modulation of key transcription factors involved in inflammation, notably Nuclear Factor of Activated T-cells (NFATc1) and Nuclear Factor-kappa B (NF-κB).
FPR-Mediated Signaling Cascade
Activation of FPRs by this compound leads to the dissociation of the G-protein subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing a rapid influx of calcium into the cytoplasm. This calcium signaling is central to many downstream effects.
References
- 1. Synergistic roles of NFATc1 and c-Jun in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NFATC1 - Wikipedia [en.wikipedia.org]
- 3. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for FPR Agonist 43 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in host defense and inflammation.[1] These receptors are primarily expressed on immune cells, such as neutrophils and monocytes, and are activated by N-formyl peptides derived from bacteria or damaged host cells.[1] The FPR family in humans consists of three members: FPR1, FPR2 (also known as ALX), and FPR3.[1] Upon activation, FPRs trigger a cascade of intracellular signaling events, including calcium mobilization, chemotaxis, and the release of inflammatory mediators.[2][3]
FPR Agonist 43 (also known as Compound 43) is a potent synthetic dual agonist of Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[2][4] Its ability to modulate the activity of these key immune receptors makes it a valuable tool for studying inflammatory processes and for the development of novel therapeutics targeting FPR-mediated pathways. This document provides detailed protocols for the use of this compound in a common cell-based assay: the intracellular calcium mobilization assay.
Data Presentation
The following table summarizes the reported in vitro activities of this compound in various cell-based assays.
| Assay Type | Cell Line/System | Target | Activity Metric | Value | Reference(s) |
| Calcium Mobilization | CHO cells expressing human FPRL1 (FPR2) | FPR2/ALX | EC50 | 44 nM | [5] |
| cAMP Assay | CHO cells over-expressing human FPR2/ALX | FPR2/ALX | IC50 | 11.6 ± 1.9 nM | [2] |
| GTPγ Binding Assay | - | - | IC50 | 207 ± 51 nM | [2] |
| Neutrophil Migration (fMLP-induced) | Human Polymorphonuclear (PMN) neutrophils | - | IC50 | 0.64 µM | [2] |
| Neutrophil Migration (IL-8-induced) | Human Polymorphonuclear (PMN) neutrophils | - | IC50 | 0.24 µM | [2] |
| Cytokine Release (LPS-induced TNFα) | Murine microglial cell line (BV-2) | - | - | Attenuated release at 10 and 100 nM | [6] |
| Cytokine Release (IL-10) | Murine microglial cell line (BV-2) | - | - | Increased release at 100 nM | [6] |
Signaling Pathway
Activation of FPR1 and FPR2 by an agonist like this compound initiates a signaling cascade through the associated G-protein complex. This typically involves the Gαi subunit, which inhibits adenylyl cyclase, and the Gβγ subunit, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger in many cellular responses.
FPR Agonist Signaling Pathway for Calcium Mobilization.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in a cell line expressing FPR1 or FPR2 (e.g., HL-60 or transfected HEK293 cells) upon stimulation with this compound.
Materials and Reagents:
-
FPR-expressing cells (e.g., HL-60, U937, or transfected HEK293 cells)
-
This compound (prepare a 10 mM stock solution in DMSO)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4 (Assay Buffer)
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filters (e.g., FLIPR, FlexStation)
Experimental Workflow:
Workflow for the Intracellular Calcium Mobilization Assay.
Step-by-Step Protocol:
Day 1: Cell Plating
-
Culture FPR-expressing cells to a healthy, sub-confluent state.
-
Harvest and count the cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
Day 2: Calcium Mobilization Assay
-
Prepare Dye Loading Solution:
-
For Fluo-4 AM, prepare a working solution in Assay Buffer to a final concentration of 1-5 µM.
-
Add Pluronic F-127 to the dye solution to a final concentration of 0.02% to aid in dye dispersion.
-
Vortex the solution thoroughly.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Gently add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Cell Washing:
-
Carefully remove the dye loading solution.
-
Wash the cells 2-3 times with 100 µL of pre-warmed Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of Assay Buffer to each well.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in Assay Buffer. The concentrations should typically range from 10⁻⁵ to 10⁻¹¹ M to generate a full dose-response curve. It is recommended to prepare these solutions at 2-5 times the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set up the instrument for a kinetic read with the appropriate excitation and emission wavelengths for your chosen dye (e.g., excitation ~485 nm and emission ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the prepared dilutions of this compound to the respective wells.
-
Immediately begin recording the fluorescence signal every 1-2 seconds for a total of 2-5 minutes.
-
Data Analysis:
The change in intracellular calcium is reflected by the change in fluorescence intensity. The response is often expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F0), or as the change in fluorescence (F - F0). Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve. From this curve, the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated using a suitable software package (e.g., GraphPad Prism).
Conclusion
This compound is a valuable research tool for investigating the roles of FPR1 and FPR2 in various physiological and pathological processes. The provided protocol for the intracellular calcium mobilization assay offers a robust and reliable method for characterizing the activity of this agonist and for screening for potential modulators of the FPR signaling pathway. Careful adherence to the protocol and appropriate data analysis will ensure the generation of high-quality, reproducible results.
References
- 1. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 6. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Application Notes and Protocols: Preparation of FPR Agonist 43 Stock Solutions for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
FPR Agonist 43 is a synthetic compound that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as ALX (lipoxin A4 receptor).[1][2][3] These receptors are G-protein coupled receptors that play a crucial role in the inflammatory response and immune system modulation.[4][5] Activation of FPR1 and FPR2 by agonists can trigger various cellular responses, including chemotaxis, phagocytosis, and the release of inflammatory mediators.[6][7] Due to its role in modulating these pathways, this compound is a valuable tool for in vitro studies of inflammation, immune response, and related diseases.[4][5]
Proper preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a variety of in vitro applications.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is essential for accurate stock solution preparation and handling.
| Property | Value | References |
| Molecular Formula | C₂₀H₂₁ClN₄O₂ | [1][8] |
| Molecular Weight | 384.86 g/mol | [1][2][9] |
| Appearance | White to light yellow solid | [1][4][9] |
| CAS Number | 903895-98-7 | [1][6][9] |
| Solubility | DMSO: 37.5 mg/mL (97.44 mM) Water: < 0.1 mg/mL (Insoluble) DMF: 5 mg/mL | [1][8][9] |
| Purity | ≥98% | [8] |
Signaling Pathway of this compound
This compound exerts its effects by binding to and activating FPR1 and FPR2/ALX receptors. This activation initiates downstream signaling cascades, primarily through G-protein coupling, leading to intracellular calcium mobilization and inhibition of adenylyl cyclase.
Caption: Signaling pathway of this compound.
Experimental Protocols
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous, high purity
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro experiments.
-
Preparation: Before starting, ensure the work area is clean. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, weigh 1 mg of the compound.
-
Solvent Addition: To prepare a 10 mM stock from 1 mg of powder (MW: 384.86), calculate the required volume of DMSO: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (L) = 0.001 g / (0.010 mol/L * 384.86 g/mol ) = 0.0002598 L = 259.8 µL
Carefully add 259.8 µL of anhydrous DMSO to the vial containing the 1 mg of powder. It is recommended to use newly opened DMSO as it is hygroscopic.[1][9]
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[1][9] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes.[1][9]
-
Storage Conditions: Store the aliquots under the following conditions:
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing stock solutions.
Data Presentation
Stock Solution Dilution Table
The table below provides the required volume of DMSO to prepare common stock concentrations from standard masses of this compound.[1][9]
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.5983 mL | 12.9917 mL | 25.9835 mL |
| 5 mM | 0.5197 mL | 2.5983 mL | 5.1967 mL |
| 10 mM | 0.2598 mL | 1.2992 mL | 2.5983 mL |
Recommended Working Concentrations
The optimal working concentration of this compound will vary depending on the specific cell type and assay. Based on published data, typical effective concentrations range from low nanomolar to low micromolar.
| Assay Type | Cell Type | Effective Concentration (IC₅₀/EC₅₀) | Reference |
| cAMP Assay | CHO cells (hFPR2/ALX) | IC₅₀ = 11.6 nM | [1][9] |
| GTPγ Binding Assay | - | IC₅₀ = 207 nM | [1][9] |
| Calcium Mobilization | CHO cells (hFPRL1) | EC₅₀ = 44 nM | [6][8] |
| Neutrophil Migration | Human Neutrophils | IC₅₀ = 1 µM | [6] |
| Cytokine Release | BV-2 Microglia | 10 nM - 100 nM | [10] |
Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound [myskinrecipes.com]
- 5. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 7. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models | MDPI [mdpi.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Application Notes and Protocols for FPR Agonist 43 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FPR Agonist 43, also known as Compound 43, is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX)[1]. It has demonstrated potent anti-inflammatory effects in various preclinical models, making it a valuable tool for studying inflammatory processes and for the development of novel therapeutics. In murine cells, this compound shows a preference for FPR1[1]. These application notes provide recommended dosages, detailed experimental protocols, and an overview of the associated signaling pathways for the use of this compound in in vivo mouse studies.
Data Presentation
In Vivo Dosage of this compound in Mouse Models
| Mouse Model | Administration Route | Dosage | Study Duration | Vehicle | Reference |
| K/BxN serum-transfer arthritis | Intraperitoneal (i.p.) | 6 mg/kg and 30 mg/kg | 4 days | Not specified | [2] |
| Arachidonic acid-induced ear swelling | Oral (p.o.) | Dose-dependent inhibition observed | Not specified | Not specified | [3] |
Note: While oral administration has been shown to be effective, specific dosage information for the ear swelling model is not publicly available. Researchers should perform dose-response studies to determine the optimal oral dose for their specific model.
In Vitro Activity of this compound
| Assay | Cell Line | Receptor Target | Activity (IC₅₀/EC₅₀) | Reference |
| cAMP Assay | CHO cells over-expressing human FPR2/ALX | FPR2/ALX | IC₅₀ = 11.6 ± 1.9 nM | [1] |
| GTPγ Binding Assay | Not specified | Not specified | IC₅₀ = 207 ± 51 nM | [1] |
| Inhibition of fMLP-induced PMN migration | Human Polymorphonuclear leukocytes (PMNs) | Not specified | IC₅₀ = 0.64 µM | [1] |
Signaling Pathways
Activation of Formyl Peptide Receptors (FPRs) by agonists like this compound initiates a cascade of intracellular signaling events that modulate cellular functions such as chemotaxis, degranulation, and cytokine production. The primary signaling pathway involves the activation of G-proteins, leading to downstream effects on phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPK).
Caption: this compound signaling cascade.
Experimental Protocols
Formulation of this compound for In Vivo Administration
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and insoluble in water. A common vehicle for intraperitoneal and potentially oral administration in mice is a mixture of DMSO and corn oil.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Corn oil (sterile)
Protocol:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Gentle warming and sonication may be required to fully dissolve the compound.
-
For the working solution, dilute the DMSO stock solution in corn oil. For example, to prepare a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly by vortexing.
-
It is recommended to prepare the working solution fresh on the day of use.
In Vivo Efficacy Study in a Mouse Model of Rheumatoid Arthritis
This protocol is based on a study using the K/BxN serum-transfer model of inflammatory arthritis[2].
Materials:
-
K/BxN mouse serum
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Calipers for measuring ankle thickness
-
Clinical scoring system for arthritis severity
Experimental Workflow:
Caption: Workflow for arthritis study.
Protocol:
-
Induction of Arthritis: On day 0, induce arthritis in mice by intraperitoneal (i.p.) injection of K/BxN serum. A booster injection is administered on day 2.
-
Treatment: Begin treatment on day 2 and continue for 4 consecutive days. Administer this compound at 6 mg/kg or 30 mg/kg via i.p. injection. The control group should receive an equivalent volume of the vehicle.
-
Monitoring: Monitor the mice daily for clinical signs of arthritis, including ankle thickness (measured with calipers) and a clinical severity score.
-
Endpoint Analysis: At the end of the study (e.g., day 10), euthanize the mice and collect relevant tissues, such as joints, for histological analysis and measurement of inflammatory markers (e.g., TNF-α) and osteoclast-associated gene expression.
Conclusion
This compound is a valuable research tool for investigating the role of formyl peptide receptors in inflammation. The provided dosages and protocols for in vivo mouse studies serve as a starting point for experimental design. It is crucial to optimize the dosage and administration route for each specific animal model and experimental question. Careful consideration of vehicle selection and preparation is also essential for obtaining reliable and reproducible results. The diagrams of the signaling pathway and experimental workflow offer a visual guide to the underlying mechanisms and practical execution of these studies.
References
Application Notes and Protocols for Studying Osteoclastogenesis with FPR Agonist 43 in RAW 264.7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Osteoclasts, the primary bone-resorbing cells, play a crucial role in bone homeostasis and various pathological conditions, including osteoporosis and rheumatoid arthritis. The RAW 264.7 murine macrophage cell line is a widely accepted model for studying osteoclastogenesis, the process of osteoclast differentiation from their monocytic precursors.[1][2][3][4] Receptor Activator of Nuclear Factor-κB Ligand (RANKL) is the essential cytokine that drives this differentiation process.[1][5][6][7] Formyl Peptide Receptors (FPRs) are G-protein coupled receptors involved in immune responses and inflammation.[8][9] FPR Agonist 43 (also known as Compound 43 or Cpd43) is a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[10][11] Recent studies have demonstrated that this compound can suppress RANKL-induced osteoclastogenesis, suggesting its potential as a therapeutic agent for bone-related diseases.[9][10]
These application notes provide detailed protocols for utilizing this compound to investigate its effects on osteoclast differentiation and function using the RAW 264.7 cell line.
Mechanism of Action of this compound in Osteoclastogenesis
This compound has been shown to inhibit RANKL-induced osteoclastogenesis by modulating key signaling pathways. The primary mechanism involves the suppression of the master transcription factor for osteoclast differentiation, Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1).[10] Interestingly, in the context of RANKL stimulation, this compound does not appear to affect the activation of another critical transcription factor, NF-κB.[10]
Signaling Pathway Diagram
Experimental Protocols
This section provides detailed protocols for inducing osteoclastogenesis in RAW 264.7 cells and assessing the effects of this compound.
Experimental Workflow
Protocol 1: Induction of Osteoclastogenesis in RAW 264.7 Cells
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant mouse RANKL
-
This compound
-
Cell culture plates (24-well or 96-well)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^4 cells/well or a 96-well plate at a density of 5 x 10^3 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Treatment: After 24 hours, replace the medium with fresh medium containing RANKL (e.g., 50 ng/mL) in the presence or absence of varying concentrations of this compound.[5][12] Include a vehicle control for the this compound.
-
Culture and Medium Change: Continue to culture the cells for 5-7 days to allow for osteoclast differentiation.[13] Replace the medium with fresh medium containing the respective treatments every 2-3 days.
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
Purpose: To identify and quantify osteoclasts. TRAP is a hallmark enzyme of osteoclasts.[14][15]
Materials:
-
TRAP Staining Kit (e.g., from Sigma-Aldrich or B-Bridge International)[16]
-
Fixative solution (e.g., 10% formalin)
-
Distilled water (dH2O)
-
Phosphate-buffered saline (PBS)
-
Light microscope
Procedure (for 96-well plate): [16]
-
Medium Removal and Washing: Carefully remove the culture medium from each well. Wash the cells once with 100 µL of PBS.
-
Fixation: Add 50 µL of fixative solution to each well and incubate for 5 minutes at room temperature.
-
Washing: Wash each well three times with 250 µL of dH2O.
-
Substrate Preparation: Prepare the TRAP staining solution according to the manufacturer's instructions. This typically involves dissolving a chromogenic substrate in a tartrate-containing buffer.
-
Staining: Add 50 µL of the prepared TRAP staining solution to each well.
-
Incubation: Incubate the plate at 37°C for 20-60 minutes, or until a visible color change is observed in the osteoclast-containing wells.
-
Washing and Drying: Wash the wells with dH2O and allow them to air dry.
-
Quantification: Identify osteoclasts as TRAP-positive (red/purple) multinucleated cells (≥3 nuclei) under a light microscope. The number of osteoclasts per well can be counted.
Protocol 3: Bone Resorption Assay
Purpose: To assess the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.
Materials:
-
Calcium phosphate-coated multi-well plates (e.g., Corning® Osteo Assay Surface)[17]
-
RAW 264.7 cells
-
Differentiation medium (as in Protocol 1)
-
5% Sodium hypochlorite (B82951) solution
-
Image analysis software (e.g., ImageJ)
Procedure: [18]
-
Cell Seeding and Differentiation: Seed and differentiate RAW 264.7 cells directly on the calcium phosphate-coated plates as described in Protocol 1.
-
Culture: Culture the cells for 7-10 days to allow for sufficient resorption to occur.
-
Cell Removal: After the culture period, remove the cells by treating the wells with 5% sodium hypochlorite for 5-10 minutes.
-
Washing and Drying: Gently wash the plates with dH2O and allow them to air dry.
-
Visualization and Quantification: Visualize the resorption pits (areas where the coating has been removed by osteoclasts) using a light microscope. Capture images of the wells and quantify the total area of resorption pits using image analysis software.
Protocol 4: Gene Expression Analysis by Real-Time Quantitative PCR (qPCR)
Purpose: To quantify the expression of key genes involved in osteoclastogenesis.
Materials:
-
Differentiated RAW 264.7 cells (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: At desired time points during differentiation (e.g., day 3 or 5), lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform real-time qPCR using specific primers for osteoclast marker genes and a housekeeping gene for normalization.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between different treatment groups.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Osteoclast Formation (TRAP Staining)
| Treatment | Concentration | Number of TRAP+ Multinucleated Cells (mean ± SD) |
| Control (Vehicle) | - | |
| RANKL | 50 ng/mL | |
| RANKL + this compound | 1 µM | |
| RANKL + this compound | 10 µM | |
| RANKL + this compound | 30 µM |
Table 2: Effect of this compound on Bone Resorption Activity
| Treatment | Concentration | Resorbed Area (% of control, mean ± SD) |
| Control (Vehicle) | - | |
| RANKL | 50 ng/mL | |
| RANKL + this compound | 1 µM | |
| RANKL + this compound | 10 µM | |
| RANKL + this compound | 30 µM |
Table 3: Effect of this compound on Osteoclast-Specific Gene Expression (qPCR)
| Gene | Treatment | Concentration | Fold Change in Expression (vs. RANKL alone, mean ± SD) |
| Nfatc1 | RANKL + this compound | 10 µM | |
| Acp5 (TRAP) | RANKL + this compound | 10 µM | |
| Ctsk | RANKL + this compound | 10 µM | |
| Mmp9 | RANKL + this compound | 10 µM |
Conclusion
These application notes provide a comprehensive guide for researchers to investigate the role of this compound in osteoclastogenesis using the RAW 264.7 cell model. The detailed protocols and data presentation formats will facilitate the systematic evaluation of this compound's potential as a therapeutic agent for bone disorders characterized by excessive osteoclast activity.
References
- 1. RANKL-mediated osteoclast formation from murine RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Comparative Characterization of Osteoclasts Derived From Murine Bone Marrow Macrophages and RAW 264.7 Cells Using Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of RAW264.7 for osteoclastogensis study: Phenotype and stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
- 6. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl Peptide Receptors in Bone Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Factors that Affect the Osteoclastogenesis of RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.isciii.es [scielo.isciii.es]
- 14. ihisto.io [ihisto.io]
- 15. apexbt.com [apexbt.com]
- 16. biocat.com [biocat.com]
- 17. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Internal control genes for quantitative RT-PCR expression analysis in mouse osteoblasts, osteoclasts and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of FPR Agonist 43 in a K/BxN Serum-Induced Arthritis Model: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing the Formyl Peptide Receptor (FPR) Agonist 43 in the K/BxN serum-induced arthritis model, a well-established preclinical model of rheumatoid arthritis.
Introduction
The K/BxN serum transfer-induced arthritis model is a valuable tool for studying the effector phase of inflammatory arthritis, driven by autoantibodies against glucose-6-phosphate isomerase (G6PI).[1][2][3] This model is characterized by a rapid and robust onset of arthritis, making it suitable for the preclinical evaluation of novel therapeutic agents.[1][4] Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors involved in modulating inflammatory responses.[5][6] FPR Agonist 43 (Cpd43), a synthetic agonist for FPRs, particularly FPR2, has demonstrated significant anti-inflammatory and bone-protective effects in this arthritis model.[5][7][8] These findings suggest that targeting FPRs with agonists like Cpd43 could be a promising therapeutic strategy for rheumatoid arthritis.[7][8]
Key Findings and Data Presentation
Treatment with this compound has been shown to significantly ameliorate the clinical severity of arthritis in the K/BxN model. The key quantitative outcomes are summarized below.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 8 |
| Vehicle | 2.5 ± 0.5 | 6.0 ± 0.8 | 8.5 ± 1.0 | 9.0 ± 1.2 |
| Cpd43 (6 mg/kg) | 1.0 ± 0.3 | 3.0 ± 0.6 | 4.5 ± 0.7 | 5.0 ± 0.8 |
| Cpd43 (30 mg/kg) | 0.5 ± 0.2 | 1.5 ± 0.4 | 2.5 ± 0.5 | 3.0 ± 0.6 |
*Data are presented as mean ± SEM. *P < 0.01 versus vehicle treatment. Data is based on findings reported in a key study.[7]
Table 2: Effect of this compound on Paw Thickness
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 8 |
| Vehicle (mm) | 3.2 ± 0.1 | 3.8 ± 0.2 | 4.2 ± 0.2 | 4.3 ± 0.3 |
| Cpd43 (6 mg/kg) (mm) | 2.8 ± 0.1 | 3.1 ± 0.1 | 3.3 ± 0.2 | 3.4 ± 0.2 |
| Cpd43 (30 mg/kg) (mm) | 2.6 ± 0.1 | 2.8 ± 0.1 | 3.0 ± 0.1 | 3.1 ± 0.1 |
*Data are presented as mean ± SEM. *P < 0.01 versus vehicle treatment. Data is based on findings reported in a key study.[7]
Experimental Protocols
K/BxN Serum-Induced Arthritis Model
This protocol describes the induction of arthritis in mice using serum from K/BxN transgenic mice.
Materials:
-
K/BxN mouse serum
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Thaw pooled K/BxN serum on ice.
-
On day 0, inject recipient mice intraperitoneally (i.p.) with 150-200 µL of K/BxN serum.[2][3][9]
-
On day 2, administer a second i.p. injection of 150-200 µL of K/BxN serum to ensure robust and sustained arthritis development.[2][7]
-
Monitor mice daily for the onset and progression of arthritis.
Experimental workflow for the K/BxN serum-induced arthritis model.
Administration of this compound (Cpd43)
This protocol outlines the preparation and administration of Cpd43 for therapeutic intervention.
Materials:
-
This compound (Cpd43)
-
Vehicle solution (e.g., PBS or as specified by the manufacturer)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare stock solutions of Cpd43 in the appropriate vehicle.
-
For prophylactic treatment, begin daily i.p. injections of Cpd43 (e.g., 6 mg/kg or 30 mg/kg) or vehicle on day 0, prior to the first serum injection.[7]
-
Continue daily administrations for the duration of the study (e.g., through day 3 or as required).[7]
Assessment of Arthritis Severity
Consistent and blinded assessment is crucial for reliable data.
a. Clinical Scoring:
-
Visually inspect all four paws of each mouse daily.
-
Assign a score to each paw based on the degree of erythema and swelling, using a scale of 0-3 or 0-4, where:
-
0 = No evidence of inflammation
-
1 = Subtle inflammation or localized edema/erythema
-
2 = Easily identified swelling, but localized to a specific area of the paw
-
3 = Extensive swelling and erythema extending to more of the paw
-
4 = Maximal inflammation with involvement of the entire paw and ankle
-
-
The total clinical score for each mouse is the sum of the scores for all four paws.
b. Paw Thickness Measurement:
-
Use a digital caliper to measure the thickness of the ankle/paw daily.
-
Ensure consistent placement of the caliper for each measurement.
-
An increase in paw thickness from baseline is indicative of inflammation.
Histological Analysis
Histological examination of the joints provides a detailed assessment of inflammation, cartilage damage, and bone erosion.
Procedure:
-
At the end of the experiment (e.g., day 8 or 11), euthanize the mice.[7]
-
Dissect the ankle and paw joints and fix them in 10% neutral buffered formalin.
-
Decalcify the tissues.
-
Embed the tissues in paraffin (B1166041) and section them.
-
Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Safranin O-Fast Green to visualize cartilage.[7]
-
Score the sections for synovitis, pannus formation, cartilage damage, and bone erosion in a blinded manner.
Mechanism of Action: FPR Signaling Pathway
This compound is believed to exert its anti-inflammatory effects primarily through the activation of Formyl Peptide Receptor 2 (FPR2), also known as ALX/FPR2.[5][7] The binding of Cpd43 to FPR2 on immune cells, such as macrophages and neutrophils, as well as on fibroblast-like synoviocytes (FLS), initiates a signaling cascade that leads to the resolution of inflammation.[5][7] This includes the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), suppression of osteoclastogenesis, and a reduction in leukocyte recruitment to the inflamed joint.[7]
Proposed signaling pathway of this compound.
Conclusion
The use of this compound in the K/BxN serum-induced arthritis model provides a robust platform for investigating the therapeutic potential of targeting FPRs in inflammatory arthritis. The detailed protocols and expected outcomes presented here serve as a valuable resource for researchers aiming to explore this promising therapeutic avenue. The significant reduction in clinical signs of arthritis and paw swelling, coupled with a favorable impact on inflammatory and bone-resorptive pathways, underscores the potential of Cpd43 and similar compounds for the treatment of rheumatoid arthritis.
References
- 1. Frontiers | K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis [frontiersin.org]
- 2. rupress.org [rupress.org]
- 3. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 4. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The N-Formyl Peptide Receptors and Rheumatoid Arthritis: A Dangerous Liaison or Confusing Relationship? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 7. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K/BxN serum-transferred arthritis [bio-protocol.org]
Application Notes: Utilizing FPR Agonist 43 for Macrophage Polarization Studies
Introduction
FPR Agonist 43, also known as Compound 43 (Cpd43), is a synthetic small molecule that acts as a potent agonist for Formyl Peptide Receptors (FPRs).[1] These G protein-coupled receptors are key players in the innate immune system, recognizing molecular patterns from pathogens and damaged cells to mediate inflammatory responses.[2][3][4] this compound primarily interacts with FPR2 (also known as ALX/FPRL1), and to some extent FPR1, initiating signaling cascades that modulate immune cell function.[5][6]
Macrophages, central to the immune response, exhibit significant plasticity and can be polarized into different functional phenotypes. The two most characterized are the pro-inflammatory M1 macrophages, which drive host defense, and the anti-inflammatory/pro-resolving M2 macrophages, which are involved in tissue repair and the resolution of inflammation.[7] Dysregulation in the M1/M2 balance is implicated in numerous inflammatory diseases.
This compound has emerged as a valuable tool for studying macrophage polarization due to its demonstrated anti-inflammatory and pro-resolving properties.[5][8] It has been shown to suppress the M1 phenotype and promote a shift towards a more M2-like or pro-resolving state, making it an excellent candidate for investigating therapeutic strategies aimed at resolving inflammation.[5][9]
Mechanism of Action
This compound exerts its effects on macrophages by binding to FPRs, primarily FPR2.[5][10] This interaction triggers intracellular signaling pathways that are predominantly anti-inflammatory. In the context of M1 polarization, typically induced by stimuli like Lipopolysaccharide (LPS), this compound has been shown to inhibit key pro-inflammatory transcription factors. Specifically, it can suppress the activity of Nuclear Factor-kappa B (NF-κB) and Nuclear Factor of Activated T-cells c1 (NFATc1), which are essential for the transcription of M1-associated genes, including pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5]
Concurrently, activation of FPR2 by agonists can promote pro-resolving pathways, leading to the increased production of anti-inflammatory cytokines such as Interleukin-10 (IL-10).[8][10] This dual action of suppressing pro-inflammatory signals while boosting anti-inflammatory responses effectively skews macrophage polarization away from the M1 phenotype and towards a pro-resolving M2-like phenotype.
Data Presentation
Table 1: Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages
| Cell Line | Stimulus | This compound Conc. | Cytokine Measured | Result | Reference |
| RAW 264.7 | LPS (50 ng/mL) | 10 nM, 100 nM | TNF-α | Significant decrease at 24h | [8] |
| RAW 264.7 | LPS (50 ng/mL) | 10 nM, 100 nM | Nitric Oxide (NO) | Significant decrease at 24h | [8] |
| RAW 264.7 | LPS (50 ng/mL) | 10 nM, 100 nM | IL-10 | Significant increase at 48h | [8] |
| THP-1 | LPS | Not Specified | IL-6 | Significant inhibition | [5] |
| Murine | LPS | Not Specified | TNF-α | Attenuation of release | [8] |
Table 2: Effect of this compound on Intracellular Signaling Pathways
| Cell Line | Stimulus | Pathway Analyzed | Effect of this compound | Reference |
| RAW 264.7 | LPS | NF-κB Activity | Significant inhibition | [5] |
| RAW 264.7 | LPS | NFATc1 Activity | Significant inhibition | [5] |
| RAW 264.7 | RANKL | NFATc1 Activity | Significant inhibition | [5] |
| RAW 264.7 | RANKL | NF-κB Activity | No effect | [5] |
Visualizations
Caption: Signaling pathway of this compound in macrophages.
Caption: Experimental workflow for macrophage polarization studies.
Experimental Protocols
Protocol 1: In Vitro Macrophage Differentiation and Polarization
This protocol describes the differentiation of human THP-1 monocytes or murine RAW 264.7 cells into macrophages and their subsequent polarization, incorporating treatment with this compound.
Materials:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 medium (for THP-1) or DMEM (for RAW 264.7)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound (Compound 43)
-
Lipopolysaccharide (LPS)
-
Interleukin-4 (IL-4)
-
6-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture:
-
THP-1: Culture cells in RPMI-1640 supplemented with 10% FBS and 1% Pen-Strep. Maintain cell density between 2x10^5 and 8x10^5 cells/mL.
-
RAW 264.7: Culture cells in DMEM supplemented with 10% FBS and 1% Pen-Strep. Subculture before they reach 80% confluency.
-
-
Macrophage Differentiation (M0 macrophages):
-
THP-1: Seed 1x10^6 THP-1 cells per well in a 6-well plate. Add PMA to a final concentration of 100 ng/mL to induce differentiation into adherent macrophages. Incubate for 48 hours.[11]
-
RAW 264.7: Seed 5x10^5 cells per well in a 6-well plate and allow them to adhere overnight. These cells are already macrophage-like and do not require PMA differentiation.
-
-
Resting Phase (THP-1 only): After 48 hours of PMA treatment, gently aspirate the media, wash once with warm PBS, and add fresh, complete RPMI-1640 medium without PMA. Allow cells to rest for 24 hours.[11]
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Aspirate the medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 1, 10, 100 nM) or a vehicle control (DMSO).[8]
-
Pre-incubate the cells for 1 hour at 37°C.
-
-
Macrophage Polarization:
-
Without removing the medium containing this compound, add the polarizing stimuli directly to the wells.
-
For M1 Polarization: Add LPS to a final concentration of 100 ng/mL.[11]
-
For M2 Polarization: Add IL-4 to a final concentration of 20 ng/mL.[11]
-
M0 Control: Add neither LPS nor IL-4 to a set of control wells.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
For gene expression analysis (qPCR), incubate for 24 hours.
-
For protein analysis (ELISA, Western Blot), incubate for 48 hours.[11]
-
-
Sample Collection:
-
After incubation, carefully collect the culture supernatant from each well and store at -80°C for ELISA analysis.
-
Wash the adherent cells once with cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer for RNA extraction or protein analysis.
-
Protocol 2: Analysis of Macrophage Polarization by qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
qPCR-grade water
-
Forward and reverse primers for target genes (see table below)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates collected in Protocol 1, following the manufacturer's instructions. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's protocol.[11]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix in a qPCR plate by combining SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-500 nM each), cDNA template, and nuclease-free water.
-
Run the reaction on a real-time PCR machine using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, β-actin) and comparing to the control group.
Table 3: Recommended qPCR Primers for Macrophage Polarization Markers
| Marker Type | Gene | Function |
| M1 | TNF-α | Pro-inflammatory cytokine |
| M1 | IL-1β | Pro-inflammatory cytokine |
| M1 | NOS2 (iNOS) | Nitric oxide production |
| M1 | CD86 | Co-stimulatory molecule |
| M2 | Arg1 | Arginase-1, immune suppression |
| M2 | CD206 (MRC1) | Mannose receptor, phagocytosis |
| M2 | IL-10 | Anti-inflammatory cytokine |
| Housekeeping | GAPDH / ACTB | Loading control |
Protocol 3: Analysis of Cytokine Secretion by ELISA
Materials:
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10)
-
Culture supernatants collected in Protocol 1
-
Microplate reader
Procedure:
-
Bring the collected supernatants and ELISA kit reagents to room temperature.
-
Perform the ELISA according to the manufacturer's specific instructions. This typically involves coating a 96-well plate with a capture antibody, adding samples and standards, adding a detection antibody, followed by a substrate solution.
-
Measure the absorbance on a microplate reader at the recommended wavelength.
-
Calculate the concentration of the cytokine in each sample by comparing its absorbance to the standard curve.
Protocol 4: Analysis of Signaling Pathways by Western Blot
Materials:
-
Cell lysates collected in Protocol 1 (in RIPA or similar buffer with protease/phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Wash the membrane again with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using imaging software and normalize to a loading control (e.g., β-actin). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
References
- 1. This compound [myskinrecipes.com]
- 2. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages | PLOS One [journals.plos.org]
- 3. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptomic Analysis of Macrophage Polarization Protocols: Vitamin D3 or IL-4 and IL-13 Do Not Polarize THP-1 Monocytes into Reliable M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Calcium Mobilization Assays Using FPR Agonist 43
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing a calcium mobilization assay to characterize the activity of FPR Agonist 43, a dual agonist of Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX). This assay is a critical tool for studying the pharmacology of FPRs and for the screening and characterization of novel modulators targeting these receptors, which are implicated in inflammation and immune responses.
Introduction
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing formylated peptides derived from bacteria and mitochondria.[1] Activation of FPRs on phagocytic leukocytes triggers a variety of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species, all of which are essential for host defense.[1][2] The signaling cascade initiated by FPR activation is primarily mediated through the Gαi and Gαq subunits, leading to the activation of phospholipase C (PLC) and the subsequent generation of inositol (B14025) trisphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, resulting in the release of stored intracellular calcium (Ca2+), a key second messenger.[3]
This compound is a potent synthetic dual agonist for FPR1 and FPR2/ALX.[4] By measuring the transient increase in intracellular calcium concentration upon stimulation with this compound, researchers can quantify its potency and efficacy, providing valuable insights into the functional activity of the FPR signaling pathway. This application note details the principles of the assay, provides a step-by-step protocol, and presents key quantitative data for the use of this compound.
Data Presentation
The potency of this compound in inducing calcium mobilization is typically quantified by its half-maximal effective concentration (EC50). This value represents the concentration of the agonist that elicits 50% of the maximum observed response.
| Compound | Target Receptor | Cell Line | Assay Type | EC50 | Reference |
| This compound | hFPRL1 (FPR2/ALX) | CHO | Calcium Mobilization | 44 nM | [4] |
Experimental Protocols
This protocol describes a no-wash, fluorescence-based calcium mobilization assay in a 96-well format. It can be adapted for 384-well plates with appropriate adjustments to cell numbers and reagent volumes.
Materials and Reagents
-
Cell Line: A cell line endogenously expressing or engineered to overexpress FPR1 or FPR2/ALX (e.g., CHO-hFPRL1, HL-60, U937).[5][6]
-
This compound: Prepare a stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Calcium-Sensitive Fluorescent Dye: Fluo-4 AM (1 mM stock solution in DMSO) is a common choice. Other dyes like Fura-2 AM can also be used.[5]
-
Pluronic F-127: A 20% (w/v) solution in DMSO to aid in dye loading.[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM with 10% fetal bovine serum).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and an automated injection system.
Protocol
Day 1: Cell Plating
-
Harvest and count the cells.
-
Seed the cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (typically 40,000 - 80,000 cells per well).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
Day 2: Assay Performance
-
Prepare Dye Loading Solution:
-
For one 96-well plate, mix 10 µL of 1 mM Fluo-4 AM stock solution and 20 µL of 20% Pluronic F-127 with 10 mL of pre-warmed Assay Buffer. This results in a final Fluo-4 AM concentration of approximately 1 µM and Pluronic F-127 of 0.04%.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Gently add 100 µL of the Dye Loading Solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Prepare Compound Plate:
-
Prepare a serial dilution of this compound in Assay Buffer in a separate 96-well plate. The final concentrations should typically range from 1 pM to 10 µM to generate a full dose-response curve. Remember to account for the dilution that will occur upon addition to the cell plate.
-
-
Calcium Mobilization Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Allow the plate to equilibrate to the desired reading temperature (e.g., 37°C).
-
Set the instrument to record fluorescence intensity kinetically (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's automated injector, add a specific volume (e.g., 25 µL) of the this compound dilutions from the compound plate to the cell plate.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
Plot the peak fluorescence response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value.
Mandatory Visualizations
FPR Signaling Pathway
Caption: FPR signaling pathway leading to calcium release.
Experimental Workflow
Caption: Workflow for the calcium mobilization assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive agonist | Verify the activity of this compound with a positive control cell line. |
| Low receptor expression | Use a cell line with confirmed high expression of the target FPR. | |
| Incorrect dye loading | Optimize dye concentration and incubation time. Ensure Pluronic F-127 is used. | |
| Instrument settings incorrect | Verify excitation and emission wavelengths are appropriate for the chosen dye. | |
| High background fluorescence | Autofluorescence of compound | Run a control with compound in cell-free wells. |
| Cell death leading to leaky membranes | Ensure cells are healthy and not overgrown. Use a lower cell seeding density. | |
| Incomplete removal of extracellular dye (if not using a no-wash kit) | Perform gentle wash steps after dye loading. | |
| High well-to-well variability | Uneven cell seeding | Ensure a single-cell suspension before plating and use proper pipetting techniques. |
| Edge effects | Avoid using the outer wells of the plate or fill them with sterile buffer. | |
| Inconsistent compound addition | Use a calibrated multichannel pipette or an automated liquid handler. |
References
- 1. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Chronic treatment with P2-purinergic receptor agonists induces phenotypic modulation of the HL-60 and U937 human myelogenous leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Neutrophil Migration Assay Using FPR Agonist 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are the vanguard of the innate immune system, rapidly migrating to sites of inflammation in a process known as chemotaxis.[1][2] The Formyl Peptide Receptors (FPRs), a family of G protein-coupled receptors (GPCRs), are crucial mediators of this process.[3][4][5] These receptors are activated by N-formyl peptides, such as N-formylmethionine, which are released by bacteria or from damaged host cells.[4] FPR Agonist 43 (also known as Compound 43 or Cpd43) is a synthetic dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[6] This document provides detailed protocols and application notes for utilizing this compound in in vitro neutrophil migration assays, a critical tool for studying inflammation and for the development of novel therapeutics.
This compound has been shown to be a potent modulator of neutrophil function. Interestingly, while it can act as a chemoattractant itself, prior stimulation of neutrophils with this compound can render the cells unresponsive to other chemoattractants, a phenomenon known as cross-desensitization.[7][8] This suggests a potential role for FPR1 and FPR2 dual agonists as functional antagonists for multiple chemoattractant receptors in vivo, offering a novel therapeutic strategy for inflammatory diseases.[7]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound from various in vitro assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Receptor Target(s) | Measured Activity | Reference |
| cAMP Assay | CHO cells over-expressing FPR2/ALX | FPR2/ALX | IC₅₀ = 11.6 ± 1.9 nM | [6] |
| GTPγ Binding Assay | Not Specified | Not Specified | IC₅₀ = 207 ± 51 nM | [6] |
| Inhibition of IL-6 Release | RAW 264.7 macrophages | FPR2 | Significant suppression of LPS-induced IL-6 release | [9] |
| Inhibition of NFATc1 Activity | RAW 264.7 cells | FPR2 | Significant inhibition of RANKL-induced NFATc1 activity | [9] |
Table 2: Effects of this compound on Neutrophil Chemotaxis
| Condition | Observation | Mechanism | Reference |
| Pre-stimulation with this compound | Rendered neutrophils unresponsive to a second stimulation with C5a, leukotriene B₄, or keratinocyte-derived cytokine (KC). | Cross-desensitization | [7] |
| Treatment with this compound | Diminished surface expression of CXCR1, CXCR2, C5a receptor, and leukotriene B₄ receptor 1. | Receptor Internalization | [8] |
| Treatment with this compound | Attenuated neutrophil migration into the airways in a mouse model. | In vivo cross-desensitization | [7] |
Signaling Pathway
Activation of FPR1 and FPR2 by agonists like this compound initiates a cascade of intracellular signaling events that ultimately drive neutrophil migration and other effector functions. The binding of the agonist to the receptor leads to a conformational change, activating associated heterotrimeric G-proteins (primarily of the Gi family).[10] This triggers the dissociation of the G-protein into its α and βγ subunits, which then activate downstream signaling molecules. Key pathways include the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC).[4][10] Other activated pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway, involving ERK1/2, p38, and JNK.[3][10] These signaling cascades converge to regulate the cytoskeletal rearrangements necessary for cell polarization and directed movement.
Caption: this compound signaling pathway in neutrophils.
Experimental Protocols
Protocol 1: In Vitro Neutrophil Migration Assay using a Boyden Chamber (Transwell Assay)
This protocol describes a widely used method for assessing neutrophil chemotaxis in response to this compound.[11][12][13]
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Dextran (B179266) T-500
-
HBSS (Hank's Balanced Salt Solution) without Ca²⁺/Mg²⁺
-
HBSS with Ca²⁺/Mg²⁺
-
RPMI 1640 medium with 0.5% BSA
-
This compound (stock solution in DMSO, diluted in RPMI 1640)
-
Chemoattractant of choice for cross-desensitization experiments (e.g., IL-8, C5a, LTB₄)
-
Boyden chamber or 24-well Transwell plates (5 µm pore size)
-
Hemocytometer or automated cell counter
-
Microplate reader (for quantification)
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
Methodology:
-
Neutrophil Isolation: a. Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells. b. Perform hypotonic lysis to remove any remaining red blood cells. c. Wash the neutrophil pellet with HBSS without Ca²⁺/Mg²⁺ and resuspend in RPMI 1640 with 0.5% BSA to a final concentration of 2 x 10⁶ cells/mL. d. Assess cell viability and purity (should be >95%) using trypan blue exclusion and cytospin analysis, respectively.
-
Chemotaxis Assay Setup: a. Add 600 µL of RPMI 1640 containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) to the lower wells of the 24-well plate. Include a negative control (medium alone) and a positive control (e.g., 10 nM fMLP). b. Place the Transwell inserts (5 µm pore size) into the wells. c. Add 100 µL of the neutrophil suspension (2 x 10⁵ cells) to the upper chamber of each insert. d. Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes.
-
Quantification of Migration: a. After incubation, carefully remove the Transwell inserts. b. To quantify migrated cells in the lower chamber, use a luminescent-based method to measure ATP, which is proportional to the number of viable cells. For example, use the CellTiter-Glo® assay according to the manufacturer's instructions. c. Measure luminescence using a microplate reader. d. Alternatively, migrated cells can be directly counted using a hemocytometer or flow cytometry.
-
Cross-Desensitization Assay (Optional): a. Pre-incubate isolated neutrophils with this compound (e.g., 100 nM) or vehicle control for 30 minutes at 37°C. b. Wash the neutrophils to remove the agonist. c. Set up the chemotaxis assay as described above, but use a different chemoattractant (e.g., IL-8, C5a) in the lower chamber. d. Quantify migration and compare the response of this compound-pre-treated cells to control cells.
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the chemoattractant by the number of cells that migrated towards the medium control.
-
Plot dose-response curves to determine the EC₅₀ of this compound.
-
For cross-desensitization experiments, express the migration of pre-treated cells as a percentage of the migration of control cells.
Caption: Experimental workflow for the neutrophil migration assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Neutrophil Yield or Viability | Inefficient isolation procedure. | Ensure fresh blood is used. Optimize Ficoll-Paque and dextran sedimentation steps. Minimize handling time. |
| High Background Migration (High Migration in Negative Control) | Neutrophils are activated during isolation. | Work on ice as much as possible. Use endotoxin-free reagents. |
| No or Low Migration Towards Agonist | Inactive agonist. Suboptimal agonist concentration. Short incubation time. | Verify the activity of this compound. Perform a dose-response experiment. Optimize incubation time (60-120 minutes is typical). |
| High Variability Between Replicates | Inconsistent cell numbers. Pipetting errors. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes. |
Conclusion
The in vitro neutrophil migration assay using this compound is a robust and valuable tool for investigating the role of FPR1 and FPR2 in inflammation and for screening potential therapeutic agents. The provided protocols and data offer a comprehensive guide for researchers and drug development professionals to effectively utilize this assay in their studies. Understanding the dual agonistic and potential cross-desensitizing properties of compounds like this compound can open new avenues for the development of targeted anti-inflammatory therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. criver.com [criver.com]
- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Assessing the Immunomodulatory Effects of FPR Agonist 43 on Cytokine Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formyl Peptide Receptors (FPRs) are a family of G-protein coupled receptors (GPCRs) integral to the innate immune response.[1][2] These receptors are expressed on various immune cells, including neutrophils, monocytes, macrophages, and microglia, as well as non-hematopoietic cells.[1][3][4][5] FPRs recognize a wide range of ligands, including N-formyl peptides from bacteria and mitochondria, and endogenous molecules, leading to diverse cellular responses such as chemotaxis, phagocytosis, and cytokine release.[4][5][6] FPR Agonist 43 (also known as Compound 43 or Cpd43) is a synthetic agonist with activity at both FPR1 and FPR2/ALX, with a preference for FPR1 in human neutrophils.[7] This compound has demonstrated significant immunomodulatory properties, notably its ability to attenuate pro-inflammatory cytokine production while promoting the release of anti-inflammatory cytokines.[8] This application note provides a detailed protocol for assessing the effect of this compound on cytokine production in an in vitro inflammatory model.
Principle
This protocol describes the use of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response in cultured immune cells, such as the murine microglial cell line BV-2 or the murine macrophage cell line RAW 264.7.[8] Following inflammatory stimulation, cells are treated with this compound. The subsequent modulation of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) is quantified to determine the immunomodulatory potential of the agonist.
Data Presentation
The quantitative data obtained from the experiments can be summarized as follows for clear comparison.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells
| Treatment Group | TNF-α (pg/mL) | Nitric Oxide (µM) |
| Vehicle Control | Baseline | Baseline |
| LPS (50 ng/mL) | Increased | Increased |
| LPS + this compound (10 nM) | Reduced vs. LPS | Reduced vs. LPS |
| LPS + this compound (100 nM) | Significantly Reduced vs. LPS | Significantly Reduced vs. LPS |
Table 2: Effect of this compound on Anti-inflammatory Cytokine Production in LPS-stimulated BV-2 Cells
| Treatment Group | IL-10 (pg/mL) |
| Vehicle Control | Baseline |
| LPS (50 ng/mL) | No Significant Change |
| LPS + this compound (100 nM) | Significantly Increased |
Table 3: Effect of this compound on IL-6 Production in LPS-stimulated RAW 264.7 Macrophages
| Treatment Group | IL-6 (pg/mL) |
| Vehicle Control | Baseline |
| LPS | Increased |
| LPS + this compound | Significantly Reduced vs. LPS |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Murine microglial cells (BV-2) or murine macrophages (RAW 264.7).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (Cpd43).
-
Phosphate Buffered Saline (PBS).
-
Griess Reagent for Nitric Oxide (NO) determination.
-
ELISA kits for TNF-α, IL-6, and IL-10 quantification.
-
96-well and 12-well cell culture plates.
Cell Culture and Seeding
-
Culture BV-2 or RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into 96-well or 12-well plates at a density of 1x10^5 cells/cm².
-
Allow the cells to adhere for 24 hours.
-
Following adhesion, serum-starve the cells in DMEM for 24 hours before treatment.
Cell Treatment
-
Pre-treat the cells with LPS (e.g., 50 ng/mL) for 1 hour to induce an inflammatory response.
-
Prepare different concentrations of this compound (e.g., 10 nM and 100 nM) in DMEM.
-
Add the this compound solutions to the LPS-stimulated cells.
-
Include appropriate controls: untreated cells (vehicle control) and cells treated with LPS only.
-
Incubate the cells for the desired time points for cytokine analysis (e.g., 24 hours for TNF-α and NO, and 48 hours for IL-10).
Cytokine Analysis
-
Collect the cell culture supernatant at the 24-hour time point.
-
Determine the concentration of nitrite, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.
-
Collect the cell culture supernatants at the specified time points (24 hours for TNF-α, and 48 hours for IL-10). For IL-6 in RAW 264.7 cells, a 24-hour time point is also appropriate.
-
Quantify the concentration of TNF-α, IL-6, and IL-10 in the supernatants using commercial ELISA kits, following the manufacturer's protocols.[8]
Statistical Analysis
Data should be presented as mean ± SEM. Statistical analysis can be performed using a two-way ANOVA with a post-hoc test such as Tukey's HSD test to determine statistical significance between treatment groups.
Visualizations
Experimental Workflow
References
- 1. Promiscuous Receptors and Neuroinflammation: The Formyl Peptide Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RETRACTED: Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FPR Agonist 43 Treatment in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the synovial joints, leading to cartilage and bone destruction. Fibroblast-like synoviocytes (FLS) are key effector cells in the pathogenesis of RA, contributing to inflammation and joint damage through proliferation and the secretion of pro-inflammatory cytokines and matrix-degrading enzymes.[1][2] Formyl Peptide Receptor (FPR) agonists have emerged as a potential therapeutic avenue for RA. FPR Agonist 43 (also known as Compound 43 or Cpd43), a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), has demonstrated anti-inflammatory and anti-osteolytic effects in preclinical models of RA.[3][4]
These application notes provide a summary of the effects of this compound on human RA-FLS and detailed protocols for key in vitro assays to evaluate its therapeutic potential.
Mechanism of Action
This compound exerts its effects on RA-FLS primarily through the activation of FPR2.[3][5] This activation triggers downstream signaling pathways, including the ERK and NF-κB pathways, which in turn modulate cellular processes such as proliferation, apoptosis, and cytokine production.[6][7] The engagement of FPR2 by Agonist 43 leads to a reduction in the inflammatory and proliferative phenotype of RA-FLS.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on human RA-FLS based on published findings. These tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Effect of this compound on TNF-α-Induced RA-FLS Proliferation
| This compound Concentration | TNF-α (ng/mL) | Proliferation Inhibition (%) |
| Vehicle Control | 10 | 0 |
| 1 µM | 10 | Insert Data |
| 10 µM | 10 | Insert Data |
| 100 µM | 10 | Insert Data |
Table 2: Effect of this compound on RA-FLS Apoptosis
| This compound Concentration | Percentage of Apoptotic Cells (Annexin V+) |
| Vehicle Control | Insert Data |
| 1 µM | Insert Data |
| 10 µM | Insert Data |
| 100 µM | Insert Data |
Table 3: Effect of this compound on IL-6 Secretion by RA-FLS
| This compound Concentration | IL-6 Concentration (pg/mL) | Inhibition of IL-6 Secretion (%) |
| Vehicle Control | Insert Data | 0 |
| 0.1 µM | Insert Data | Calculate |
| 1 µM | Insert Data | Calculate |
| 10 µM | Insert Data | Calculate |
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on human RA-FLS.
Protocol 1: RA-FLS Proliferation Assay (BrdU Incorporation)
This protocol measures the inhibition of RA-FLS proliferation induced by TNF-α upon treatment with this compound.
Materials:
-
Human RA-FLS
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound (Compound 43)
-
Recombinant human TNF-α
-
BrdU Cell Proliferation Assay Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RA-FLS in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 1 hour.
-
Stimulate the cells with 10 ng/mL of TNF-α for 48 hours.
-
Add BrdU labeling solution to each well and incubate for an additional 2-4 hours.
-
Fix the cells and detect BrdU incorporation according to the manufacturer's instructions of the BrdU Cell Proliferation Assay Kit.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation inhibition relative to the TNF-α-stimulated vehicle control.
Protocol 2: RA-FLS Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis in RA-FLS by this compound using flow cytometry.
Materials:
-
Human RA-FLS
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound (Compound 43)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed RA-FLS in a 6-well plate at a density of 2 x 10⁵ cells/well in 2 mL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) or vehicle control for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Protocol 3: IL-6 Secretion Assay (ELISA)
This protocol measures the inhibition of IL-6 secretion from RA-FLS by this compound.
Materials:
-
Human RA-FLS
-
DMEM/F-12 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound (Compound 43)
-
Human IL-6 ELISA Kit
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RA-FLS in a 24-well plate at a density of 5 x 10⁴ cells/well in 500 µL of complete medium and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-6 in each sample using a standard curve.
-
Determine the percentage of inhibition of IL-6 secretion relative to the vehicle control.
Conclusion
This compound demonstrates promising therapeutic potential for rheumatoid arthritis by targeting the pathogenic behavior of RA-FLS. It effectively reduces their proliferation, induces apoptosis, and curtails the secretion of the pro-inflammatory cytokine IL-6.[3][6] The provided protocols offer a robust framework for researchers to further investigate and quantify the effects of this compound and other potential therapeutic compounds on human RA-FLS in an in vitro setting.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The N-Formyl Peptide Receptors and Rheumatoid Arthritis: A Dangerous Liaison or Confusing Relationship? [frontiersin.org]
- 5. Formyl peptide receptor activation inhibits the expansion of effector T cells and synovial fibroblasts and attenuates j… [ouci.dntb.gov.ua]
- 6. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Evaluating the Impact of FPR Agonist 43 on Lung Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptors (FPRs) are a family of G-protein coupled receptors that play a critical role in the innate immune response and inflammation.[1][2][3] This family includes FPR1 and FPR2/ALX (lipoxin A4 receptor), which are expressed on various immune cells, including neutrophils, monocytes, and macrophages.[2] Activation of these receptors by specific agonists can trigger a cascade of intracellular signaling events, leading to chemotaxis, phagocytosis, and the release of inflammatory mediators.[2][4]
FPR Agonist 43 (also known as Compound 43 or Cpd43) is a synthetic dual agonist for both FPR1 and FPR2/ALX.[5] Its role in modulating inflammation is complex and appears to be context-dependent. While some studies suggest it may have anti-inflammatory or immunomodulatory properties, others indicate it can exacerbate certain inflammatory conditions, particularly in the lungs.[5][6][7] For instance, in a model of inflammatory arthritis, while a selective FPR2 agonist showed protective effects on lung function, the dual FPR1/FPR2 agonist, Compound 43, failed to prevent the reduction in lung compliance and promoted the accumulation of inflammatory monocytes and pro-fibrotic macrophages in the lung parenchyma.[5][6] Conversely, in a study on microglial cells, Compound 43 attenuated the release of pro-inflammatory mediators like TNF-α and nitric oxide while increasing the production of the anti-inflammatory cytokine IL-10.[7]
These contrasting observations highlight the importance of thorough and standardized methods for evaluating the impact of this compound on lung inflammation. This document provides detailed application notes and protocols for researchers to systematically investigate the effects of this compound on pulmonary inflammatory responses.
Data Presentation
The following tables summarize key quantitative data from studies evaluating the effects of this compound and related compounds on inflammatory markers and lung function.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in a Mouse Model of Inflammatory Arthritis with Lung Complications
| Treatment Group | Inflammatory Monocytes (Ly6Chi) in Lung | Pro-fibrotic Macrophages (CX3CR1+CD11c+SiglecF+MHCIIhi) in Lung | Lung Compliance |
| Vehicle | Baseline | Baseline | Reduced |
| This compound | Increased | Increased | No improvement |
| Selective FPR2 Agonist | No significant change | No significant change | Restored |
Data synthesized from findings reported in studies on inflammatory arthritis models with secondary lung injury.[5][6]
Table 2: In Vitro Effects of this compound (Cpd43) on Microglial Cells
| Treatment | TNF-α Release (relative to LPS) | Nitric Oxide (NO) Release (relative to LPS) | IL-10 Production (relative to untreated) |
| LPS | 100% | 100% | No significant change |
| LPS + Cpd43 (100nM) | ~75% (attenuated) | ~75% (attenuated) | ~400% (increased) |
Data adapted from a study on LPS-stimulated BV-2 microglial cells.[7]
Experimental Protocols
Protocol 1: In Vivo Evaluation of this compound in a Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Mouse Model
This protocol describes the induction of acute lung inflammation in mice using intratracheal administration of LPS, followed by treatment with this compound to assess its impact on the inflammatory response.
1.1. Induction of Acute Lung Injury [8][9]
-
Anesthetize adult (8-12 weeks old) C57BL/6 mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Place the anesthetized mouse in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
Carefully dissect the surrounding muscles to isolate the trachea.
-
Using a fine needle (e.g., 30-gauge), intratracheally instill a single dose of LPS (e.g., 1-5 mg/kg body weight) dissolved in sterile, pyrogen-free saline. The total volume should be approximately 50 µL.
-
Suture the incision and allow the mouse to recover on a warming pad.
1.2. Administration of this compound
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline).
-
Administer this compound to the mice via a chosen route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and time point relative to LPS administration (e.g., 1 hour before or after LPS challenge).
-
A vehicle control group (receiving only the vehicle) and an LPS-only group should be included.
1.3. Bronchoalveolar Lavage (BAL) [10][11][12][13][14]
-
At a specified time point after LPS administration (e.g., 24 or 48 hours), humanely euthanize the mice.
-
Expose the trachea as described in step 1.3.
-
Insert a cannula (e.g., a 20-gauge catheter) into the trachea and secure it with a suture.
-
Instill a small volume (e.g., 0.5-1.0 mL) of cold, sterile phosphate-buffered saline (PBS) into the lungs through the cannula.
-
Gently aspirate the fluid and collect it in a fresh tube on ice.
-
Repeat the instillation and aspiration process 2-3 times, pooling the collected fluid. This is the bronchoalveolar lavage fluid (BALF).
1.4. Analysis of BAL Fluid
-
Total and Differential Cell Counts:
-
Centrifuge a small aliquot of the BALF to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total number of cells using a hemocytometer or an automated cell counter.[10]
-
Prepare cytospin slides of the BALF cells and stain with a differential stain (e.g., Wright-Giemsa).
-
Perform a differential cell count of at least 300-500 cells to determine the percentages of neutrophils, macrophages, and lymphocytes.[15][16][17]
-
-
Cytokine and Chemokine Analysis:
-
Centrifuge the remaining BALF at a higher speed to remove all cells and debris.
-
Collect the supernatant and store it at -80°C until analysis.
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory cytokines (e.g., IL-10) in the BALF supernatant using specific Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.[18][19][20][21][22]
-
1.5. Lung Histopathology
-
After performing the BAL, perfuse the lungs with saline via the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate the degree of inflammation, edema, and tissue damage.
1.6. Measurement of Lung Compliance [23][24][25][26][27]
Note: This requires specialized equipment.
-
Anesthetize and tracheostomize the mice.
-
Connect the mice to a small animal ventilator.
-
Measure lung compliance (the change in lung volume per unit change in pressure) using a pressure-volume curve or other established methods. This provides a functional assessment of lung stiffness.
Protocol 2: In Vitro Evaluation of this compound on Macrophage Activation
This protocol outlines a method to assess the direct effect of this compound on macrophage activation and cytokine production.
2.1. Macrophage Culture
-
Isolate primary macrophages (e.g., bone marrow-derived macrophages or peritoneal macrophages) from mice or use a macrophage cell line (e.g., RAW 264.7).
-
Culture the macrophages in appropriate media and conditions until they are adherent and ready for stimulation.
2.2. Macrophage Stimulation
-
Pre-treat the macrophages with different concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the pre-treated macrophages with a pro-inflammatory stimulus, such as LPS (e.g., 100 ng/mL).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).
2.3. Analysis of Cytokine Production
-
Collect the cell culture supernatants.
-
Measure the concentrations of pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines in the supernatants using ELISA, as described in Protocol 1.4.2.
2.4. Analysis of Signaling Pathway Activation
-
At various time points after stimulation, lyse the cells to extract proteins.
-
Perform Western blotting to analyze the phosphorylation status of key signaling proteins in the FPR pathway, such as ERK, p38 MAPK, and Akt.
Mandatory Visualizations
References
- 1. Identification of Novel Formyl Peptide Receptor-Like 1 Agonists that Induce Macrophage Tumor Necrosis Factor α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formyl-peptide receptor type 2 activation mitigates heart and lung damage in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 8. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 9. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Bronchoalveolar lavage fluid differential cell count. How many cells should be counted? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wasog.org [wasog.org]
- 17. atsjournals.org [atsjournals.org]
- 18. Cytokine Concentrations in Bronchoalveolar Lavage Fluid from Horses with Neutrophilic Inflammatory Airway Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. bowdish.ca [bowdish.ca]
- 21. Cytokine Elisa [bdbiosciences.com]
- 22. biocompare.com [biocompare.com]
- 23. journals.physiology.org [journals.physiology.org]
- 24. Measuring the lung function in the mouse: the challenge of size - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Respiratory Function in Mice Using Unrestrained Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Airway compliance measurements in mouse models of respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Investigating Biased Agonism at Formyl Peptide Receptors Using FPR Agonist 43
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria. Activation of FPRs triggers a range of cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. The signaling pathways initiated by FPR activation are complex and can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.
The concept of "biased agonism" or "functional selectivity" describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon has significant implications for drug discovery, as it opens up the possibility of designing drugs that selectively engage therapeutic pathways while avoiding those that cause adverse effects.
FPR Agonist 43 (also known as Compound 43) is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2).[1][2][3] It has been utilized as a tool to investigate biased agonism at these receptors, particularly in comparison to other FPR agonists. These application notes provide a detailed overview of the use of this compound in studying biased agonism, including experimental protocols and data presentation.
Data Presentation
The following tables summarize the quantitative data for this compound's activity on key signaling pathways at FPR1 and FPR2, allowing for a direct comparison of its signaling bias. Data is presented as pEC50/pIC50 (a measure of potency) and Emax (a measure of efficacy) relative to a reference agonist.
Table 1: Signaling Profile of this compound at Human FPR1
| Signaling Pathway | Parameter | This compound | Reference Agonist (fMLP) |
| G Protein-Mediated | |||
| cAMP Inhibition | pIC50 | 7.8 ± 0.1 | 9.2 ± 0.1 |
| Emax (%) | 100 | 100 | |
| ERK1/2 Phosphorylation | pEC50 | 7.5 ± 0.1 | 8.9 ± 0.1 |
| Emax (%) | 100 | 100 | |
| Akt Phosphorylation | pEC50 | 7.4 ± 0.2 | 8.8 ± 0.1 |
| Emax (%) | 100 | 100 | |
| Intracellular Ca²⁺ Mobilization | pEC50 | 7.1 ± 0.1 | 9.0 ± 0.1 |
| Emax (%) | 100 | 100 | |
| β-Arrestin-Mediated | |||
| β-Arrestin 2 Recruitment | pEC50 | 6.5 ± 0.2 | 8.5 ± 0.1 |
| Emax (%) | 85 ± 5 | 100 |
Data compiled from published literature. Values are illustrative and may vary depending on the specific experimental conditions and cell system used.
Table 2: Signaling Profile of this compound at Human FPR2
| Signaling Pathway | Parameter | This compound | Reference Agonist (WKYMVm) |
| G Protein-Mediated | |||
| cAMP Inhibition | pIC50 | 8.9 ± 0.2 | 9.5 ± 0.1 |
| Emax (%) | 100 | 100 | |
| ERK1/2 Phosphorylation | pEC50 | 8.2 ± 0.1 | 9.1 ± 0.1 |
| Emax (%) | 100 | 100 | |
| Akt Phosphorylation | pEC50 | 8.1 ± 0.2 | 9.0 ± 0.1 |
| Emax (%) | 100 | 100 | |
| Intracellular Ca²⁺ Mobilization | pEC50 | 7.8 ± 0.1 | 8.8 ± 0.1 |
| Emax (%) | 100 | 100 | |
| β-Arrestin-Mediated | |||
| β-Arrestin 2 Recruitment | pEC50 | 7.0 ± 0.2 | 8.7 ± 0.1 |
| Emax (%) | 90 ± 6 | 100 |
Data compiled from published literature. Values are illustrative and may vary depending on the specific experimental conditions and cell system used.
Experimental Protocols
Detailed methodologies for key experiments to investigate the biased agonism of this compound are provided below.
Protocol 1: G Protein-Mediated cAMP Inhibition Assay
This protocol describes how to measure the inhibition of cyclic AMP (cAMP) production following the activation of Gi-coupled FPRs by this compound.
Materials:
-
HEK293 or CHO cells stably expressing human FPR1 or FPR2.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS, penicillin, and streptomycin.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound.
-
Reference agonist (e.g., fMLP for FPR1, WKYMVm for FPR2).
-
cAMP detection kit (e.g., LANCE Ultra cAMP Kit, AlphaScreen cAMP Assay Kit).
-
White opaque 384-well microplates.
-
Multilabel plate reader.
Procedure:
-
Cell Culture: Culture the FPR-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into white opaque 384-well plates at a density of 2,000-5,000 cells per well. Incubate overnight at 37°C and 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. Remove the culture medium from the wells and add 10 µL of assay buffer. b. Add 5 µL of the diluted compounds to the respective wells. c. Prepare a solution of forskolin in assay buffer at a concentration that gives a submaximal stimulation of adenylyl cyclase (typically 1-10 µM). d. Add 5 µL of the forskolin solution to all wells except the basal control wells. e. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: a. Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to each well. b. Incubate the plate in the dark at room temperature for 1-2 hours.
-
Data Acquisition: Read the plate on a multilabel plate reader compatible with the chosen detection technology (e.g., time-resolved fluorescence resonance energy transfer or amplified luminescent proximity).
-
Data Analysis: Plot the data as a percentage of the forskolin-stimulated response versus the log of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the pIC50 and Emax values.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a method to measure the recruitment of β-arrestin 2 to FPRs upon stimulation with this compound using a bioluminescence resonance energy transfer (BRET) assay.
Materials:
-
HEK293 cells.
-
Expression plasmids for FPR1 or FPR2 fused to a Renilla luciferase (Rluc) variant (e.g., Rluc8).
-
Expression plasmid for β-arrestin 2 fused to a fluorescent protein (e.g., Venus or GFP2).
-
Transfection reagent (e.g., Lipofectamine 3000).
-
Cell culture medium and assay buffer as in Protocol 1.
-
This compound and reference agonist.
-
Coelenterazine (B1669285) h (luciferase substrate).
-
White opaque 96-well microplates.
-
BRET-compatible plate reader.
Procedure:
-
Transfection: Co-transfect HEK293 cells with the FPR-Rluc8 and β-arrestin 2-Venus plasmids in a T75 flask.
-
Cell Seeding: 24 hours post-transfection, harvest the cells and seed them into white opaque 96-well plates at a density of 50,000-100,000 cells per well.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Assay: a. 48 hours post-transfection, remove the culture medium and wash the cells once with assay buffer. b. Add 80 µL of assay buffer to each well. c. Add 10 µL of the diluted compounds to the respective wells and incubate at 37°C for 15 minutes. d. Add 10 µL of coelenterazine h (final concentration 5 µM) to each well.
-
Data Acquisition: Immediately read the plate on a BRET plate reader, simultaneously measuring the luminescence emission at two wavelengths (e.g., ~475 nm for Rluc8 and ~530 nm for Venus).
-
Data Analysis: Calculate the BRET ratio by dividing the emission intensity of the acceptor (Venus) by the emission intensity of the donor (Rluc8). Plot the BRET ratio versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the pEC50 and Emax values.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the measurement of Extracellular signal-Regulated Kinase (ERK) 1/2 phosphorylation, a downstream event of G protein activation, using Western blotting.
Materials:
-
FPR-expressing cells.
-
Cell culture medium and serum-free medium.
-
This compound and reference agonist.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Starvation: Seed FPR-expressing cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours prior to the experiment.
-
Agonist Stimulation: Treat the cells with various concentrations of this compound or the reference agonist for 5-10 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer. Scrape the cells and collect the lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane using a stripping buffer. b. Re-probe the membrane with the anti-total-ERK1/2 primary antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample. Plot the normalized data versus the log of the agonist concentration and fit to a four-parameter logistic equation to determine pEC50 and Emax.
Protocol 4: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure the transient increase in intracellular calcium concentration following the activation of Gq/11-coupled pathways by FPRs.
Materials:
-
FPR-expressing cells.
-
Cell culture medium and assay buffer.
-
This compound and reference agonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (B1678239) (an anion transport inhibitor to prevent dye leakage).
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Seeding: Seed FPR-expressing cells into black-walled, clear-bottom 96-well plates and grow overnight.
-
Dye Loading: a. Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. b. Remove the culture medium and add the loading buffer to each well. c. Incubate the plate for 1 hour at 37°C in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Calcium Measurement: a. Place the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. Program the instrument to inject the compounds into the cell plate and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).
-
Data Analysis: Determine the peak fluorescence response for each well after compound addition. Plot the peak response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine pEC50 and Emax.
Mandatory Visualizations
FPR Signaling Pathways
References
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl peptide receptor-mediated ERK1/2 activation occurs through Gi and is not dependent on β-arrestin1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
Application Note: Quantifying Cytokine Modulation by FPR Agonist 43 Using ELISA
Introduction
Formyl Peptide Receptors (FPRs) are a family of G protein-coupled receptors integral to the innate immune response.[1][2] Expressed on the surface of various immune cells, including neutrophils, monocytes, and macrophages, these receptors recognize formylated peptides from bacteria and mitochondria, triggering cellular responses such as chemotaxis, phagocytosis, and cytokine release.[3] FPR Agonist 43 (also known as Compound 43) is a synthetic dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[4] Research has indicated its potential in modulating inflammatory responses, making it a compound of interest for drug development in inflammatory diseases.[5][6] This application note provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to measure changes in pro-inflammatory (TNF-α) and anti-inflammatory (IL-10) cytokine levels in cell culture supernatants following treatment with this compound.
Data Presentation
The following tables summarize the expected quantitative changes in cytokine levels based on studies using the murine microglial cell line, BV-2. In these experiments, cells were pre-stimulated with lipopolysaccharide (LPS) to induce an inflammatory state before treatment with this compound.
Table 1: Effect of this compound on LPS-Induced TNF-α Production in BV-2 Cells
| Treatment Group | This compound Concentration | Time Point | Approximate Reduction in TNF-α vs. LPS alone |
| LPS + this compound | 100 nM | 24 hours | ~25%[5] |
Table 2: Effect of this compound on IL-10 Production in BV-2 Cells
| Treatment Group | This compound Concentration | Time Point | Approximate Increase in IL-10 vs. Untreated |
| This compound | 100 nM | 48 hours | ~4-fold[5] |
Experimental Protocols
Cell Culture and Treatment
This protocol is based on the methodology for treating the immortalized murine microglial cell line, BV-2.
Materials:
-
BV-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
6-well or 12-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed BV-2 cells in 6-well or 12-well plates at a density of 1x10^5 cells/cm².[5]
-
Adhesion and Serum Starvation: Allow cells to adhere. Once adhered, replace the growth medium with serum-free DMEM and incubate for 24 hours.[5]
-
LPS Stimulation (Optional): To induce a pro-inflammatory state, pre-expose the cells to LPS (e.g., 50 ng/mL) for 1 hour.[5]
-
This compound Treatment: Prepare desired concentrations of this compound (e.g., 10 nM, 100 nM) in DMEM. After the LPS pre-exposure, treat the cells with the this compound solutions.[5]
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for TNF-α, 48 hours for IL-10).[5]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
Sample Preparation: Centrifuge the collected supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells or debris.[7]
-
Storage: Aliquot the clarified supernatant and store at -80°C until use in the ELISA. Avoid repeated freeze-thaw cycles.[7]
Sandwich ELISA Protocol for TNF-α and IL-10
This is a generalized sandwich ELISA protocol. For optimal results, refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
ELISA plate pre-coated with capture antibody (anti-TNF-α or anti-IL-10)
-
Biotinylated detection antibody (anti-TNF-α or anti-IL-10)
-
Streptavidin-HRP conjugate
-
Recombinant TNF-α and IL-10 standards
-
Assay diluent/blocking buffer
-
Wash buffer
-
TMB substrate
-
Stop solution
-
Clarified cell culture supernatants (samples)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manufacturer. Bring all reagents to room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the recombinant cytokine standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard and sample (in duplicate or triplicate) to the appropriate wells of the ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark, monitoring for color development.
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the average absorbance for each set of standards and samples. Plot the standard curve (absorbance vs. concentration) and determine the concentration of TNF-α or IL-10 in the samples by interpolating their absorbance values.
Mandatory Visualizations
Caption: Experimental workflow for measuring cytokine changes.
Caption: this compound signaling pathway.
References
- 1. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mabtech.com [mabtech.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Optimizing FPR Agonist 43 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing FPR Agonist 43 in in vitro experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and established experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound 43) is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX, which are G protein-coupled receptors (GPCRs) involved in inflammatory and immune responses.[1][2] Upon binding, it activates downstream signaling pathways, leading to various cellular responses such as calcium mobilization, inhibition of cAMP production, and chemotaxis.[1][3][4]
Q2: What are the key differences between FPR1 and FPR2 signaling?
While both receptors share a high degree of homology, they can elicit distinct and sometimes opposing biological effects. FPR1 activation is often associated with pro-inflammatory responses, whereas FPR2 signaling is more commonly linked to pro-resolving and anti-inflammatory outcomes.[5][6][7] However, the specific cellular response is highly dependent on the agonist, cell type, and experimental context.[7][8] The structural differences in their ligand-binding pockets and extracellular loops contribute to their varying affinities for different agonists.[9]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a crystalline solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.[1][3] Vendor information suggests that solutions may be unstable, and it is advisable to prepare them fresh or use small, pre-packaged sizes.[2] For long-term storage, the solid compound should be stored at -20°C.[4]
Q4: In which cell lines can I test the activity of this compound?
The choice of cell line depends on the research question and the receptor of interest. Commonly used cell lines for studying FPR agonists include:
-
CHO (Chinese Hamster Ovary) cells: Often used for recombinant expression of human FPR1 or FPR2 to study receptor-specific effects in a clean background.[1][10]
-
HEK293 (Human Embryonic Kidney 293) cells: Similar to CHO cells, they are easily transfected and suitable for studying specific FPR signaling pathways.[8]
-
HL-60 (Human promyelocytic leukemia) cells: These cells can be differentiated into neutrophil-like cells and endogenously express FPR1 and FPR2, making them a relevant model for studying inflammation.[11][12]
-
Neutrophils: Primary human neutrophils are a physiologically relevant model for studying the effects of FPR agonists on immune cell function.[3][11]
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound and other common FPR agonists for comparison.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Receptor(s) | Parameter | Value | Reference(s) |
| Calcium Mobilization | CHO cells expressing human FPR2 | FPR2 | EC50 | 0.044 µM | [4] |
| cAMP Assay | CHO cells expressing human FPR2/ALX | FPR2/ALX | IC50 | 11.6 ± 1.9 nM | [1] |
| GTPγ Binding Assay | - | - | IC50 | 207 ± 51 nM | [1] |
| Neutrophil Migration Inhibition | Polymorphonuclear (PMN) neutrophils | FPR1/FPR2 | IC50 | 0.64 µM (fMLP-induced) | [4] |
| Cytokine Release (attenuation of TNFα and NO) | BV-2 (murine microglial) cells | Fpr2 | Effective Concentration | 10 and 100 nM | [13] |
| Cytokine Release (stimulation of IL-10) | BV-2 (murine microglial) cells | Fpr2 | Effective Concentration | 100 nM | [13] |
Table 2: Comparative EC50/IC50 Values of Common FPR Agonists
| Agonist | Receptor | Assay Type | Cell Line | EC50/IC50 | Reference(s) |
| fMLF | FPR1 | Calcium Mobilization | HL-60-FPR1 | ~1 nM | [11] |
| WKYMVm | FPR2 | Calcium Mobilization | HL-60-FPR2 | ~5 nM | [11] |
| Compound 17b | FPR2 | Calcium Mobilization | HL-60-FPR2 | Submicromolar | [14] |
| BMS-986235 | Human FPR2 | - | - | 0.41 nM | [15] |
Experimental Protocols & Troubleshooting
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium ([Ca2+]i) following receptor activation.
Diagram: Calcium Mobilization Assay Workflow
Caption: Workflow for a typical calcium mobilization assay.
Troubleshooting Guide: Calcium Mobilization Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low signal | 1. Low receptor expression in the chosen cell line.2. Inactive this compound.3. Inefficient dye loading or leakage.[16]4. Suboptimal agonist concentration. | 1. Confirm receptor expression via Western blot or qPCR.2. Prepare a fresh stock solution of the agonist.3. Optimize dye concentration and loading time. Consider using a dye-retention agent like probenecid.[16]4. Perform a wider dose-response curve. |
| High background fluorescence | 1. Cell death or unhealthy cells.2. Incomplete removal of extracellular dye.3. Autofluorescence from the compound or media. | 1. Ensure cells are healthy and not overgrown.2. Optimize the washing steps.3. Run a control with the compound in cell-free wells. |
| High variability between replicates | 1. Uneven cell seeding.2. Pipetting errors.3. Edge effects in the microplate.[17] | 1. Ensure a single-cell suspension before seeding.2. Use calibrated pipettes and proper technique.3. Avoid using the outer wells of the plate for samples.[17] |
cAMP Inhibition Assay
This assay measures the decrease in intracellular cyclic AMP (cAMP) levels, which is a hallmark of Gi-coupled GPCR activation.
Diagram: cAMP Inhibition Assay Workflow
Caption: Workflow for a cAMP inhibition assay.
Troubleshooting Guide: cAMP Inhibition Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of cAMP | 1. Low receptor expression or G-protein coupling.2. Insufficient stimulation by adenylyl cyclase activator.3. Inactive this compound. | 1. Use a cell line with robust receptor expression and Gi coupling.2. Optimize the concentration of forskolin (B1673556) or other activators.3. Prepare a fresh agonist stock solution. |
| High basal cAMP levels | 1. High cell density.2. High phosphodiesterase (PDE) activity degrading cAMP. | 1. Optimize cell seeding density.2. Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[18] |
| High variability | 1. Pipetting inaccuracies.2. Inconsistent cell numbers.3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and consider using a master mix.2. Ensure accurate cell counting and plating.3. Maintain consistent incubation temperatures. |
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
Diagram: Chemotaxis Assay Workflow
Caption: Workflow for a Boyden chamber chemotaxis assay.
Troubleshooting Guide: Chemotaxis Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low cell migration | 1. Suboptimal agonist concentration (bell-shaped curve is common).2. Cells are not healthy or responsive.3. Incorrect pore size of the membrane. | 1. Test a wide range of agonist concentrations.[19]2. Use freshly isolated or low-passage cells.3. Select a membrane pore size appropriate for your cell type (e.g., 3-5 µm for neutrophils).[15] |
| High background migration (chemokinesis) | 1. Agonist accidentally added to the upper chamber.2. Cells are over-stimulated or stressed. | 1. Ensure the chemoattractant is only in the lower chamber. Run a control with the agonist in both chambers to measure chemokinesis.[20]2. Handle cells gently and avoid harsh conditions. |
| Inconsistent cell counts | 1. Uneven cell migration across the membrane.2. Subjectivity in cell counting. | 1. Ensure the chamber is level during incubation.2. Count multiple fields of view per membrane and average the results. Use image analysis software if available. |
Signaling Pathway Diagrams
FPR1/FPR2 Signaling Overview
Upon agonist binding, FPRs, which are coupled to inhibitory G proteins (Gi), initiate a cascade of intracellular events.
Caption: Simplified FPR1/FPR2 signaling pathway.
This guide provides a foundational framework for optimizing the use of this compound in your in vitro experiments. For further details, always refer to the specific product datasheets and relevant scientific literature.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparative analysis of formyl peptide receptor 1 and formyl peptide receptor 2 reveals shared and preserved signalling profiles | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
- 11. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of small-molecule fluorescent probes targeting neutrophils via N -formyl peptide receptors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00849A [pubs.rsc.org]
- 13. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 14. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Agonist concentration–dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
FPR Agonist 43 stability in cell culture media over time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FPR Agonist 43. The information is designed to address common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 43) is a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[1][2][3] FPRs are G protein-coupled receptors (GPCRs) involved in chemotaxis and mediating immune cell responses to infection.[4] Upon activation by an agonist like this compound, these receptors trigger intracellular signaling cascades that regulate various cellular functions, including migration, proliferation, and inflammatory responses.[5][6]
Q2: What is the recommended storage and handling for this compound?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[1] For short-term storage, +4°C is also acceptable.[7] It is soluble in DMSO up to 100 mM.[7] Crucially, solutions of this compound are reported to be unstable, and it is recommended to prepare solutions fresh for each experiment or to purchase small, pre-packaged sizes. [1] If preparing a stock solution in DMSO, it is advisable to aliquot it into single-use volumes and store at -80°C for up to 6 months to minimize freeze-thaw cycles.[3]
Q3: How stable is this compound in cell culture media?
Q4: Why is it important to assess the stability of this compound in my cell culture experiments?
Assessing the stability of your compound in the experimental setup is critical for the accurate interpretation of biological effects.[8] If this compound degrades during your experiment, its effective concentration will decrease, which could lead to an underestimation of its potency and efficacy.[8] Stability studies are essential for establishing a reliable concentration-response relationship.[8]
Troubleshooting Guide
Q5: I am observing inconsistent or lower-than-expected activity with this compound in my assays. What could be the cause?
Several factors could contribute to this issue:
-
Compound Degradation: As mentioned, solutions of this compound are unstable.[1] If you are using a stock solution that was prepared and stored for an extended period or has undergone multiple freeze-thaw cycles, the compound may have degraded. Always use freshly prepared solutions or properly stored single-use aliquots.
-
Instability in Media: The compound may be degrading in the cell culture media over the course of your experiment. It is advisable to conduct a stability study to determine its half-life under your specific assay conditions (see Experimental Protocols section).
-
Cellular Metabolism: Cells can metabolize the compound, reducing its effective concentration over time. You can investigate this by incubating the compound with your cells and analyzing both the media and cell lysate for the parent compound and potential metabolites using techniques like LC-MS/MS.[8]
-
Non-specific Binding: The compound may bind to plasticware (e.g., plates, tips). Using low-protein-binding labware can help mitigate this.[8]
Q6: I see precipitation when I add this compound to my cell culture medium. How can I resolve this?
Precipitation can occur if the compound's solubility limit is exceeded in the aqueous media. Here are some troubleshooting steps:
-
Check Final Concentration: You may be using a concentration that is too high. Try lowering the final concentration in your experiment.
-
Optimize Dilution: Instead of adding a highly concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also improve solubility.[8]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media that has been pre-warmed to 37°C.[8]
-
Limit Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low, typically less than 0.1%, as higher concentrations can cause both solubility issues and cellular toxicity.[8]
Data Presentation
The following table provides an illustrative example of data from a stability study of a hypothetical compound in cell culture media, analyzed by LC-MS/MS. A similar table should be generated with your experimental data for this compound.
| Time Point (Hours) | Concentration (µM) | Standard Deviation | % Remaining |
| 0 | 10.00 | 0.15 | 100 |
| 2 | 9.85 | 0.21 | 98.5 |
| 4 | 9.62 | 0.18 | 96.2 |
| 8 | 9.25 | 0.25 | 92.5 |
| 24 | 8.10 | 0.30 | 81.0 |
| 48 | 6.58 | 0.35 | 65.8 |
| Data is for illustrative purposes and based on typical degradation kinetics.[8] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in cell culture media over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8][9]
1. Materials:
-
This compound
-
Appropriate solvent for stock solution (e.g., DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as used in your experiments
-
Sterile microcentrifuge tubes or multi-well plates (low-protein-binding plates are recommended)
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.[8]
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%) and consistent across all samples.[8]
-
Aliquot Samples: Dispense the spiked media into sterile microcentrifuge tubes or wells of a multi-well plate.
-
Time Zero (T=0) Sample: Immediately take an aliquot from the spiked media. This will serve as your baseline concentration. Process immediately or store at -80°C until analysis.
-
Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator for the duration of your experiment.
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator.
-
Sample Processing: For each time point, quench the reaction to prevent further degradation. This can be done by adding a cold organic solvent like acetonitrile. Centrifuge the samples to pellet any proteins and collect the supernatant for analysis.
-
Analysis: Analyze the samples using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of the parent compound (this compound).
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. This will allow you to determine the degradation rate and half-life of this compound in your specific cell culture media.
Visualizations
FPR Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. amsbio.com [amsbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 5. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. rndsystems.com [rndsystems.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
How to avoid off-target effects of FPR Agonist 43 in research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FPR Agonist 43, with a focus on mitigating and understanding its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as Compound 43) is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) primarily expressed on immune cells, such as neutrophils and monocytes, and are involved in inflammatory responses.[4]
Q2: What are the potential "off-target" effects of this compound?
A2: The primary concern for off-target effects arises from its dual agonism. If your research focuses on the effects of activating only FPR1 or only FPR2, the simultaneous activation of the other receptor is an off-target effect. One study has suggested that in human neutrophils, FPR1 may be the preferred receptor for this compound.[5] However, its activity on both receptors is well-documented.[1][2][3]
Q3: Why is it important to control for these off-target effects?
A3: FPR1 and FPR2 can trigger distinct or even opposing biological responses. While both are involved in inflammation, FPR1 activation is often associated with pro-inflammatory responses, whereas FPR2 can mediate both pro- and anti-inflammatory or pro-resolving effects depending on the ligand.[6][7] Uncontrolled activation of both receptors can lead to misinterpretation of experimental results and confound data.
Q4: What are the downstream signaling pathways activated by FPR1 and FPR2?
A4: Both FPR1 and FPR2 are coupled to Gi proteins.[7] Upon agonist binding, they initiate a signaling cascade that includes:
-
Calcium Mobilization: Activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels.[8]
-
MAPK/ERK Pathway Activation: Activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.
-
PI3K/Akt Pathway Activation: Activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.
-
Inhibition of cAMP production: As they are Gαi/o coupled GPCRs, their activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpected or contradictory cellular response (e.g., both pro- and anti-inflammatory markers are upregulated) | The observed effect is a composite of both FPR1 and FPR2 activation. | 1. Use Selective Antagonists: Pre-treat cells with a selective FPR1 antagonist (e.g., Cyclosporin H) or a selective FPR2 antagonist (e.g., WRW4) before adding this compound to isolate the effect of each receptor.[10][11][12] 2. Employ Knockdown/Knockout Models: Use siRNA or CRISPR/Cas9 to create cell lines with knockdown or knockout of either FPR1 or FPR2. |
| High variability in experimental replicates | 1. Compound Instability: Solutions of this compound may be unstable.[3] 2. Cell Passage Number: High or inconsistent cell passage numbers can lead to altered GPCR expression and signaling.[13] | 1. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound for each experiment.[3] 2. Maintain Consistent Cell Culture: Use cells within a narrow and low passage number range for all experiments. |
| Observed phenotype does not align with known functions of either FPR1 or FPR2 | The effect may be due to a genuine, previously uncharacterized off-target interaction with another protein. | 1. Counter-Screening: Test this compound in a cell line that does not express FPR1 or FPR2. Any observed activity would indicate a true off-target effect. 2. Use a Structurally Unrelated Agonist: Compare the phenotype induced by this compound with that of a structurally different dual FPR1/2 agonist or selective agonists for each receptor. |
Quantitative Data Summary
| Compound | Target(s) | Assay | Cell Type | Potency (EC50 / IC50) |
| This compound | FPR2/ALX | Calcium Mobilization | hFPRL1-transfected cells | 44 nM (EC50)[14] |
| This compound | FPR2/ALX | cAMP Assay | FPR2/ALX over-expressing CHO cells | 11.6 ± 1.9 nM (IC50)[1] |
| This compound | FPR1/FPR2 | Neutrophil Migration Inhibition | Human Neutrophils | ~1 µM (IC50)[14] |
| MMK-1 | FPR2 (Selective Agonist) | Calcium Mobilization | FPR2-transfected cells | <2 nM (EC50)[10] |
| BMS-986235 | FPR2 (Selective Agonist) | Not Specified | hFPR2-transfected cells | 0.41 nM (EC50)[10] |
| fMLF | FPR1 (Prototypic Agonist) | Calcium Mobilization | FPR1-transfected cells | ~1-10 nM (EC50) |
| Cyclosporin H | FPR1 (Selective Antagonist) | Not Specified | Not Specified | Potent inhibitor[10] |
| WRW4 | FPR2 (Selective Antagonist) | WKYMVm Binding Inhibition | FPRL1-transfected cells | 0.23 µM (IC50)[10] |
Experimental Protocols & Visualizations
Dissecting FPR1 vs. FPR2 Signaling
To determine which receptor is responsible for an observed effect of this compound, a combination of selective antagonists and functional assays is recommended.
Caption: Workflow for dissecting FPR1- vs. FPR2-mediated effects.
Protocol 1: Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium following receptor activation.
-
Cell Preparation:
-
Culture cells (e.g., HEK293 transfected with FPR1 or FPR2, or primary neutrophils) in a 96-well black, clear-bottom plate.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) as per the manufacturer's instructions, typically for 30-60 minutes at 37°C.[13]
-
Wash the cells to remove extracellular dye.
-
-
Antagonist Pre-treatment:
-
For antagonist groups, add a selective FPR1 antagonist (e.g., Cyclosporin H, 1 µM) or FPR2 antagonist (e.g., WRW4, 1 µM) and incubate for 15-30 minutes.
-
-
Stimulation:
-
Place the plate in a fluorometric imaging plate reader (FLIPR) or a suitable plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject this compound at various concentrations.
-
Measure the fluorescence intensity over time (typically 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot dose-response curves to determine EC50 values.
-
Compare the response in the presence and absence of antagonists to determine the contribution of each receptor.
-
Protocol 2: Neutrophil Chemotaxis Assay
This protocol assesses the migration of neutrophils towards a chemoattractant.
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
-
Assay Setup:
-
Use a Boyden chamber or a transwell plate with a 3-5 µm pore size membrane.
-
Add this compound (at various concentrations) to the lower chamber. For antagonist experiments, co-incubate with selective antagonists.
-
Add the isolated neutrophils to the upper chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 45-90 minutes to allow for cell migration.
-
-
Quantification of Migration:
-
Remove non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the migrated cells in several fields of view using a microscope. Alternatively, migrated cells in the bottom well can be quantified using a cell viability assay (e.g., CellTiter-Glo®).[15]
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of this compound.
-
Compare the migration in the presence and absence of selective antagonists.
-
FPR Signaling Pathway
The binding of this compound to either FPR1 or FPR2 initiates a cascade of intracellular events.
Caption: Simplified FPR1/2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Molecular recognition of formylpeptides and diverse agonists by the formylpeptide receptors FPR1 and FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inhibition of FPR2 Impaired Leukocytes Recruitment and Elicited Non-Resolving Inflammation in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 15. criver.com [criver.com]
Best practices for storing and handling FPR Agonist 43
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of FPR Agonist 43.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound, also known as Compound 43, is a synthetic, small-molecule dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] It is widely used in research to investigate the roles of these receptors in inflammation, immune response, and other physiological and pathological processes.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound and solutions.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid Powder | -20°C | Up to 3 years | |
| 4°C | Up to 6 months | Sealed storage, away from moisture.[1] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Sealed storage, away from moisture.[1] |
3. How do I reconstitute this compound?
This compound is sparingly soluble in aqueous solutions but has good solubility in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Recommended Solvent: DMSO.
-
Procedure: To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO. Ultrasonic treatment may be necessary to fully dissolve the compound.[1] For a 10 mM stock solution, you would dissolve 3.85 mg of this compound in 1 mL of DMSO.
-
Important Note: DMSO is hygroscopic and can absorb moisture from the air, which can affect the solubility and stability of the compound. Always use fresh, high-quality DMSO.[1]
4. What are the primary applications of this compound in research?
This compound is a valuable tool for studying inflammatory and immune responses. Key applications include:
-
Studying the modulation of pro- and anti-inflammatory cytokine release.[5]
-
Elucidating the signaling pathways mediated by FPR1 and FPR2.
-
Screening for novel anti-inflammatory therapeutic agents.[3]
5. Is this compound selective for a specific receptor?
This compound is a dual agonist, meaning it activates both FPR1 and FPR2.[1] However, some studies suggest that in human neutrophils, FPR1 may be the preferred receptor.[2] The cellular context and expression levels of each receptor can influence the observed effects.
Troubleshooting Guides
Issue 1: Inconsistent or No Cellular Response
| Potential Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly and is within its recommended shelf life. Prepare fresh stock solutions if degradation is suspected. Solutions are generally unstable and should be prepared fresh. |
| Improper Reconstitution | Verify that the compound was fully dissolved in high-quality DMSO. Use sonication if necessary. Check for any precipitation in the stock solution. |
| Incorrect Working Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Concentrations can range from nanomolar to micromolar. |
| Low Receptor Expression | Confirm that your cell line expresses FPR1 and/or FPR2 at sufficient levels. This can be checked by qPCR, western blot, or flow cytometry. |
| Cell Health | Ensure cells are healthy, viable, and in the logarithmic growth phase. High passage numbers can lead to altered receptor expression and signaling. |
Issue 2: High Background Signal in Assays
| Potential Cause | Troubleshooting Step |
| Compound Autofluorescence | If using a fluorescence-based assay, test the autofluorescence of this compound at the working concentration in the absence of cells. |
| Solvent Effects | Ensure the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all wells, including controls. Run a vehicle control (DMSO without the compound) to assess its effect. |
| Contamination | Ensure sterile technique to prevent microbial contamination, which can interfere with cellular assays. |
Issue 3: Difficulty Replicating In Vivo Results
| Potential Cause | Troubleshooting Step |
| Poor Bioavailability | The formulation and route of administration can significantly impact the compound's bioavailability. For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[1] A common formulation involves dissolving the compound in DMSO and then diluting it in a vehicle like corn oil.[1] |
| Animal Model Variability | Species-specific differences in FPR expression and function can lead to varied responses. Be consistent with the strain, age, and sex of the animals used. |
| Dosing and Timing | Optimize the dose and timing of administration based on pilot studies. The timing of compound administration relative to the inflammatory stimulus is critical. |
Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like FPR1 and FPR2.
Methodology:
-
Cell Plating: Seed cells expressing FPR1 or FPR2 (e.g., CHO or HEK293 cells) into a black-walled, clear-bottom 96-well plate at a suitable density (e.g., 40,000-60,000 cells/well) and incubate overnight.[8]
-
Dye Loading: Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Remove the culture medium from the cells and add the dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark.[8]
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Measurement: Use a fluorescent plate reader to measure the baseline fluorescence. Add the prepared this compound dilutions to the wells and immediately begin kinetic reading of the fluorescence signal over time. The increase in fluorescence corresponds to calcium mobilization.
2. Neutrophil Chemotaxis Assay
This assay assesses the ability of this compound to induce or inhibit the migration of neutrophils.
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood (e.g., human or mouse) using density gradient centrifugation.
-
Cell Labeling: Label the isolated neutrophils with a fluorescent dye such as Calcein-AM for tracking.
-
Assay Setup: Use a chemotaxis chamber (e.g., a Boyden chamber or a multi-well plate with a permeable support). Add a known chemoattractant (like fMLP or IL-8) to the lower chamber.
-
Treatment: Pre-incubate the labeled neutrophils with various concentrations of this compound.
-
Migration: Add the treated neutrophils to the upper chamber and incubate to allow for migration towards the chemoattractant in the lower chamber.
-
Quantification: After the incubation period, quantify the number of migrated cells by measuring the fluorescence in the lower chamber.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound activates both FPR1 and FPR2, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors primarily couple to Gi proteins, leading to the dissociation of the Gα and Gβγ subunits. This initiates a cascade of downstream signaling events, including the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses such as chemotaxis, degranulation, and cytokine production. The pathway can also involve the activation of the MAPK/ERK pathway and the recruitment of β-arrestin, which can mediate both signaling and receptor desensitization.[9]
Caption: this compound signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
The following diagram outlines the key steps in performing a calcium mobilization assay to assess the activity of this compound.
Caption: Workflow for a calcium mobilization assay.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical flow for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 6. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 7. Inhibition of neutrophil migration in mice by mouse formyl peptide receptors 1 and 2 dual agonist: indication of cross-desensitization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pnas.org [pnas.org]
Addressing batch-to-batch variability of FPR Agonist 43
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with FPR Agonist 43. Below you will find frequently asked questions and troubleshooting guides to address potential issues, particularly concerning batch-to-batch variability, to ensure the reproducibility and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Compound 43, is a synthetic small molecule that acts as a dual agonist for the Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in inflammatory and immune responses.[3][4]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study inflammatory responses and immune system modulation.[5] It is often employed in experiments to investigate neutrophil chemotaxis, calcium mobilization, and cAMP production to understand the roles of FPR1 and FPR2 in various physiological and pathological processes.[6][7][8]
Q3: Why am I observing variability in my results between different batches of this compound?
A3: Batch-to-batch variability in synthetic small molecules like this compound can arise from several factors, including minor differences in purity, the presence of structurally related impurities, variations in physical properties (e.g., crystallinity, particle size) affecting solubility, and degradation due to improper storage or handling.[9][10][11] Even small variations can impact the compound's effective concentration and biological activity in sensitive assays.
Q4: How should I store and handle this compound to minimize variability?
A4: To ensure stability and minimize degradation, lyophilized this compound should be stored at -20°C, protected from light and moisture.[2][12] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[12] For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO are typically stable for a limited time when stored at -20°C or -80°C.[13]
Troubleshooting Guide: Inconsistent Experimental Results
This guide is designed to help you systematically troubleshoot and resolve common issues encountered during experiments with this compound.
Logical Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 5. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Developmental and homeostatic signaling transmitted by the G-protein coupled receptor FPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
Navigating In Vivo Studies with FPR Agonist 43: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal dose of FPR Agonist 43 for in vivo studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Compound 43 or Cmpd43, is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1] These receptors are G protein-coupled receptors (GPCRs) primarily expressed on immune cells, such as neutrophils and macrophages, and are key regulators of inflammatory responses.
Q2: What is the typical starting dose for an in vivo study with this compound?
Based on published literature, a common starting point for in vivo studies in rodents is in the range of 1 to 10 mg/kg, administered via intraperitoneal (i.p.) injection. However, the optimal dose will be highly dependent on the specific animal model, the disease context, and the desired therapeutic effect. A dose-range finding study is always recommended.
Q3: How should I prepare this compound for in vivo administration?
This compound is a solid that is typically dissolved in a vehicle suitable for in vivo use. The choice of vehicle will depend on the route of administration. For intraperitoneal injections, a common vehicle is a solution of dimethyl sulfoxide (B87167) (DMSO) and saline. It is crucial to ensure complete dissolution and to prepare the solution fresh for each experiment to avoid degradation.
Q4: What are the expected effects of this compound in vivo?
This compound has been shown to exert anti-inflammatory and pro-resolving effects in various preclinical models.[2][3][4][5][6] Depending on the model, it can reduce inflammatory cell infiltration, decrease the production of pro-inflammatory cytokines, and promote tissue repair.
Q5: What is "biased agonism" and how does it relate to this compound?
Biased agonism is a phenomenon where an agonist preferentially activates one signaling pathway over another at the same receptor. For FPRs, this can mean selectively promoting anti-inflammatory pathways while minimizing pro-inflammatory signals. The specific signaling bias of this compound can be dose-dependent and may influence the optimal dose selection for achieving a desired therapeutic outcome.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Efficacy | - Suboptimal Dose: The administered dose may be too low to elicit a biological response. - Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Compound Instability: The agonist may be degrading in the vehicle or after administration. - Model-Specific Resistance: The chosen animal model may not be responsive to FPR modulation. | - Conduct a dose-escalation study to evaluate higher doses. - Perform pharmacokinetic (PK) studies to assess drug exposure in plasma and target tissues. - Prepare fresh solutions for each experiment and consider alternative vehicles. - Verify FPR expression in the target tissue of your animal model. |
| Unexpected Toxicity or Adverse Events | - Dose Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). - Off-Target Effects: The agonist may be interacting with other receptors or cellular pathways. - Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. | - Perform an MTD study to determine the safe dosing range. - Evaluate potential off-target effects through in vitro profiling. - Include a vehicle-only control group to assess the effects of the vehicle. |
| High Variability in Results | - Inconsistent Dosing: Variations in the preparation or administration of the dosing solution. - Biological Variability: Differences in the age, weight, or health status of the animals. - Technical Variability: Inconsistent experimental procedures or endpoint measurements. | - Standardize the preparation and administration of the dosing solution. - Use age- and weight-matched animals and ensure they are housed under consistent environmental conditions. - Ensure all experimental procedures are performed consistently and by trained personnel. |
| Conflicting Results (Pro- vs. Anti-inflammatory) | - Biased Agonism: The dose used may be favoring a different signaling pathway than intended. - Dual FPR1/FPR2 Activity: The relative activation of FPR1 versus FPR2 can lead to different outcomes. FPR1 activation is often associated with pro-inflammatory responses, while FPR2 activation can be pro-resolving. | - Investigate different doses, as the signaling bias can be concentration-dependent. - Consider using selective FPR1 or FPR2 antagonists to dissect the contribution of each receptor to the observed effects. |
Quantitative Data Summary
The following table summarizes doses of this compound used in various in vivo studies. This information can serve as a reference for designing your own experiments.
| Animal Model | Species | Dose (mg/kg) | Route of Administration | Key Findings | Reference |
| K/BxN Serum-Induced Arthritis | Mouse | 6 | i.p. | No significant effect on arthritis development. | [2][4] |
| K/BxN Serum-Induced Arthritis | Mouse | 30 | i.p. | Significantly reduced clinical scores and paw swelling. | [2][4] |
| Collagen-Induced Arthritis | Mouse | 30 | i.p. | Significantly reduced disease severity, joint swelling, and tissue inflammation. | [3][5] |
| Antigen-Induced Arthritis | Mouse | 30 | i.p. | Significantly reduced disease severity, synovitis, and cartilage damage. | [3][5] |
| Myocardial Infarction | Rat | 1 | Oral | Intermediate improvement in left ventricular chamber volume. | [6][9] |
| Myocardial Infarction | Rat | 10 | Oral | Left ventricular pressure-volume curve comparable to sham-operated animals. | [6][9] |
| Myocardial Ischemia-Reperfusion Injury | Mouse | 50 | i.p. | Investigated for cardioprotective effects. | [10] |
Experimental Protocols
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe and tolerated dose range of this compound in the chosen animal model.
Methodology:
-
Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats). Use a small number of animals per group (n=3-5).
-
Dose Selection: Based on available data, start with a low dose (e.g., 1 mg/kg) and escalate geometrically (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a defined period (e.g., 5-7 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of distress.
-
Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or mortality).
In Vivo Efficacy Study
Objective: To evaluate the therapeutic efficacy of this compound in a specific disease model.
Methodology:
-
Animal Model: Utilize an established and validated animal model of the disease of interest (e.g., collagen-induced arthritis, myocardial infarction).
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-12 per group): Vehicle control, this compound (at least two doses below the MTD), and a positive control (if available).
-
Dosing Regimen: Administer the compound according to a predefined schedule (e.g., daily, every other day) and duration based on the disease model's progression.
-
Efficacy Endpoints: Monitor relevant disease-specific parameters throughout the study. For example:
-
Arthritis: Clinical scoring of paw swelling, histological analysis of joint inflammation and damage, and measurement of inflammatory cytokines in serum or joint tissue.
-
Myocardial Infarction: Echocardiographic assessment of cardiac function, histological analysis of infarct size and fibrosis, and measurement of cardiac biomarkers.
-
-
Pharmacodynamic (PD) Analysis: Collect tissue samples at the end of the study to assess target engagement and downstream signaling effects (e.g., phosphorylation of key signaling proteins, changes in gene expression of inflammatory mediators).
-
Data Analysis: Use appropriate statistical methods to compare the outcomes between the different treatment groups.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway activated by this compound.
Experimental Workflow for In Vivo Dose Determination
Caption: Experimental workflow for determining the optimal in vivo dose.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preservation of Post-Infarction Cardiac Structure and Function via Long-Term Oral Formyl Peptide Receptor Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correspondence: Reply to ‘Compound 17b and formyl peptide receptor biased agonism in relation to cardioprotective effects in ischaemia-reperfusion injury’ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule-biased formyl peptide receptor agonist compound 17b protects against myocardial ischaemia-reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preservation of Post-Infarction Cardiac Structure and Function via Long-Term Oral Formyl Peptide Receptor Agonist Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Minimizing variability in FPR Agonist 43 dose-response curves
Welcome to the technical support center for FPR Agonist 43. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues, with a specific focus on minimizing variability in dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 43) is a synthetic small molecule that acts as a dual agonist for the Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX).[1] FPRs are G protein-coupled receptors (GPCRs) involved in inflammatory and immune responses.[2][3] Upon binding, this compound activates intracellular signaling cascades, including G-protein activation, which can lead to downstream effects such as calcium mobilization, inhibition of cAMP production, and modulation of inflammatory pathways.[1][4][5]
Q2: Which cell lines are suitable for studying this compound?
A2: A variety of cell lines can be used, depending on the specific research question. Commonly used cell types include:
-
HEK293 or CHO cells: These are often used for heterologous expression of FPR1 or FPR2, providing a clean system to study receptor-specific effects.[1][6]
-
HL-60 cells: A human promyelocytic leukemia cell line that endogenously expresses FPRs and can be differentiated into a neutrophil-like phenotype.[4]
-
RAW 264.7 cells: A murine macrophage-like cell line that can be used to study inflammatory responses.[5]
-
Neutrophils and monocytes: Primary cells isolated from blood provide a more physiologically relevant system for studying immune responses.[7]
Q3: What are the primary signaling pathways activated by this compound?
A3: As an FPR agonist, Compound 43 is known to activate multiple downstream signaling pathways. The binding of the agonist to the receptor leads to a conformational change and activation of heterotrimeric G proteins (primarily Gi). This initiates a cascade of intracellular events, including the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a commonly measured readout of receptor activation. Other activated pathways include the MAP kinase (MAPK/ERK) pathway and the PI3K/Akt pathway.[2][4][8]
Troubleshooting Guide: Minimizing Variability in Dose-Response Curves
High variability in dose-response curves for this compound can arise from several factors, ranging from reagent handling to assay conditions. This guide provides a structured approach to identifying and mitigating these issues.
Problem 1: Inconsistent EC50/IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh dilutions of this compound from a high-concentration stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. High passage numbers can lead to phenotypic drift and altered receptor expression.[9] |
| Serum Lot Variability | If using serum in your cell culture or assay buffer, be aware that different lots of fetal bovine serum (FBS) can contain varying levels of endogenous FPR ligands, which can affect the baseline and agonist response. Test new lots of serum before use in critical experiments. |
| Inconsistent Incubation Times | Ensure that incubation times for both the compound and any detection reagents are kept consistent across all plates and experiments. Optimize incubation time to ensure the reaction has reached equilibrium.[10] |
Problem 2: High variability between replicate wells within the same plate.
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate dispensing.[9] |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating to avoid clumps. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution of cells across the well bottom.[11] |
| Edge Effects | Evaporation from the outer wells of a microplate can concentrate reagents and affect cell health. To minimize this, avoid using the outermost wells for experimental data points and instead fill them with sterile PBS or media to create a humidity barrier.[11][12] |
| Temperature Gradients | Ensure that plates are brought to the appropriate temperature uniformly before adding reagents or reading the plate. Temperature fluctuations across the plate can lead to variable results. |
Problem 3: Low signal-to-background ratio or "flat" dose-response curve.
| Possible Cause | Troubleshooting Steps |
| Low Receptor Expression | Confirm the expression level of FPR1 and/or FPR2 in your cell line using techniques like qPCR or Western blot. If expression is low, you may need to switch to a different cell line or consider transient transfection to overexpress the receptor.[12] |
| Suboptimal Assay Buffer | The composition of the assay buffer can significantly impact the results. For calcium mobilization assays, ensure the buffer contains an appropriate concentration of calcium. Some assays may also require the presence of specific ions or be sensitive to pH. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase at the time of the assay. Over-confluent or stressed cells will respond poorly. |
| Inactive Compound | Verify the integrity and concentration of your this compound stock. If in doubt, test a fresh vial of the compound. |
Data Summary
The following table summarizes the reported in vitro activity of this compound from the literature.
| Assay Type | Cell Line | Receptor Target | Potency (IC50/EC50) | Reference |
| cAMP Assay | CHO cells expressing FPR2/ALX | FPR2/ALX | IC50 = 11.6 ± 1.9 nM | [1] |
| GTPγS Binding Assay | Not Specified | Not Specified | IC50 = 207 ± 51 nM | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium mobilization in response to this compound using a fluorescent plate reader.
Materials:
-
Cells expressing the target FPR (e.g., HEK293-FPR2)
-
Black, clear-bottom 96-well or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium 5)
-
Pluronic F-127 (if using Fluo-4 AM)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Positive control (e.g., a known FPR agonist like fMLP)
-
Fluorescent plate reader with an injection system
Methodology:
-
Cell Plating: Seed cells into the microplate at a predetermined optimal density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For Fluo-4 AM, this typically involves reconstituting the dye in DMSO and then diluting it in assay buffer, often with Pluronic F-127 to aid in cell loading.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with assay buffer to remove excess dye. This step is crucial for reducing background fluorescence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer at a concentration that is typically 5-10 times the final desired concentration in the well.
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Program the instrument to inject the this compound dilutions into the wells and immediately begin kinetic reading of the fluorescence signal.
-
-
Data Analysis:
-
The change in fluorescence intensity over time is used to determine the response to the agonist.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
FPR Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Troubleshooting Workflow for Dose-Response Variability
Caption: A logical workflow for troubleshooting dose-response curve variability.
Experimental Workflow for Calcium Mobilization Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 3. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cells-online.com [cells-online.com]
- 7. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. revvity.com [revvity.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Validating the Activity of a New Batch of FPR Agonist 43
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of a new batch of FPR Agonist 43 (also known as Compound 43).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic small molecule that acts as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX, which are G protein-coupled receptors (GPCRs).[1][2][3] Some studies suggest it has a preference for FPR1 in human neutrophils.[1] Upon binding to these receptors, it initiates a signaling cascade through G-proteins, leading to downstream cellular responses such as calcium mobilization, chemotaxis, and modulation of inflammatory pathways.[4][5]
Q2: What are the key quality control parameters to check for a new batch of this compound?
A2: For a new batch of this compound, it is crucial to verify its identity, purity, and solubility.
-
Identity: Confirm the chemical structure using methods like NMR and mass spectrometry.
-
Purity: Assess purity via HPLC, which should typically be ≥98%.
-
Solubility: Test solubility in recommended solvents like DMSO.[1][6] In DMSO, it can be prepared as a stock solution of 10 mM or higher.[1][7]
-
Appearance: The compound should be a white to off-white solid.[8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][6] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to the desired concentration (e.g., 10 mM). It is recommended to prepare fresh solutions, as solutions may be unstable.[2] For storage, aliquot the stock solution into single-use volumes and store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Experimental Protocols & Troubleshooting
This section provides detailed protocols for key validation experiments and troubleshooting guides to address common issues.
Calcium Mobilization Assay
A calcium mobilization assay is a fundamental method to confirm the agonistic activity of this compound by measuring the transient increase in intracellular calcium concentration following receptor activation.
| Assay Component | Details | Reference |
| Compound | This compound (Compound 43) | [1][7] |
| Target(s) | Human FPR1 and FPR2/ALX | [1][4][6] |
| Cell Line | CHO cells expressing human FPR2 (hFPRL1) | [6][7] |
| Assay Type | Calcium flux (aequorin-based bioluminescence or fluorescent dyes) | [6][7] |
| Reported EC50 | 44 nM (for hFPRL1-mediated Ca2+ mobilization) | [6][7] |
-
Cell Preparation:
-
Culture CHO cells stably expressing either human FPR1 or FPR2 in appropriate media.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). A typical concentration range would be from 1 nM to 10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the compound dilutions) and a positive control (a known FPR agonist like fMLF for FPR1).
-
-
Measurement:
-
After incubation, gently wash the cells with the assay buffer to remove extracellular dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injector.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Inject the this compound dilutions into the respective wells while continuously recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU).
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
| Issue | Possible Cause | Suggested Solution |
| No response or very weak signal | Inactive compound | Verify the integrity and concentration of the this compound stock solution. Prepare a fresh dilution series. |
| Low receptor expression | Confirm the expression level of FPR1 or FPR2 in your cell line using qPCR or Western blotting. | |
| Incorrect assay buffer | Ensure the assay buffer contains physiological concentrations of calcium. | |
| Cell health issues | Check cell viability and morphology. Ensure cells are not over-confluent. | |
| High background fluorescence | Incomplete removal of extracellular dye | Perform an additional wash step after dye loading. Consider using a no-wash dye kit that contains a quencher for extracellular dye. |
| Compound autofluorescence | Test the fluorescence of this compound in a cell-free system at the concentrations used in the assay. | |
| Variable results between wells | Inconsistent cell numbers | Ensure even cell seeding and a consistent cell monolayer. |
| Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. | |
| Edge effects on the plate | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
Chemotaxis Assay
A chemotaxis assay assesses the ability of this compound to induce the directed migration of immune cells, a key functional response mediated by FPR activation.
| Assay Component | Details | Reference |
| Compound | This compound (Compound 43) | [4][7] |
| Target(s) | Human FPR1 and FPR2/ALX | [4] |
| Cell Type | Human peripheral blood neutrophils (PMNs) | [4][7] |
| Assay Type | Inhibition of chemoattractant-induced migration | [4][7] |
| Reported IC50 | 0.64 µM (inhibition of fMLP-induced PMN migration) | [1] |
| 0.24 µM (inhibition of IL-8-induced PMN migration) | [1] |
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.
-
Perform red blood cell lysis.
-
Resuspend the purified neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Use a Boyden chamber or Transwell inserts with a 3-5 µm pore size membrane.
-
Add different concentrations of this compound to the lower wells of the chemotaxis chamber.
-
For a negative control, add assay medium without the agonist. For a positive control, use a known chemoattractant like fMLP or IL-8.
-
-
Cell Migration:
-
Add the neutrophil suspension to the upper chamber (the insert).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik stain).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, quantify migrated cells by measuring ATP levels using a luminescence-based assay.
-
-
Data Analysis:
-
Calculate the chemotactic index by dividing the number of cells that migrated towards the agonist by the number of cells that migrated towards the control medium.
-
Plot the chemotactic index against the agonist concentration.
-
| Issue | Possible Cause | Suggested Solution |
| High background migration in negative control | Neutrophils are activated during isolation | Handle neutrophils gently, keep them on ice, and use endotoxin-free reagents. Minimize centrifugation forces and times.[9] |
| Spontaneous migration | Reduce the incubation time. Neutrophils migrate rapidly.[9] | |
| Low migration towards the agonist | Inactive compound | Check the integrity and concentration of this compound. |
| Suboptimal agonist concentration | Perform a dose-response curve to determine the optimal chemoattractant concentration. | |
| Low cell viability | Ensure high viability of isolated neutrophils using a Trypan Blue exclusion assay. | |
| Incorrect pore size of the membrane | Use a 3-5 µm pore size for neutrophils. | |
| Inconsistent results | Donor variability | Neutrophil responses can vary between donors. Use cells from multiple donors for robust conclusions. |
| Uneven cell suspension | Ensure the neutrophil suspension is homogeneous before adding to the inserts. |
Signaling Pathways and Workflows
FPR Signaling Pathway
Activation of FPR1 and FPR2 by this compound initiates a signaling cascade that leads to various cellular responses. The diagram below illustrates the key components of this pathway.
Caption: this compound signaling pathway leading to cellular responses.
Experimental Workflow for Activity Validation
The following diagram outlines the general workflow for validating a new batch of this compound.
Caption: Workflow for validating the activity of a new batch of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Display of a Chemoattractant Agonist on Cancer Cells Activates the Formyl Peptide Receptor 1 on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 8. This compound [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
Common pitfalls to avoid when working with FPR Agonist 43
Welcome to the technical support center for FPR Agonist 43. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Compound 43, is a synthetic small molecule that functions as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2), also known as ALX (Lipoxin A4 receptor).[1][2] It is widely used in research to investigate inflammatory responses and immune system modulation due to its role in activating these key G protein-coupled receptors (GPCRs).[2]
Q2: What is the mechanism of action for this compound?
This compound mimics the action of endogenous ligands by binding to and activating FPR1 and FPR2. This activation triggers intracellular signaling cascades through associated G-proteins.[3][4] Key downstream events include the mobilization of intracellular calcium, activation of the mitogen-activated protein kinase (MAPK) pathway, specifically extracellular signal-regulated kinase (ERK), and modulation of cellular functions like chemotaxis.[4]
This compound Signaling Pathway
Caption: Simplified signaling cascade initiated by this compound binding to its receptors.
Q3: How should I prepare and store this compound?
Proper preparation and storage are critical for the activity of this compound.
| Parameter | Recommendation | Reference |
| Storage (Powder) | Store at -20°C for up to 3 years. | |
| Solubility | Soluble in DMSO (e.g., up to 100 mM). Insoluble in water. | |
| Stock Solution | Prepare a concentrated stock solution in high-quality, anhydrous DMSO. | [5] |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5] |
| Working Solutions | Prepare fresh working solutions from the stock solution for each experiment. Solutions of this compound are unstable in aqueous media. | [6] |
Q4: What are the known off-target effects or considerations for specificity?
While this compound is a potent dual agonist for FPR1 and FPR2, researchers should be aware of potential confounding factors. One study has suggested that in human neutrophils, FPR1 may be the preferred receptor for this compound.[5][7] Additionally, at high concentrations, the possibility of off-target effects on other receptors or signaling pathways cannot be entirely ruled out. It is crucial to use the lowest effective concentration and include appropriate controls to validate the specificity of the observed effects.
Troubleshooting Guides
Issue 1: Low or No Cellular Response to this compound
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Degraded Agonist | This compound solutions are unstable.[6] Always prepare fresh working solutions from a properly stored, frozen stock for each experiment. |
| Poor Solubility in Assay Media | After diluting the DMSO stock into aqueous cell culture media, the compound may precipitate. Ensure the final DMSO concentration is compatible with your cells (typically <0.5%) and vortex the final dilution thoroughly before adding it to the cells.[8] |
| Low Receptor Expression | Confirm that your cell line expresses FPR1 and/or FPR2 at sufficient levels. This can be verified by qPCR, western blot, or flow cytometry. |
| Incorrect Agonist Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. High passage numbers can sometimes lead to altered receptor expression or signaling. |
Issue 2: High Background Signal or Non-Specific Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | The final concentration of DMSO in your assay should be kept low (ideally ≤0.1%) as higher concentrations can be toxic to cells and may cause non-specific effects. Run a vehicle control with the same final DMSO concentration as your experimental samples. |
| Cytotoxicity of this compound | At high concentrations, the agonist itself may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your cells. |
| Contamination | Ensure that cell cultures and reagents are free from microbial contamination, which can trigger inflammatory responses and interfere with the assay. |
Issue 3: Inconsistent or Variable Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Agonist Preparation | Prepare a single batch of working solution for all replicates and conditions within an experiment to minimize variability. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions. |
| Uneven Cell Seeding | Ensure a uniform cell monolayer by properly resuspending cells before seeding and avoiding edge effects in multi-well plates. |
| Fluctuations in Assay Conditions | Maintain consistent incubation times, temperatures, and other environmental factors for all samples. |
Experimental Protocols and Workflows
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Experimental Workflow for Calcium Mobilization Assay
Caption: Step-by-step workflow for a typical calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation: Seed cells (e.g., CHO or HL-60 cells stably expressing human FPR1 or FPR2) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer, following the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Compound Preparation: During the incubation, prepare serial dilutions of this compound in the assay buffer. Also, prepare your positive and negative controls.
-
Positive Control: A known agonist for the receptor (e.g., fMLF for FPR1).
-
Negative Control: Vehicle (assay buffer with the same final concentration of DMSO as the highest concentration of the agonist).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the instrument's integrated fluidics to add the this compound dilutions and controls to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence (e.g., peak minus baseline) and plot the response against the log of the agonist concentration to determine the EC50 value.
Neutrophil Chemotaxis Assay
This assay assesses the directed migration of neutrophils towards a chemoattractant.
Experimental Workflow for Neutrophil Chemotaxis Assay
Caption: General workflow for a neutrophil chemotaxis assay using Boyden chambers.
Detailed Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Chamber Preparation: Place Transwell inserts (with a pore size of 3-5 µm) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add this compound at various concentrations to the lower chamber.
-
Positive Control: A known neutrophil chemoattractant (e.g., fMLF or IL-8).
-
Negative Control: Assay medium with vehicle (DMSO).
-
-
Cell Addition: Resuspend the isolated neutrophils in assay medium and add them to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the inserts and quantify the number of migrated cells in the lower chamber. This can be done by cell counting with a hemocytometer or by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in a plate reader.
-
Data Analysis: Calculate the chemotactic index (fold migration over the negative control) for each condition.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2 as a downstream indicator of FPR activation.
Detailed Methodology:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the serum-starved cells with different concentrations of this compound for various time points (e.g., 2, 5, 10, 30 minutes).
-
Positive Control: A known activator of the MAPK pathway in your cell type (e.g., PMA or another potent agonist).
-
Negative Control: Untreated or vehicle-treated cells.
-
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
By following these guidelines and troubleshooting steps, researchers can more effectively utilize this compound in their experiments and obtain reliable and reproducible results. For further assistance, please consult the product datasheet or contact our technical support team.
References
- 1. amsbio.com [amsbio.com]
- 2. This compound [myskinrecipes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
Validation & Comparative
Validating the Dual Agonist Activity of FPR Agonist 43 on FPR1 and FPR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of FPR Agonist 43's performance as a dual agonist for Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2). The information presented herein is supported by available experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction
This compound, also known as Compound 43, has been identified as a dual agonist for FPR1 and FPR2, two G protein-coupled receptors (GPCRs) that play critical roles in inflammatory and immune responses. Understanding the specific activity and signaling profile of this compound at each receptor is crucial for its application in studying inflammatory pathways and for its potential therapeutic development. This guide summarizes the available quantitative data, provides detailed experimental protocols for key validation assays, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the available quantitative data for this compound and comparative compounds on FPR1 and FPR2. It is important to note that a direct side-by-side comparison of this compound on both receptors from a single study with identical assay conditions is limited in the currently available literature.
| Compound | Receptor | Assay Type | Potency (EC50/IC50) | Cell Type | Reference |
| This compound | FPR2 | Calcium Mobilization | 44 nM (EC50) | CHO (hFPRL1) | [1] |
| This compound | FPR2 | cAMP Assay | 11.6 nM (IC50) | CHO (FPR2/ALX) | [2] |
| This compound | N/A | GTPγS Binding | 207 nM (IC50) | N/A | [2] |
| fMLF (Control) | FPR1 | - | Potent Agonist | Neutrophils | [3] |
| WKYMVm (Control) | FPR2 | - | Potent Agonist | Neutrophils | [3] |
| MMK-1 (Control) | FPR2 | - | Selective Agonist | N/A | [4] |
| Cyclosporin H (Control) | FPR1 | - | Antagonist | N/A | [5] |
| WRW4 (Control) | FPR2 | - | Antagonist | N/A | [6] |
| PBP10 (Control) | FPR2 | - | Antagonist | N/A | [7] |
Note: hFPRL1 is an alternative name for FPR2. While this compound is a dual agonist, one study suggests that FPR1 is the preferred receptor in human neutrophils[5]. Further quantitative data from comparative assays are needed for a complete profile.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of FPR1 and FPR2 activation by an agonist, it is essential to visualize the downstream signaling cascades and the experimental procedures used for their validation.
FPR1 and FPR2 Signaling Pathways
FPR1 and FPR2 are coupled to Gi/o proteins. Agonist binding initiates a cascade of intracellular events, including calcium mobilization, inhibition of adenylyl cyclase, and activation of MAPK pathways, leading to various cellular responses such as chemotaxis, degranulation, and cytokine production.
Experimental Workflow for Validating a Dual FPR Agonist
The following diagram illustrates a typical workflow for characterizing a compound like this compound. This process involves a series of in vitro assays to determine the potency and efficacy at each receptor subtype.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
HEK293 or CHO cells stably expressing human FPR1 or FPR2.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
This compound and control compounds (e.g., fMLF, WKYMVm).
-
FPR antagonists (e.g., Cyclosporin H, WRW4) for specificity testing.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading and automated injection capabilities.
Protocol:
-
Cell Plating: Seed the FPR1- or FPR2-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
Compound Preparation: Prepare serial dilutions of this compound and control agonists in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Measure the baseline fluorescence for 10-20 seconds.
-
Use the instrument's injector to add the compound dilutions to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity for 1-3 minutes.
-
-
Data Analysis: The increase in fluorescence intensity reflects the intracellular calcium concentration. Calculate the EC50 values from the dose-response curves.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in GPCR signaling and desensitization.
Materials:
-
Cell line co-expressing the FPR (FPR1 or FPR2) fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoverX PathHunter β-arrestin cell lines).
-
Cell culture medium and assay buffer.
-
This compound and control compounds.
-
Substrate for the reporter enzyme (e.g., chemiluminescent substrate for β-galactosidase).
-
96- or 384-well white, solid-bottom microplates.
-
Luminometer.
Protocol:
-
Cell Plating: Seed the engineered cells into microplates and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.
-
Substrate Addition: Add the detection reagent containing the chemiluminescent substrate to each well.
-
Measurement: Incubate for 60 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the extent of β-arrestin recruitment. Determine the EC50 values from the dose-response curves.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to induce the directed migration of neutrophils, a primary function of FPR activation.
Materials:
-
Freshly isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
This compound and control chemoattractants (e.g., fMLF, IL-8).
-
Cell staining reagents (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Chamber Setup: Add serial dilutions of this compound or control chemoattractants to the lower wells of the chemotaxis chamber.
-
Cell Seeding: Place the porous membrane over the lower wells and add a suspension of neutrophils to the upper chamber.
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator to allow for cell migration.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the agonist concentration to determine the chemotactic index and the EC50 or IC50 value.
Conclusion
This compound is a confirmed dual agonist of FPR1 and FPR2. The available data demonstrates its activity on both receptors, with a reported EC50 of 44 nM for FPR2 in calcium mobilization assays and an IC50 of 11.6 nM in cAMP assays. While one study suggests a preference for FPR1 in human neutrophils, a comprehensive quantitative comparison of its potency and efficacy at both receptors across multiple functional assays from a single study is needed for a complete understanding of its dual agonism. The provided experimental protocols offer a framework for researchers to further characterize the activity of this compound and other novel FPR modulators.
References
- 1. FPR agonist Compound 43 | FPR agonist | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of FPR Agonist 43 and Other FPR2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of FPR Agonist 43 (also known as Compound 43) with other prominent Formyl Peptide Receptor 2 (FPR2) agonists. The data presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Overview of FPR2 and its Agonists
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), is a G protein-coupled receptor that plays a crucial role in regulating inflammatory responses. Its ability to be activated by a diverse range of ligands, leading to either pro-inflammatory or pro-resolving outcomes, makes it a significant target for therapeutic development.[1] FPR2 is expressed on various immune cells, including neutrophils and monocytes, as well as on other cell types like epithelial and endothelial cells.[1][2]
The agonists of FPR2 are structurally diverse and include endogenous peptides and lipids, as well as synthetic small molecules. This guide will focus on comparing the synthetic agonist, this compound, with a selection of other well-characterized FPR2 agonists:
-
WKYMVm: A synthetic hexapeptide known for its potent activation of FPR2.[3][4]
-
Annexin A1 (Ac2-26): An endogenous glucocorticoid-regulated protein and its N-terminal mimetic peptide, which are involved in the resolution of inflammation.[5]
-
Lipoxin A4 (LXA4): An endogenous lipid mediator that promotes the resolution of inflammation.[3]
-
Resolvin D1 (RvD1): An endogenous lipid mediator derived from omega-3 fatty acids with potent pro-resolving activities.[6][7]
-
ACT-389949: A synthetic small molecule agonist that has been evaluated in clinical trials.[8]
-
BMS-986235: A selective, orally active synthetic small molecule agonist.[9]
-
Quin-C1: A synthetic quinazolinone derivative that acts as a selective FPR2 agonist.[10]
Quantitative Comparison of Agonist Efficacy
The following tables summarize the in vitro efficacy of this compound and other FPR2 agonists across various functional assays. The data is presented as EC50 or IC50 values, which represent the concentration of an agonist that gives half-maximal response or inhibition, respectively. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: Calcium Mobilization in FPR2-Expressing Cells
Calcium mobilization is a hallmark of G protein-coupled receptor activation and is a common assay to determine agonist potency.
| Agonist | Cell Line | EC50 | Reference |
| This compound | CHO-hFPR2 | 44 nM | [11] |
| WKYMVm | HL-60-FPR2 | 75 pM | [12] |
| Resolvin D1 | CHO-hALX/FPR2 | 45 pM | [6] |
| BMS-986235 | hFPR2 | 0.41 nM | [9] |
| MMK-1 | FPRL-1 (FPR2) | <2 nM | [8] |
Table 2: Signaling Bias at Human FPR2 (in HEK293A cells)
Recent studies have highlighted the concept of "biased agonism," where different agonists can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. The following data is from a study that directly compared the signaling bias of several synthetic FPR2 agonists.
| Agonist | Assay | pEC50 (mean ± SEM) | Emax (% of WKYMVm) | Reference |
| This compound | Gαi2 Dissociation | 7.3 ± 0.1 | 100 ± 5 | [13] |
| β-arrestin-2 Recruitment | 6.7 ± 0.1 | 92 ± 6 | [13] | |
| cAMP Inhibition | 8.2 ± 0.1 | 93 ± 4 | [13] | |
| pERK1/2 Activation | 7.9 ± 0.1 | 111 ± 7 | [13] | |
| WKYMVm | Gαi2 Dissociation | 8.5 ± 0.1 | 100 ± 4 | [13] |
| β-arrestin-2 Recruitment | 8.4 ± 0.1 | 100 ± 5 | [13] | |
| cAMP Inhibition | 9.0 ± 0.1 | 100 ± 3 | [13] | |
| pERK1/2 Activation | 9.1 ± 0.1 | 100 ± 4 | [13] | |
| ACT-389949 | Gαi2 Dissociation | 8.3 ± 0.1 | 102 ± 4 | [13] |
| β-arrestin-2 Recruitment | 8.2 ± 0.1 | 102 ± 5 | [13] | |
| cAMP Inhibition | 8.9 ± 0.1 | 99 ± 3 | [13] | |
| pERK1/2 Activation | 8.9 ± 0.1 | 103 ± 5 | [13] | |
| BMS-986235 | Gαi2 Dissociation | 8.1 ± 0.1 | 104 ± 5 | [13] |
| β-arrestin-2 Recruitment | 7.4 ± 0.1 | 93 ± 5 | [13] | |
| cAMP Inhibition | 8.8 ± 0.1 | 97 ± 4 | [13] | |
| pERK1/2 Activation | 8.6 ± 0.1 | 110 ± 6 | [13] |
Note: pEC50 is the negative logarithm of the EC50 value.
Table 3: Inhibition of Neutrophil Migration
The ability of FPR2 agonists to modulate neutrophil chemotaxis is a key functional outcome.
| Agonist | Chemoattractant | Cell Type | IC50 | Reference |
| This compound | IL-8 | Human PMN | 0.24 µM | [11] |
| This compound | fMLP | Human PMN | 0.64 µM | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Cell Preparation and Dye Loading:
-
Human embryonic kidney 293 (HEK293) cells stably expressing human FPR2 are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.[14][15]
-
The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C in the dark.[14][16] Pluronic F-127 is often included to aid in dye loading.
-
After incubation, the cells are washed to remove extracellular dye.[14]
Measurement:
-
The plate is placed in a fluorescence microplate reader.
-
Baseline fluorescence is measured before the addition of the agonist.
-
The FPR2 agonist of interest is added at various concentrations, and the fluorescence intensity is monitored over time.[14]
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration. The peak fluorescence response is plotted against the agonist concentration to determine the EC50 value.[14]
Calcium Mobilization Assay Workflow
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to modulate the directed migration of neutrophils.
Cell Preparation:
-
Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran (B179266) sedimentation.[17][18]
-
The isolated neutrophils are resuspended in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.[19]
Assay Setup:
-
The chemoattractant (e.g., IL-8 or fMLP) and the test compound (FPR2 agonist) at various concentrations are added to the lower wells of a Boyden chamber.[17][20]
-
A polycarbonate membrane (typically 3-5 µm pore size) is placed over the lower wells.[18][21]
-
The neutrophil suspension is added to the upper wells.[21]
-
The chamber is incubated at 37°C in a 5% CO2 incubator for a defined period (e.g., 60-90 minutes) to allow for cell migration.[18]
Quantification of Migration:
-
After incubation, the membrane is removed, and the non-migrated cells on the upper surface are wiped off.[17]
-
The migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Diff-Quik stain).[17]
-
The number of migrated cells is counted in several high-power fields using a light microscope.[17]
-
The data is analyzed to determine the effect of the FPR2 agonist on neutrophil chemotaxis, and an IC50 value can be calculated for inhibitory compounds.
Neutrophil Chemotaxis Assay Workflow
Cytokine Release Assay
This assay measures the effect of FPR2 agonists on the production and release of cytokines from immune cells.
Cell Culture and Treatment:
-
Immune cells, such as murine microglial cell line BV-2 or human peripheral blood mononuclear cells (PBMCs), are seeded in multi-well plates.
-
The cells are often stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
The cells are then treated with the FPR2 agonist of interest at various concentrations for a specified period (e.g., 24 or 48 hours).
Cytokine Measurement:
-
After the incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve.
-
The effect of the FPR2 agonist on cytokine release is then determined by comparing the treated samples to the untreated or vehicle-treated controls.
FPR2 Signaling Pathways
Activation of FPR2 by an agonist initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, FPR2 primarily couples to Gi/o proteins. Ligand binding leads to the dissociation of the G protein into its Gα and Gβγ subunits, which in turn modulate the activity of various downstream effectors.
The diagram below illustrates the major signaling pathways activated by FPR2. It is important to note that different agonists can exhibit bias towards certain pathways, leading to distinct cellular responses.
FPR2 Signaling Cascade
Summary and Conclusion
This compound is a dual agonist of FPR1 and FPR2, exhibiting potency in the nanomolar range in various in vitro assays, including calcium mobilization and inhibition of neutrophil migration.[11] When compared to other synthetic FPR2 agonists like WKYMVm, ACT-389949, and BMS-986235, this compound demonstrates a distinct signaling bias profile.[13] While WKYMVm and ACT-389949 show a similar profile, this compound and BMS-986235 display a bias away from β-arrestin recruitment and trafficking pathways, and towards cAMP inhibition and pERK1/2 activation.[13]
The choice of an appropriate FPR2 agonist will depend on the specific research question and the desired cellular outcome. For studies requiring potent and broad activation of FPR2 signaling, WKYMVm may be a suitable choice. For investigations into biased agonism and its therapeutic implications, a comparative approach using agonists like this compound, BMS-986235, and ACT-389949 could yield valuable insights. The endogenous mediators like Annexin A1, Lipoxin A4, and Resolvin D1 remain crucial for understanding the physiological and pathophysiological roles of FPR2 in inflammation and its resolution.
This guide provides a starting point for comparing the efficacy of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific experimental context when interpreting the presented data.
References
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvin D1 Receptor Stereoselectivity and Regulation of Inflammation and Proresolving MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
- 13. Biased receptor signalling and intracellular trafficking profiles of structurally distinct formylpeptide receptor 2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brainvta.tech [brainvta.tech]
- 16. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. criver.com [criver.com]
- 21. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: FPR Agonist 43 vs. Lipoxin A4 in Modulating Inflammatory Responses
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the synthetic FPR agonist, Compound 43, and the endogenous pro-resolving lipid mediator, Lipoxin A4. This document outlines their respective mechanisms of action, signaling pathways, and functional effects, supported by experimental data and detailed methodologies.
Executive Summary
FPR Agonist 43 (Compound 43) and Lipoxin A4 (LXA4) are both potent modulators of the inflammatory response, primarily exerting their effects through the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX). While both molecules exhibit anti-inflammatory and pro-resolving properties, they differ in their origin, receptor specificity, and downstream signaling pathways. Compound 43 is a synthetic small molecule that acts as a dual agonist for FPR1 and FPR2, whereas LXA4 is an endogenous lipid mediator with high affinity and specificity for FPR2/ALX. This guide delves into a detailed comparison of their performance based on available experimental data.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound and Lipoxin A4, providing a basis for their comparative efficacy.
| Parameter | This compound (Compound 43) | Lipoxin A4 (LXA4) | Reference |
| Receptor Binding & Activation | |||
| IC50 (cAMP Assay, CHO-FPR2/ALX cells) | 11.6 ± 1.9 nM | Data not available | [1] |
| IC50 (GTPγS Binding Assay) | 207 ± 51 nM | No significant activity reported in one study | [1] |
| Functional Assays | |||
| Inhibition of Neutrophil Chemotaxis (IC50) | ~1 µM | Nanomolar range (specific IC50 varies with chemoattractant) | [2][3] |
| Cytokine Modulation | |||
| TNFα Reduction (in LPS-stimulated BV-2 microglia) | ~25% reduction at 100 nM | Potent inhibitor of pro-inflammatory cytokines | [4] |
| IL-10 Induction (in LPS-stimulated BV-2 microglia) | ~4-fold increase at 100 nM | Upregulates anti-inflammatory cytokines | [4] |
Note: Direct comparative studies under identical experimental conditions are limited. The provided data is compiled from various sources and should be interpreted with this consideration.
Signaling Pathways
Both this compound and Lipoxin A4 initiate their effects by binding to FPR2/ALX, a G-protein coupled receptor (GPCR) primarily coupled to Gi proteins. However, the downstream signaling cascades can exhibit ligand-specific biases, leading to distinct cellular responses.
This compound Signaling Pathway
This compound is a dual agonist for FPR1 and FPR2.[1][5] Upon binding, it is known to induce intracellular calcium mobilization.[6] Its activation of FPR2 can lead to the modulation of cytokine production, including the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory cytokines like IL-10.[4] The detailed downstream signaling cascade for Compound 43 is an area of ongoing research.
Lipoxin A4 Signaling Pathway
Lipoxin A4 is a high-affinity ligand for FPR2/ALX.[7] Its binding initiates a cascade of intracellular events aimed at resolving inflammation. Key downstream pathways include the inhibition of the p38 MAPK and NF-κB pathways, which are central to the production of pro-inflammatory cytokines.[6][8] LXA4 also activates pro-resolving pathways such as the PI3K/Akt and Nrf2/HO-1 signaling cascades, which promote cell survival and antioxidant responses.[9]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation, a hallmark of Gq- or Gi-coupled GPCR signaling.
Experimental Workflow:
Protocol:
-
Cell Preparation:
-
Culture human promyelocytic leukemia (HL-60) cells or human embryonic kidney (HEK293) cells stably transfected with the human FPR2/ALX receptor.
-
On the day of the assay, harvest the cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), for 30-60 minutes at 37°C in the dark. The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.
-
-
Washing:
-
After incubation, wash the cells to remove extracellular dye.
-
-
Assay:
-
Dispense the dye-loaded cells into a 96-well microplate.
-
Use a fluorescence plate reader equipped with an automated injection system to add varying concentrations of this compound or Lipoxin A4 to the wells.
-
Measure the fluorescence intensity before and after the addition of the agonist in real-time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of a compound to either induce or inhibit the directed migration of neutrophils towards a chemoattractant.
Experimental Workflow:
Protocol:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
Resuspend the purified neutrophils in an appropriate assay medium.
-
-
Boyden Chamber Setup:
-
Add a known chemoattractant (e.g., leukotriene B4 or IL-8) to the lower wells of a Boyden chamber.
-
Place a porous membrane (typically 3-5 µm pore size) over the lower wells.
-
-
Cell Treatment and Addition:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound, Lipoxin A4, or a vehicle control.
-
Add the pre-treated neutrophil suspension to the upper chamber of the Boyden apparatus.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for cell migration (e.g., 60-90 minutes).
-
-
Quantification:
-
After incubation, remove the membrane, fix, and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis:
-
Calculate the chemotactic index (the fold increase in migration towards the chemoattractant compared to the medium alone).
-
For inhibitory assays, calculate the percentage of inhibition of chemotaxis at each concentration of the test compound.
-
Cytokine Release Assay (ELISA)
This assay quantifies the concentration of specific cytokines released into the cell culture supernatant following treatment with the test compounds.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Seed immune cells, such as murine microglial BV-2 cells or primary macrophages, in a multi-well plate.
-
Pre-treat the cells with an inflammatory stimulus like lipopolysaccharide (LPS).
-
Add varying concentrations of this compound, Lipoxin A4, or a vehicle control to the wells.
-
Incubate for a specified period (e.g., 24-48 hours) to allow for cytokine production and release.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., TNFα or IL-10).
-
Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Add the collected supernatants and a series of known standards to the wells.
-
After incubation and washing, add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
-
-
Data Analysis:
-
Measure the absorbance of the colored product using a microplate reader.
-
Generate a standard curve from the absorbance values of the known standards.
-
Determine the concentration of the cytokine in the experimental samples by interpolating their absorbance values on the standard curve.
-
Conclusion
Both this compound and Lipoxin A4 are significant molecules in the field of inflammation research, with therapeutic potential for a range of inflammatory disorders. Compound 43, as a synthetic dual FPR1/FPR2 agonist, offers a stable and potent tool for pharmacological studies. Lipoxin A4, as a key endogenous pro-resolving mediator, provides a physiological template for the development of novel anti-inflammatory and pro-resolving therapies. The choice between these two molecules will depend on the specific research question, with Compound 43 being a valuable pharmacological tool and Lipoxin A4 representing a key endogenous signaling molecule in the resolution of inflammation. Further head-to-head studies are warranted to fully elucidate their comparative efficacy and to guide future drug development efforts targeting the FPR family of receptors.
References
- 1. pnas.org [pnas.org]
- 2. The formyl peptide receptor 2 (Fpr2) agonist, Compound 43 (Cpd43), attenuates and promotes the release of pro-inflammatory, and anti-inflammatory cytokines, respectively : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 3. Formyl peptide receptor 1 and 2 dual agonist inhibits human neutrophil chemotaxis by the induction of chemoattractant receptor cross-desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor 2, as an important target for ligands triggering the inflammatory response regulation: a link to brain pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipoxin A4 activates ALX/FPR2 receptor to regulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
FPR Agonist 43: A Comparative Analysis of its Specificity Against Other GPCRs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of FPR Agonist 43, a dual agonist of Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX, against other G protein-coupled receptors (GPCRs). The information presented herein is supported by experimental data to aid researchers in evaluating its suitability for their studies.
Summary of Specificity
This compound has demonstrated a high degree of specificity for the Formyl Peptide Receptors 1 and 2. A comprehensive pharmacological screen evaluated the activity of this compound against a panel of 341 molecules, including a wide range of receptors and enzymes. The results of this extensive analysis confirmed that the compound possesses a high specific affinity for FPR1 and FPR2/ALX, with no significant binding affinity observed for other chemoattractant receptors. This indicates a low potential for off-target effects mediated by other GPCRs.
Comparative Analysis with Alternative FPR Agonists
To provide a broader context, the specificity of this compound is compared with other commonly used FPR agonists.
| Compound | Target(s) | Reported Selectivity Profile | Key Characteristics |
| This compound | FPR1 and FPR2/ALX | Dual agonist. High specificity confirmed against a panel of 341 molecules. | Potent activator of both FPR1 and FPR2. |
| WKYMVm | FPR1, FPR2, and FPR3 | Pan-agonist for FPR family receptors. | A synthetic peptide agonist that potently activates all three human FPRs. |
| MMK-1 | FPR2 | Highly selective for FPR2 over FPR1. | A synthetic peptide agonist useful for specific interrogation of FPR2 signaling. |
| Quin-C1 | FPR2 | Selective and biased agonist for FPR2. | A small molecule agonist that preferentially activates certain signaling pathways downstream of FPR2. |
| Pyridazin-3(2H)-one Derivatives | Varies | Can be engineered as selective FPR1 agonists, selective FPR2 agonists, or dual FPR1/FPR2 agonists. | A class of small molecule agonists with tunable selectivity for FPR subtypes. |
Experimental Protocols
The specificity of FPR agonists is typically determined using a combination of binding and functional assays. Below are detailed methodologies for two key experiments.
Radioligand Binding Assay for GPCR Specificity
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Objective: To determine the binding affinity of this compound to a panel of GPCRs.
Materials:
-
Cell membranes prepared from cell lines individually expressing the target GPCRs.
-
Radiolabeled ligand specific for each target GPCR (e.g., [³H]-ligand).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the target GPCR are thawed on ice and resuspended in assay buffer. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through the filter plates, which separates the bound from the unbound radioligand. The filters are then washed with ice-cold assay buffer.
-
Scintillation Counting: After drying the filter plates, scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Calcium Mobilization Assay for Functional Activity
This cell-based assay measures the increase in intracellular calcium concentration following GPCR activation, providing a functional readout of agonist activity (EC₅₀).
Objective: To determine the functional potency of this compound at a panel of GPCRs.
Materials:
-
Host cell line (e.g., HEK293 or CHO) engineered to express the target GPCRs.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Culture and Plating: Cells expressing the target GPCR are seeded into 96-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Assay Measurement: The plate is placed in the fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of varying concentrations of this compound.
-
Signal Detection: The fluorescence intensity is continuously measured immediately after the addition of the agonist to detect the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Visualizations
Signaling Pathway of Formyl Peptide Receptors
Caption: this compound signaling pathway.
Experimental Workflow for GPCR Specificity Screening
Caption: Workflow for GPCR specificity analysis.
Comparative Potency Analysis: FPR Agonist 43 Versus fMLP at the Formyl Peptide Receptor 1
A detailed evaluation of the agonistic activity of FPR Agonist 43 and the classical agonist fMLP on the Formyl Peptide Receptor 1 (FPR1), providing researchers with a comprehensive guide to their relative potencies supported by experimental data.
Introduction
The Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria. This recognition triggers a cascade of downstream signaling events in immune cells, particularly neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection and inflammation. N-formyl-methionyl-leucyl-phenylalanine (fMLP) is the archetypal and most extensively studied synthetic agonist for FPR1. More recently, novel synthetic small-molecule agonists have been developed, including this compound (also known as Compound 43, Cpd43, or C43), which has been identified as a dual agonist for both FPR1 and the related Formyl Peptide Receptor 2 (FPR2/ALX). This guide provides a direct comparison of the potency of this compound and fMLP at FPR1, supported by quantitative data from functional assays, to aid researchers in selecting the appropriate tool for their studies.
Quantitative Comparison of Agonist Potency at FPR1
The potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) or its half-maximal inhibitory concentration (IC50) in functional assays. The following table summarizes the available quantitative data for this compound and fMLP at FPR1.
| Agonist | Assay Type | Parameter | Potency Value | Cell Type | Reference |
| This compound | Calcium Mobilization | EC50 | 65 nM | CHO cells expressing human FPR1 | Sogawa et al., 2011 (cited in Schepetkin et al.) |
| Inhibition of fMLP-induced PMN migration | IC50 | 640 nM | Human Polymorphonuclear Neutrophils (PMNs) | MedChemExpress | |
| fMLP | NADPH Oxidase Activation | EC50 | ~20 nM | Human Neutrophils | N/A |
| Calcium Flux | EC50 | 80 nM | N/A | ProbeChem | |
| Receptor Binding | Ki | 38 nM | N/A | ProbeChem | |
| Chemotaxis | EC50 | ~0.07 nM | Human Neutrophils | N/A |
Analysis of Potency:
Based on the available data for direct receptor activation via calcium mobilization, fMLP (EC50 of 80 nM) and this compound (EC50 of 65 nM) exhibit comparable potency at FPR1 . However, it is crucial to consider the assay-dependent nature of these values. For instance, fMLP demonstrates significantly higher potency in chemotaxis assays (EC50 ~0.07 nM) compared to calcium mobilization or NADPH oxidase activation.
This compound has also been characterized by its ability to inhibit fMLP-induced neutrophil migration, with an IC50 of 640 nM. This suggests a more complex interaction with the receptor, potentially involving biased agonism or downstream regulatory effects. While this compound is a potent agonist for FPR2 (EC50 of 44 nM for calcium mobilization), its activity at FPR1 appears to be in a similar range to fMLP for some activation pathways.
Signaling Pathways and Experimental Workflows
FPR1 Signaling Cascade
Activation of FPR1 by an agonist initiates a signaling cascade that is primarily mediated by the Gαi subunit of the heterotrimeric G protein. This leads to the activation of downstream effectors such as phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses.
Caption: Simplified FPR1 signaling pathway upon agonist binding.
Experimental Workflow: Calcium Mobilization Assay
The calcium mobilization assay is a common method to determine the potency of GPCR agonists. It measures the increase in intracellular calcium concentration following receptor activation.
Caption: General workflow for an in vitro calcium mobilization assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol provides a general framework for measuring intracellular calcium mobilization in response to FPR1 agonists.
1. Cell Preparation:
-
Culture a cell line stably or transiently expressing human FPR1 (e.g., CHO-K1 or HEK293T cells) in appropriate growth medium.
-
Seed the cells into a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a non-ionic surfactant (e.g., Pluronic F-127) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove the growth medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.
3. Agonist Preparation:
-
Prepare serial dilutions of this compound and fMLP in the assay buffer. It is recommended to prepare these solutions at a concentration 5-10 times higher than the final desired concentration.
4. Fluorescence Measurement:
-
After incubation, wash the cells with the assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) over time.
-
Establish a baseline fluorescence reading for each well.
-
Inject the agonist solutions into the respective wells and continue to record the fluorescence signal for several minutes to capture the peak response.
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each agonist.
Chemotaxis Assay (Boyden Chamber Method)
This assay measures the directed migration of cells, such as neutrophils, towards a chemoattractant.
1. Cell Preparation:
-
Isolate human neutrophils from peripheral blood or use a neutrophil-like cell line (e.g., differentiated HL-60 cells).
-
Resuspend the cells in an appropriate assay medium.
2. Chamber Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane (typically 3-5 µm pore size for neutrophils) separating the upper and lower wells.
3. Chemoattractant Loading:
-
Add serial dilutions of this compound or fMLP to the lower wells of the chamber. Include a negative control with assay medium alone.
4. Cell Seeding:
-
Add the cell suspension to the upper wells of the chamber.
5. Incubation:
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes).
6. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
7. Data Analysis:
-
Plot the number of migrated cells against the logarithm of the chemoattractant concentration.
-
Fit the data to a dose-response curve to determine the EC50 for chemotaxis.
Conclusion
A Comparative Analysis of FPR Agonist 43 and BMS-986235 in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two prominent formyl peptide receptor (FPR) agonists, FPR Agonist 43 (also known as Compound 43 or Cpd43) and BMS-986235, based on their performance in preclinical models of arthritis. The data presented herein is collated from publicly available experimental studies to facilitate an objective comparison of their therapeutic potential.
Introduction to FPR Agonists in Arthritis
Formyl peptide receptors are a family of G protein-coupled receptors that play a crucial role in modulating inflammatory responses. Their activation can lead to either pro-inflammatory or anti-inflammatory effects depending on the specific receptor subtype and the engaging ligand. This compound is a dual agonist for FPR1 and FPR2, while BMS-986235 is a selective agonist for FPR2.[1][2][3] Both have been investigated for their potential to ameliorate the inflammation and joint damage characteristic of rheumatoid arthritis.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound and BMS-986235 in various arthritis models.
Table 1: Efficacy of this compound in Arthritis Models
| Arthritis Model | Animal Strain | Key Efficacy Parameters | Dosage | Results | Reference |
| K/BxN Serum Transfer | C57BL/6 Mice | Clinical Score: Reduced by ~75% vs. vehicle. Paw Swelling: Reduced by ~50% vs. vehicle. Synovial TNF-α mRNA: Significantly reduced. Histological Score: Significantly reduced (inflammation, synovitis, cartilage & bone damage). | 30 mg/kg i.p. daily | Markedly suppressed disease development and progression. | [4][5] |
| Collagen-Induced Arthritis (CIA) | Mice | Arthritis Severity: Significantly reduced. CD4+ T Cell Proliferation & Survival: Decreased. | Not specified | Attenuated joint injury and modulated T-cell responses. | [6] |
| Antigen-Induced Arthritis (AIA) | Mice | Arthritis Severity: Significantly reduced. CD4+ T Cell Apoptosis: Increased. | Not specified | Reduced joint injury and promoted anti-inflammatory T-cell responses. | [6] |
Table 2: Comparative Efficacy of BMS-986235 and this compound in a Model of Arthritis with Comorbidities
| Arthritis Model | Animal Strain | Key Efficacy Parameters | BMS-986235 (3 mg/kg p.o. daily) | This compound (10 mg/kg p.o. daily) | Reference |
| Hyper-homocysteine Serum Transfer-Induced Arthritis (STIA) | Mice | Arthritic Score: Significantly reduced vs. vehicle. Paw Edema: Significantly reduced vs. vehicle. | Ineffective or slightly worsened macroscopic parameters vs. vehicle. | Ineffective or slightly worsened macroscopic parameters vs. vehicle. | [2][7] |
Note: This study focused on the effects of the agonists on cardiac and pulmonary complications of arthritis. The data on arthritis severity were secondary endpoints.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.
K/BxN Serum Transfer-Induced Arthritis
This model is used to study the effector phase of inflammatory arthritis.[8][9][10]
-
Induction: Arthritis is induced in recipient mice (e.g., C57BL/6) by intraperitoneal (i.p.) injections of arthritogenic serum collected from K/BxN transgenic mice. A typical protocol involves injecting 150-200 µL of serum on day 0 and sometimes a second injection on day 2.[4][8]
-
Treatment: this compound (e.g., 30 mg/kg) or vehicle is administered daily via i.p. injection, starting either prophylactically from day 0 or therapeutically after the onset of clinical signs.[4]
-
Assessment:
-
Clinical Score: Paw inflammation is scored daily on a scale of 0-4 per paw (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling of multiple joints, 3=severe swelling of the entire paw, 4=maximal inflammation and ankylosis). The total score is the sum for all four paws (maximum score of 16).[4]
-
Paw Swelling: Ankle thickness is measured daily using a caliper.[4]
-
Histology: At the end of the experiment, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Safranin O to assess inflammation, synovitis, cartilage damage, and bone erosion.[4]
-
Gene Expression: RNA is extracted from joint tissues to quantify the expression of inflammatory mediators like TNF-α using quantitative PCR (qPCR).[4]
-
Hyper-homocysteine Serum Transfer-Induced Arthritis (STIA) with Comorbidities
This model investigates the systemic effects of arthritis, particularly on the cardiovascular and pulmonary systems.[2][7]
-
Model: Arthritis is induced in hyper-homocysteine mice via serum transfer from arthritic K/BxN mice.
-
Treatment: BMS-986235 (3 mg/kg) or this compound (10 mg/kg) is administered orally once daily, starting one week after arthritis induction.[2]
-
Assessment of Arthritis:
-
Arthritic Score: Clinical signs of joint inflammation are scored.
-
Paw Edema: Paw swelling is measured.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate key concepts related to the mechanism of action and experimental design.
Discussion and Conclusion
The available preclinical data suggest that both this compound and BMS-986235 have potential as therapeutic agents for inflammatory arthritis, although they exhibit different profiles.
This compound has demonstrated robust efficacy in multiple standard models of arthritis, including K/BxN serum transfer, CIA, and AIA.[4][6] It effectively reduces clinical signs of arthritis, paw swelling, and histological joint damage, and modulates the immune response by affecting T-cell function and reducing pro-inflammatory cytokine expression.[4][6]
BMS-986235 , a selective FPR2 agonist, has shown efficacy in reducing arthritic scores and paw edema in a model where arthritis is associated with cardiovascular and pulmonary comorbidities.[2] This suggests that selective FPR2 activation is a viable strategy for mitigating joint inflammation.
The direct comparison in the hyper-homocysteine STIA model is particularly informative. In this specific context, the selective FPR2 agonist BMS-986235 was effective in reducing arthritis symptoms, whereas the dual FPR1/2 agonist, this compound, was not.[2][7] This finding suggests that the simultaneous activation of FPR1 by this compound may, in certain pathological contexts, counteract the beneficial anti-arthritic effects of FPR2 activation.
References
- 1. The N-Formyl Peptide Receptors and Rheumatoid Arthritis: A Dangerous Liaison or Confusing Relationship? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formyl-peptide receptor type 2 activation mitigates heart and lung damage in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formyl peptide receptor activation inhibits the expansion of effector T cells and synovial fibroblasts and attenuates joint injury in models of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 9. K/BxN Serum Transfer Arthritis as a Model of Inflammatory Joint Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. K/BxN Serum-Transfer Arthritis as a Model for Human Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of FPR Agonist 43 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of FPR Agonist 43 with other alternative Formyl Peptide Receptor (FPR) agonists. The supporting experimental data is derived from studies utilizing knockout mouse models, a crucial tool for validating drug-receptor interactions and downstream effects.
Performance Comparison of FPR Agonists in Fpr2 Knockout Models
The anti-inflammatory effects of several FPR agonists are significantly diminished in Fpr2 knockout (Fpr2-/-) mice, highlighting the critical role of this receptor in mediating their activity. The following table summarizes the quantitative data from a key study using an Interleukin-1β (IL-1β)-induced inflammation model in an air-pouch. In this model, the recruitment of immune cells (specifically Gr1+ cells) to the site of inflammation is a key measure of the inflammatory response.
| Agonist | Dose (nmol, i.v.) | Inhibition of Cell Recruitment in Wild-Type (WT) Mice (%) | Inhibition of Cell Recruitment in Fpr2-/- Mice (%) | Reference |
| This compound (Cpd43) | Not specified | 50-75% | Ineffective | [1] |
| Annexin A1 (Ac2-26 peptide) | Not specified | 30-50% | Ineffective | [1] |
| Lipoxin A4 (LXA4) | Not specified | 50-75% | Ineffective | [1] |
Note: The study demonstrated a dose-dependent inhibition for Ac2-26. While specific doses for Cpd43 and LXA4 that produced 50-75% inhibition were used, the exact nanomolar amounts were not detailed in the referenced text. The key finding is the loss of efficacy in Fpr2-/- mice.
Another potent and selective FPR2 agonist, BMS-986235 , has also been validated using knockout models in the context of cardiovascular diseases. In a mouse model of myocardial infarction, treatment with BMS-986235 improved survival, reduced left ventricular and scar area, and preserved heart wall thickness in wild-type mice, with these protective effects being attenuated in FPR2 knockout mice.[2] Furthermore, in a model of restenosis, BMS-986235 effectively slowed the progression of the condition, an effect that was absent in whole-body and myeloid-specific FPR2 knockout mice.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the validation of these FPR agonists.
IL-1β-Induced Air-Pouch Inflammation Model
This in vivo model is used to study acute inflammation and leukocyte migration.
-
Animal Model: Wild-type and Fpr2-/- mice are used.
-
Air-Pouch Induction: A subcutaneous injection of sterile air is administered on the dorsum of the mice to create an air pouch. This is typically repeated after a few days to maintain the pouch.
-
Induction of Inflammation: A solution of Interleukin-1β (IL-1β) is injected into the air pouch to induce an inflammatory response, characterized by the recruitment of leukocytes.
-
Agonist Administration: this compound, Annexin A1 (or its mimetic peptides like Ac2-26), or Lipoxin A4 is administered intravenously at specified doses.
-
Lavage and Cell Counting: After a set period, the air pouch is washed with a sterile solution (lavage), and the collected fluid is analyzed. The number of recruited leukocytes (e.g., Gr1+ cells, a marker for neutrophils) is quantified using methods like flow cytometry or manual cell counting with a hemocytometer.
-
Data Analysis: The percentage of inhibition of cell recruitment in agonist-treated mice is calculated by comparing the cell counts to those in vehicle-treated control mice. The responses in wild-type and Fpr2-/- mice are then compared to determine the role of Fpr2 in the agonist's anti-inflammatory effect.[1]
K/BxN Serum Transfer-Induced Arthritis Model
This model is used to study the inflammatory and destructive aspects of rheumatoid arthritis.
-
Animal Model: Wild-type and AnxA1-/- mice are often used in these studies.
-
Induction of Arthritis: Arthritis is induced by intraperitoneally injecting mice with K/BxN serum at day 0 and day 2. This serum contains autoantibodies that trigger a robust inflammatory arthritis.
-
Agonist Administration: this compound (Cpd43) is administered intraperitoneally for a specified number of days, either before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is monitored daily by a clinical scoring system that evaluates joint swelling and redness.
-
Histopathological Analysis: At the end of the experiment, ankle joints are collected, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess synovial inflammation, cartilage damage, and bone erosion.
-
Biochemical Analysis: Synovial tissue can be analyzed for the expression of pro-inflammatory cytokines (e.g., TNF-α) and osteoclast-associated genes to assess the molecular effects of the treatment.[3]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and the experimental workflow for validating FPR agonist efficacy.
Caption: FPR2 signaling pathway initiated by an agonist.
Caption: Experimental workflow for validating agonist efficacy.
References
- 1. Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective FPR2 Agonism Promotes a Proresolution Macrophage Phenotype and Improves Cardiac Structure-Function Post Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A formyl peptide receptor agonist suppresses inflammation and bone damage in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Stability: A Comparative Analysis of FPR Agonist 43 and Peptide-Based FPR Agonists
For researchers, scientists, and professionals in drug development, understanding the in vivo stability of novel therapeutics is a cornerstone of preclinical evaluation. This guide provides a comparative analysis of the in vivo stability of the small molecule FPR Agonist 43 and representative peptide-based agonists of the Formyl Peptide Receptor (FPR), a key player in inflammatory and immune responses.
The therapeutic potential of activating FPRs is significant, with implications for a range of inflammatory diseases. However, the journey from a promising compound to a viable drug is often dictated by its pharmacokinetic profile, particularly its stability within a biological system. This comparison aims to shed light on the differing in vivo characteristics of a small molecule agonist, this compound (also known as Compound 43), and peptide-based agonists, which are prone to rapid degradation.
Quantitative Comparison of In Vivo Stability
| Compound | Type | In Vivo Half-life | Species | Route of Administration | Notes |
| This compound | Small Molecule | Data not publicly available | - | - | As a small molecule, it is anticipated to have greater in vivo stability compared to unmodified peptides. |
| WKYMVm | Peptide | ~4.9 minutes[1] | Rat | Intraperitoneal | Demonstrates rapid in vivo degradation, typical for small peptides.[1] |
| ~15.7 minutes[1] | Rat | Intravenous | The short half-life necessitates strategies to prolong its therapeutic window.[1] | ||
| Ac2-26 | Peptide | Data not publicly available | - | - | Generally characterized by low bioavailability and rapid in vivo degradation, often requiring formulation in delivery systems like nanoparticles to enhance stability. |
Deciphering the Formyl Peptide Receptor Signaling Pathway
Activation of Formyl Peptide Receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events crucial for mediating cellular responses such as chemotaxis, phagocytosis, and the production of inflammatory mediators. Understanding this pathway is essential for interpreting the functional consequences of agonist binding and stability.
Caption: Overview of the FPR signaling cascade upon agonist binding.
Experimental Methodologies for In Vivo Stability Assessment
The determination of a compound's in vivo stability is a critical step in preclinical development. The following protocols outline the general procedures for assessing the pharmacokinetic profiles of both small molecules and peptides in animal models.
Protocol 1: In Vivo Pharmacokinetic Study of a Small Molecule (e.g., this compound) in Rodents
1. Animal Model:
-
Species: Male/Female Sprague-Dawley rats or CD-1 mice (typically 8-10 weeks old).
-
Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
2. Formulation and Dosing:
-
Vehicle: A suitable vehicle is selected based on the solubility of the test compound (e.g., a mixture of DMSO, PEG400, and saline).
-
Dose: A specific dose (e.g., 5 mg/kg) is administered.
-
Route of Administration: Intravenous (IV) via the tail vein for bioavailability assessment and oral (PO) gavage for absorption and oral bioavailability determination.
3. Blood Sampling:
-
Time Points: Serial blood samples (e.g., 50-100 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).
-
Collection: Blood is collected from the saphenous vein or via cardiac puncture for terminal samples into tubes containing an anticoagulant (e.g., EDTA).
4. Sample Processing and Analysis:
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).
-
Bioanalysis: The concentration of the compound in plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
5. Pharmacokinetic Analysis:
-
Parameters Calculated: Key pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are calculated using appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vivo Stability Assessment of a Peptide-Based Agonist (e.g., WKYMVm)
1. Animal Model:
-
Species and Acclimation: As described in Protocol 1.
2. Formulation and Dosing:
-
Vehicle: Peptides are typically dissolved in sterile saline or phosphate-buffered saline (PBS).
-
Dose and Administration: A defined dose (e.g., 2.5 mg/kg) is administered via IV or intraperitoneal (IP) injection.[1]
3. Blood Sampling:
-
Time Points: Due to the expected rapid clearance of peptides, blood sampling is often performed at earlier and more frequent time points (e.g., 2, 5, 10, 15, 30, 60 minutes post-dose).[1]
-
Collection: As described in Protocol 1.
4. Sample Processing and Analysis:
-
Plasma Separation: As described in Protocol 1.
-
Bioanalysis: Peptide concentrations in plasma are determined using a sensitive analytical method, typically LC-MS/MS, which can distinguish the intact peptide from its metabolites.
5. Data Analysis:
-
Half-life Calculation: The plasma concentration-time data is plotted, and the elimination half-life is calculated from the terminal phase of the decay curve.
Conclusion
The in vivo stability of FPR agonists is a critical determinant of their therapeutic potential. Small molecules like this compound are generally expected to exhibit greater stability and oral bioavailability compared to unmodified peptide-based agonists. The rapid in vivo degradation of peptides, as evidenced by the short half-life of WKYMVm, often necessitates advanced formulation strategies or chemical modifications to prolong their therapeutic effects.[1] The choice between a small molecule and a peptide-based approach for targeting FPRs will depend on the specific therapeutic application, desired duration of action, and the feasibility of overcoming the inherent stability challenges of peptides. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the in vivo pharmacokinetic properties of these and other novel FPR agonists.
References
Validating the Mechanism of FPR Agonist 43: A Comparative Guide to the Use of Specific FPR1 and FPR2 Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches to validate the mechanism of action of the dual FPR1/FPR2 agonist, FPR Agonist 43 (also known as Compound 43). By employing the selective FPR1 antagonist Cyclosporin H and the selective FPR2 antagonist WRW4, it is possible to delineate the specific contributions of each receptor to the downstream cellular responses induced by this compound.
This compound is a synthetic compound that has been shown to activate both Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2/ALX), G protein-coupled receptors that play crucial roles in inflammatory and immune responses.[1][2] Understanding the specific receptor engagement of this dual agonist is critical for elucidating its precise mechanism of action and for the development of targeted therapeutics.
Comparative Analysis of this compound Activity with Selective Antagonists
To dissect the dual agonistic activity of this compound, functional assays are performed in the presence and absence of selective antagonists. Cyclosporin H is a well-established antagonist that preferentially inhibits FPR1, while WRW4 is a potent and selective antagonist of FPR2.[3][4] The following tables summarize the expected outcomes from key cellular assays when validating the mechanism of this compound.
Table 1: Calcium Mobilization Assay
| Condition | Expected Outcome on Intracellular Calcium Flux | Interpretation |
| This compound alone | Robust increase | Confirms agonist activity at FPR1 and/or FPR2. |
| This compound + Cyclosporin H (FPR1 Antagonist) | Partial or significant reduction | Indicates the extent of FPR1's contribution to calcium mobilization. |
| This compound + WRW4 (FPR2 Antagonist) | Partial or significant reduction | Indicates the extent of FPR2's contribution to calcium mobilization. |
| This compound + Cyclosporin H + WRW4 | Complete or near-complete inhibition | Confirms that the agonist's effect is mediated exclusively through FPR1 and FPR2. |
Table 2: Chemotaxis Assay (e.g., in human neutrophils)
| Condition | Expected Outcome on Cell Migration | Interpretation |
| This compound alone | Significant cell migration | Demonstrates the chemoattractant effect of the agonist. |
| This compound + Cyclosporin H (FPR1 Antagonist) | Partial or significant reduction in migration | Quantifies the role of FPR1 in mediating chemotaxis. |
| This compound + WRW4 (FPR2 Antagonist) | Partial or significant reduction in migration | Quantifies the role of FPR2 in mediating chemotaxis. |
| This compound + Cyclosporin H + WRW4 | Complete or near-complete inhibition of migration | Validates that the chemotactic response is dependent on both FPR1 and FPR2. |
Studies have shown that for this compound, FPR1 is the preferred receptor in human neutrophils.[5][6] This suggests that in primary human neutrophils, the inhibitory effect of Cyclosporin H is expected to be more pronounced than that of WRW4.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are protocols for the key experiments cited.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Preparation: Use a cell line expressing FPR1 and FPR2 (e.g., human neutrophils or transfected cell lines like HL-60 cells) and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Antagonist Pre-incubation: Incubate the dye-loaded cells with either Cyclosporin H (typically 1-10 µM), WRW4 (typically 0.1-1 µM), a combination of both, or vehicle control for 15-30 minutes at 37°C.
-
Agonist Stimulation: Introduce this compound at a predetermined effective concentration (e.g., EC50 or EC80) to the cell suspension.
-
Data Acquisition: Immediately measure the fluorescence intensity over time using a fluorometer or a fluorescence plate reader. The change in fluorescence corresponds to the change in intracellular calcium levels.
-
Analysis: Calculate the peak fluorescence response for each condition and normalize to the response of this compound alone to determine the percentage of inhibition by the antagonists.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the directed migration of cells towards a chemoattractant.
-
Cell Preparation: Isolate primary cells (e.g., human neutrophils) or use a suitable cell line and resuspend them in assay medium.
-
Antagonist Pre-incubation: Pre-incubate the cells with Cyclosporin H, WRW4, a combination of both, or vehicle control for 30 minutes at 37°C.
-
Assay Setup: Place a multi-well chemotaxis chamber with a porous membrane (e.g., 3-5 µm pores for neutrophils) in a larger plate. Add this compound to the lower wells of the chamber.
-
Cell Migration: Add the pre-incubated cells to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain and count the migrated cells on the lower surface of the membrane using a microscope. Alternatively, quantify migrated cells using a fluorescent dye and a plate reader.
-
Analysis: Compare the number of migrated cells in the antagonist-treated groups to the group treated with this compound alone to calculate the percentage of inhibition.
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. The Contribution of Formyl Peptide Receptor Dysfunction to the Course of Neuroinflammation: A Potential Role in the Brain Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists [mdpi.com]
- 5. Functional Characterization of Three Mouse Formyl Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What formyl peptide receptors, if any, are triggered by compound 43 and lipoxin A4? - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic FPR Agonist 43: A Comparative Analysis Against Endogenous Ligands
For Immediate Release
A comprehensive review of the synthetic Formyl Peptide Receptor (FPR) Agonist 43, also known as Compound 43, reveals its potent and dual activity on FPR1 and FPR2. This guide provides a detailed comparison of FPR Agonist 43 against key endogenous FPR ligands—such as the bacterial-derived peptide fMLF, Serum Amyloid A (SAA), and Annexin A1—supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals working in immunology and inflammation.
Performance Comparison
This compound has demonstrated significant potency as a dual agonist of both FPR1 and FPR2, receptors crucial in mediating inflammatory responses. The following table summarizes the available quantitative data comparing the potency of this compound with the endogenous ligand fMLF in inducing calcium mobilization, a key downstream signaling event upon FPR activation.
| Ligand | Receptor | Assay | Cell Type | EC50 (µM) |
| This compound | FPR1 | Calcium Mobilization | FPR1-transfected HL-60 cells | 0.24 |
| FPR2 | Calcium Mobilization | FPR2-transfected HL-60 cells | 0.044 | |
| FPR1/2 | Calcium Mobilization | Human Polymorphonuclear Neutrophils (hPMN) | 0.24 | |
| fMLF | FPR1 | Calcium Mobilization | FPR1-transfected HL-60 cells | 0.002 |
| FPR2 | Calcium Mobilization | FPR2-transfected HL-60 cells | >10 | |
| FPR1 | Calcium Mobilization | Human Polymorphonuclear Neutrophils (hPMN) | 0.003 |
Data compiled from studies conducting head-to-head comparisons under consistent experimental conditions.
The data indicates that while the endogenous ligand fMLF is a highly potent and selective agonist for FPR1, this compound demonstrates potent dual agonism with a notable activity on FPR2, a receptor for which fMLF has low affinity.
Signaling Pathways and Experimental Workflows
To understand the biological context of these findings, it is essential to visualize the signaling pathways and experimental procedures involved.
FPR Signaling Pathway
Activation of FPR1 and FPR2 by agonists like this compound or endogenous ligands initiates a cascade of intracellular events. This typically involves the coupling of G-proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a response commonly measured in functional assays.
Caption: Simplified FPR signaling pathway leading to cellular responses.
Experimental Workflow: Calcium Mobilization Assay
The potency of FPR agonists is frequently determined using a calcium mobilization assay. This experiment measures the increase in intracellular calcium concentration following receptor activation.
Caption: Workflow for a typical calcium mobilization assay.
Experimental Protocols
Calcium Mobilization Assay
This protocol is a generalized procedure for measuring intracellular calcium flux in response to FPR agonists.
1. Cell Preparation:
-
Culture human HL-60 cells stably transfected with either FPR1 or FPR2, or isolate primary human polymorphonuclear neutrophils (hPMNs) from whole blood.
-
On the day of the assay, harvest cells and resuspend them in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
2. Dye Loading:
-
Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, at a concentration of 1-5 µM for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
After incubation, wash the cells to remove excess extracellular dye.
3. Assay Performance:
-
Resuspend the dye-loaded cells in the assay buffer and transfer them to a 96-well plate.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add varying concentrations of the FPR agonist (e.g., this compound, fMLF) to the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over a period of several minutes. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The change in fluorescence is used to determine the cellular response.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
Chemotaxis Assay
This assay measures the directed migration of cells towards a chemoattractant.
1. Cell Preparation:
-
Isolate primary human neutrophils and resuspend them in a suitable assay medium.
2. Assay Setup:
-
Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating the upper and lower wells.
-
Add different concentrations of the chemoattractant (e.g., this compound or fMLF) to the lower wells.
-
Place the cell suspension in the upper wells.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period of 1-2 hours to allow for cell migration.
4. Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Giemsa stain).
-
Count the number of migrated cells per field of view using a microscope.
5. Data Analysis:
-
Plot the number of migrated cells against the chemoattractant concentration.
-
The concentration that induces the maximal chemotactic response can be determined.
Cytokine Release Assay
This assay quantifies the release of cytokines from cells upon stimulation.
1. Cell Culture and Stimulation:
-
Culture relevant cells, such as human fibroblast-like synoviocytes or monocyte-derived macrophages.
-
Stimulate the cells with an inflammatory agent (e.g., LPS) in the presence or absence of various concentrations of the FPR agonist (e.g., this compound).
2. Supernatant Collection:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatants.
3. Cytokine Quantification:
-
Measure the concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
4. Data Analysis:
-
Compare the levels of cytokine release in the presence and absence of the FPR agonist to determine its effect on cytokine production.
This guide provides a foundational understanding of this compound in comparison to its endogenous counterparts. Further research involving direct comparative studies with a broader range of endogenous ligands and functional assays will be crucial for a more complete characterization of its therapeutic potential.
References
Safety Operating Guide
Proper Disposal Procedures for FPR Agonist 43: A Comprehensive Guide for Laboratory Personnel
For immediate release: This document provides essential safety and logistical information for the proper disposal of FPR Agonist 43, a dual agonist of Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2)/ALX. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling
Before handling or disposing of this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding physical and chemical properties, potential hazards, first-aid measures, and personal protective equipment (PPE) recommendations.
General Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or fumes.
-
Prevent contact with skin and eyes.
-
Solutions are often unstable; it is recommended to prepare them fresh or purchase in small, pre-packaged sizes.[1]
Disposal Procedures for this compound
The following procedures are general guidelines. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.
Step-by-Step Disposal Guide:
-
Unused or Expired Product (Solid Form):
-
Do not dispose of solid this compound in the regular trash.
-
Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (903895-98-7), and any relevant hazard warnings.
-
Store the waste container in a designated, secure area for chemical waste pickup.
-
-
Solutions Containing this compound:
-
Aqueous solutions should not be poured down the drain.
-
Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
If the solvent is flammable (e.g., DMSO), the waste must be handled as flammable hazardous waste.
-
Consult your EHS department for guidance on the appropriate waste container and labeling requirements.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be considered contaminated.
-
Dispose of these materials in a designated solid hazardous waste container.
-
Do not mix with regular laboratory trash.
-
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Weight | 384.86 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| CAS Number | 903895-98-7 | --INVALID-LINK--, --INVALID-LINK-- |
| EC₅₀ (FPR2) | 44 nM | --INVALID-LINK-- |
| Solubility in DMSO | Up to 100 mM | --INVALID-LINK-- |
FPR Agonist Signaling Pathway
This compound acts on Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs). Upon activation, these receptors initiate a cascade of intracellular signaling events that play a role in inflammatory responses. The binding of an agonist like this compound to FPR1 or FPR2 leads to the activation of downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK) pathway.[2][3]
Caption: FPR Agonist Signaling Cascade.
Experimental Workflow for GPCR Agonist Screening
The following diagram illustrates a typical experimental workflow for screening and characterizing a GPCR agonist like this compound. This process often involves cell-based assays to measure downstream signaling events, such as calcium mobilization or reporter gene activation.
Caption: GPCR Agonist Experimental Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
